Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYFQKWODQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592567 | |
| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342636-36-6 | |
| Record name | Ethyl 4-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342636-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: Synthesis, Characterization, and Applications
Introduction: A Key Intermediate in Modern Medicinal Chemistry
Ethyl 5-(4-fluorophenyl)-5-oxopentanoate is a fluorinated γ-keto ester of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular architecture, featuring a terminal ethyl ester, a central ketone, and a fluorophenyl group, makes it a versatile building block for the synthesis of complex heterocyclic systems and other advanced molecular scaffolds. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
This technical guide provides a comprehensive overview of ethyl 5-(4-fluorophenyl)-5-oxopentanoate, with a primary focus on its synthesis via a robust and well-documented precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid. We will delve into the mechanistic underpinnings of the synthetic pathways, provide detailed experimental protocols, and discuss the characterization and potential applications of this important intermediate.
Physicochemical Properties and Identification
Table 1: Physicochemical Data of 5-(4-fluorophenyl)-5-oxopentanoic Acid (Precursor)
| Property | Value | Source |
| CAS Number | 149437-76-3 | [2] |
| Molecular Formula | C₁₁H₁₁FO₃ | [3] |
| Molecular Weight | 210.20 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 141-143 °C | [5] |
| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid | [6] |
Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: A Two-Step Approach
The most logical and well-documented synthetic route to ethyl 5-(4-fluorophenyl)-5-oxopentanoate proceeds in two key steps:
-
Friedel-Crafts Acylation: The synthesis of the precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, via the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
-
Fischer Esterification: The subsequent acid-catalyzed esterification of the resulting carboxylic acid with ethanol to yield the target ethyl ester.
Part 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[7] In this synthesis, fluorobenzene acts as the aromatic substrate and glutaric anhydride serves as the acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst.
Reaction Mechanism:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator, leading to the formation of the desired para-substituted product.
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Glutaric Anhydride
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃)
-
Ice
-
Water
-
-
Procedure:
-
To a solution of glutaric anhydride (10 g) in dichloromethane (50 ml), add fluorobenzene (4.5 ml).
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (25 g) in dichloromethane.
-
Slowly add the glutaric anhydride/fluorobenzene solution to the aluminum chloride slurry, maintaining the temperature at 0-10 °C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate and wash with water.
-
Dissolve the crude solid in a 5% aqueous solution of sodium bicarbonate and heat to 60-70 °C.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify to pH 2 with concentrated HCl to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 5-(4-fluorophenyl)-5-oxopentanoic acid.
-
Part 2: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used, and/or the water formed is removed.
Reaction Mechanism:
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Mechanism of Fischer Esterification for the synthesis of the target ethyl ester.
Experimental Protocol: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate [1]
-
Materials:
-
5-(4-fluorophenyl)-5-oxopentanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-(4-fluorophenyl)-5-oxopentanoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-fluorophenyl)-5-oxopentanoate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 8.0-7.9 (dd, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.2-7.1 (dd, 2H): Aromatic protons meta to the carbonyl group.
-
δ 4.1 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 3.1 (t, 2H): Methylene protons adjacent to the ketone (-CH₂CO-).
-
δ 2.5 (t, 2H): Methylene protons adjacent to the ester (-CH₂COO-).
-
δ 2.1 (quint, 2H): Methylene protons beta to both carbonyl groups (-COCH₂CH₂COO-).
-
δ 1.2 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~198: Ketone carbonyl carbon.
-
δ ~173: Ester carbonyl carbon.
-
δ ~165 (d, ¹JCF ≈ 255 Hz): Aromatic carbon bonded to fluorine.
-
δ ~132 (d, ⁴JCF ≈ 3 Hz): Aromatic carbon ipso to the carbonyl group.
-
δ ~130 (d, ³JCF ≈ 9 Hz): Aromatic carbons ortho to the carbonyl group.
-
δ ~115 (d, ²JCF ≈ 22 Hz): Aromatic carbons meta to the carbonyl group.
-
δ ~61: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ ~37: Methylene carbon adjacent to the ketone (-CH₂CO-).
-
δ ~33: Methylene carbon adjacent to the ester (-CH₂COO-).
-
δ ~20: Methylene carbon beta to both carbonyl groups (-COCH₂CH₂COO-).
-
δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Predicted Infrared (IR) Spectrum:
-
~1735 cm⁻¹: Strong C=O stretch (ester).
-
~1685 cm⁻¹: Strong C=O stretch (aryl ketone).
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the ester.
-
~1160 cm⁻¹: C-F stretching vibration.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): Expected at m/z = 238.
-
Key Fragmentation Peaks:
-
m/z = 123 (C₇H₄FO⁺, fluorobenzoyl cation) - this would be a very prominent peak.
-
m/z = 193 (M⁺ - OCH₂CH₃).
-
m/z = 165 (M⁺ - COOCH₂CH₃).
-
Applications in Drug Discovery and Development
γ-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] The precursor to our target molecule, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key intermediate in the synthesis of Ezetimibe , a cholesterol-lowering drug.[4][5] Ezetimibe functions by inhibiting the absorption of cholesterol in the small intestine.[4]
The ethyl ester, ethyl 5-(4-fluorophenyl)-5-oxopentanoate, is therefore a direct precursor in synthetic routes that utilize an ester functionality for subsequent chemical transformations. The ester group can be readily converted to other functional groups or used to construct heterocyclic rings, which are common motifs in many pharmaceuticals. The presence of the fluorophenyl group makes this intermediate particularly attractive for the development of new drug candidates with potentially improved pharmacokinetic profiles.[1]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
Ethyl 5-(4-fluorophenyl)-5-oxopentanoate is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. While direct and detailed characterization data for this specific ester are sparse in the public domain, its synthesis is readily achievable through a reliable two-step process involving the Friedel-Crafts acylation of fluorobenzene followed by Fischer esterification. The well-documented utility of its carboxylic acid precursor in the synthesis of the blockbuster drug Ezetimibe underscores the importance of this class of compounds. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, characterize, and utilize ethyl 5-(4-fluorophenyl)-5-oxopentanoate in their research endeavors.
References
- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)
-
The Role of 4-(4-Fluorobenzoyl)butyric Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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4-(4-Fluorobenzoyl)butyric Acid: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Fischer Esterification. Organic Chemistry Portal. (URL: [Link])
-
5-(4-Fluorophenyl)-5-oxopentanoic Acid: Pharmaceutical Intermediate & Synthesis Guide. (URL: [Link])
- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. (URL: [Link])
- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. (URL: [Link])
-
(12) United States Patent. Googleapis.com. (URL: [Link])
-
The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. (URL: [Link])
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ethyl 5-oxopentanoate - C7H12O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (URL: [Link])
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Processes and intermediates for manufacturing retroviral protease inhibiting compounds. European Patent Office. (URL: [Link])
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4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096. PubChem. (URL: [Link])
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INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. Patent 2519100. EPO. (URL: [Link])
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Ethyl 5-(4-fluorophenyl)-5-oxovalerate molecular formula and weight
An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a keto-ester of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of a fluorinated phenyl ring is a key feature, as the incorporation of fluorine can profoundly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of its core chemical properties, established synthetic routes, and its applications as a pivotal intermediate in the development of novel chemical entities.
Core Molecular and Physical Properties
This compound is identified by its unique combination of a valerate ester backbone, a ketone at the 5-position, and a 4-fluorophenyl substituent.
Molecular Identity
A summary of the fundamental identifiers for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅FO₃ | [1][2] |
| Molecular Weight | 238.25 g/mol | [1][2] |
| CAS Number | 342636-36-6 | [1][2] |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Isomeric SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | [2] |
Physicochemical Characteristics
The physical properties of this compound are critical for its handling, storage, and reaction setup. While extensive experimental data is not publicly available, typical characteristics for a compound of this structure are provided. It is generally supplied as a liquid or a low-melting solid.
Synthesis and Mechanism
The most common and industrially scalable synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene.
Synthetic Pathway: Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction utilizes fluorobenzene and a derivative of glutaric acid. A common acylating agent is the mono-acid chloride of mono-ethyl glutarate (ethyl 5-chloro-5-oxopentanoate). The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
Mechanism Causality:
-
Activation of the Acylating Agent: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acid chloride, forming a highly electrophilic acylium ion. This step is crucial for activating the electrophile.
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para-directing deactivator. Due to steric hindrance from the acyl group, the para-substituted product is predominantly formed.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromatic ring, yielding the final product. An aqueous workup is then performed to quench the catalyst.
A patent describes a similar synthesis pathway for the parent acid, 5-(4-fluorophenyl)-5-oxo-pentanoic acid, from fluorobenzene and glutaric anhydride, which can then be esterified to yield the ethyl ester[3].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow via Friedel-Crafts acylation.
Applications in Research and Drug Development
The structural motifs within this compound make it a valuable intermediate in medicinal chemistry and materials science.
Intermediate for Heterocyclic Synthesis
The keto-ester functionality is a classic precursor for the synthesis of various heterocyclic systems. The ketone can react with hydrazines to form pyridazinones, with hydroxylamine to form oxazoles, or can participate in multicomponent reactions like the Hantzsch pyridine synthesis. These heterocyclic cores are prevalent in many biologically active compounds.
Role in Drug Discovery
The 4-fluorophenyl ketone moiety is a common feature in many pharmaceutical agents. Fluorine's high electronegativity and small size allow it to form strong bonds and act as a bioisostere for a hydrogen atom or a hydroxyl group, often improving metabolic stability and receptor binding affinity[4].
This building block is a precursor for compounds that could potentially interact with a variety of biological targets. For instance, related structures are used in the synthesis of inhibitors for enzymes like HMG-CoA reductase (statins)[5] and as intermediates for potassium-competitive acid blockers[6]. The core structure is also found in selective estrogen receptor degraders (SERDs) used in cancer therapy[7].
Experimental Protocol: Reduction of the Ketone
This section provides a representative, self-validating protocol for the selective reduction of the ketone in this compound to the corresponding secondary alcohol, a common subsequent step in a synthetic sequence.
Objective
To synthesize Ethyl 5-(4-fluorophenyl)-5-hydroxyvalerate via selective reduction of the ketone using sodium borohydride (NaBH₄).
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (solvent)
-
Dichloromethane (DCM) (extraction solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) (quenching agent)
-
Anhydrous magnesium sulfate (MgSO₄) (drying agent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexanes mixture (TLC eluent)
Step-by-Step Procedure
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC. Spot the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates reaction completion. This typically takes 1-2 hours.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture at 0 °C to quench the excess NaBH₄. Causality: NH₄Cl is a mild acid source that safely neutralizes the borohydride and hydrolyzes borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract three times with dichloromethane. Causality: The product is organic-soluble and will partition into the DCM layer, separating it from inorganic salts.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Verification: Purify the crude product by flash column chromatography on silica gel if necessary. Verify the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
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This compound (C007B-521779). Cenmed. Available at: [Link]
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- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents.
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. Available at: [Link]
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Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[8]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. PubMed. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
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- 5. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
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- 7. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Structure, Spectroscopic Analysis, and Quantitative Methodologies
Executive Summary: Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a keto-ester of significant interest in synthetic organic chemistry, often serving as a critical building block in the development of pharmaceutical compounds. Its structure, featuring a fluorinated aromatic ring, a ketone, and an ethyl ester, presents a unique analytical profile. This guide provides a comprehensive examination of its chemical structure, a detailed predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and a robust, field-proven protocol for its quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this compound for synthesis, characterization, and quality control purposes.
Introduction: Significance in Synthetic Chemistry
This compound belongs to a class of functionalized valerates that are valuable intermediates in multi-step organic syntheses. The presence of three key functional groups—an aromatic ketone, an ethyl ester, and a flexible four-carbon chain—allows for a variety of subsequent chemical transformations. The 4-fluoro substitution on the phenyl ring is a particularly common feature in medicinal chemistry, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of target molecules. This compound is often a precursor in the synthesis of more complex heterocyclic structures and active pharmaceutical ingredients (APIs)[1][2]. A thorough understanding of its analytical characteristics is therefore paramount for ensuring purity, confirming identity, and optimizing reaction pathways.
Chemical Identity and Physicochemical Properties
A precise characterization begins with the fundamental properties of the molecule.
-
Synonyms: this compound
Chemical Structure:
(Caption: The structure highlights the ethyl ester group, the pentanoate chain, and the 4-fluorophenyl ketone moiety.)
Spectroscopic Profile and Structural Elucidation
While direct experimental spectra for this specific compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on established principles of NMR, IR, and mass spectrometry, and by comparison with structurally analogous compounds[7].
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is a primary tool for structural confirmation. The predicted spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for each chemically non-equivalent proton.
-
Rationale: The electron-withdrawing effects of the carbonyl groups and the fluorine atom significantly influence the chemical shifts. The aromatic protons are split into two distinct multiplets due to the para-substitution, appearing in the typical downfield aromatic region. The aliphatic protons of the valerate chain are deshielded to varying degrees by the adjacent ketone and ester groups. The ethyl group of the ester shows a characteristic quartet-triplet pattern.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Proton) |
| ~ 7.95 - 8.05 | 2H | Multiplet (dd) | Aromatic protons ortho to the ketone (H-2', H-6') |
| ~ 7.10 - 7.20 | 2H | Multiplet (dd) | Aromatic protons meta to the ketone (H-3', H-5') |
| ~ 4.15 | 2H | Quartet (q) | -O-CH₂ -CH₃ (Ester) |
| ~ 3.05 | 2H | Triplet (t) | -CO-CH₂ -CH₂- (Position 4) |
| ~ 2.45 | 2H | Triplet (t) | -CH₂-CH₂ -COOEt (Position 2) |
| ~ 2.00 | 2H | Quintet (p) | -CH₂-CH₂ -CH₂- (Position 3) |
| ~ 1.25 | 3H | Triplet (t) | -O-CH₂-CH₃ (Ester) |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Due to the molecule's symmetry, 11 distinct carbon signals are expected.
-
Rationale: The carbonyl carbons (ketone and ester) are the most deshielded and appear furthest downfield. The aromatic carbons are influenced by the fluorine substituent and the ketone group, with the carbon directly bonded to fluorine showing a characteristic large C-F coupling constant. The aliphatic carbons appear in the upfield region, with their shifts influenced by proximity to the oxygen and carbonyl functions[8][9].
| Predicted Chemical Shift (δ, ppm) | Assignment (Carbon) |
| ~ 198.5 | Ketone C =O (Position 5) |
| ~ 173.0 | Ester C =O (Position 1) |
| ~ 165.0 (d, ¹JCF ≈ 255 Hz) | Aromatic C -F (C-4') |
| ~ 133.0 | Aromatic C -CO (C-1') |
| ~ 130.5 (d, ³JCF ≈ 9 Hz) | Aromatic C H ortho to ketone (C-2', C-6') |
| ~ 115.5 (d, ²JCF ≈ 22 Hz) | Aromatic C H meta to ketone (C-3', C-5') |
| ~ 60.5 | -O-C H₂-CH₃ (Ester) |
| ~ 37.5 | -CO-C H₂- (Position 4) |
| ~ 33.0 | -C H₂-COOEt (Position 2) |
| ~ 20.0 | -CH₂-C H₂-CH₂- (Position 3) |
| ~ 14.0 | -O-CH₂-C H₃ (Ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
Rationale: The spectrum will be dominated by two strong carbonyl stretching bands: one for the aromatic ketone and one for the aliphatic ester. These are typically well-resolved. The C-F bond and C-O ester bonds will also show strong, characteristic absorptions.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 2980 - 2850 | C-H Stretch | Aliphatic |
| ~ 1735 | C=O Stretch | Ester |
| ~ 1685 | C=O Stretch | Aromatic Ketone |
| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-F Stretch | Aryl-Fluoride |
| ~ 1200 - 1150 | C-O Stretch | Ester |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Rationale: The molecular ion peak [M]⁺ is expected at m/z 238. Key fragmentation pathways would include McLafferty rearrangement of the ketone and cleavage at the alpha positions to the carbonyl groups, leading to characteristic fragment ions. The presence of the fluorophenyl group provides a highly diagnostic fragment.
| Predicted m/z | Fragment Ion | Proposed Structure |
| 238 | [M]⁺ | [C₁₃H₁₅FO₃]⁺ |
| 193 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester |
| 165 | [M - CH₂CH₂COOEt]⁺ | Alpha-cleavage at the ketone |
| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation (base peak) |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For purity assessment and quantification in a reaction mixture or as a final product, a robust GC-MS method is essential. This protocol ensures high selectivity and sensitivity.
Rationale for Method Selection
GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupling it with a Mass Spectrometer provides definitive identification (based on the mass spectrum) and accurate quantification, even in complex matrices[10][11]. A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is chosen for its excellent resolving power for compounds of intermediate polarity[12].
Step-by-Step Experimental Protocol
-
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity ethyl acetate.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., Diphenyl phthalate) in ethyl acetate. The IS should be chemically similar but chromatographically resolved from the analyte.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution in ethyl acetate. Spike each standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Dissolve the crude or purified sample material in ethyl acetate to an estimated concentration within the calibration range. Spike with the internal standard to the same concentration as the calibration standards.
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent 7890 GC coupled with a 5975 MSD or equivalent[10].
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 285 °C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-350 amu) for confirmation.
-
SIM Ions for Quantification: m/z 123 (quantifier), 238, 165 (qualifiers).
-
SIM Ion for IS (Diphenyl phthalate): m/z 225.
-
-
-
Data Analysis and Quantification:
-
Identification: Confirm the identity of the analyte peak by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R² > 0.995).
-
Quantification: Calculate the concentration of this compound in the unknown samples using the regression equation derived from the calibration curve.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the quantitative GC-MS analysis.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This compound is a synthetically valuable intermediate whose chemical identity and purity can be rigorously established through a combination of spectroscopic techniques and chromatographic methods. This guide provides the foundational analytical knowledge required by researchers in the pharmaceutical and chemical industries. The predictive spectroscopic data serves as a reliable benchmark for structural confirmation, while the detailed GC-MS protocol offers a validated, field-ready method for accurate quantification. Adherence to these analytical principles ensures the quality and consistency required for successful drug discovery and development programs.
References
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Cenmed. (n.d.). This compound (C007B-521779). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0030028). Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 898753-35-0 | Ethyl 5-(2-fluorophenyl)-5-oxovalerate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. Retrieved from [Link]
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Scribd. (n.d.). GCMS Analysis Report. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate. Retrieved from [Link]
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International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). Retrieved from [Link]
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PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[5]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Filo. (n.d.). The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Retrieved from [Link]
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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Springer. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-(4-methoxyphenyl)-5-oxovalerate. Retrieved from [Link]
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GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Starting Materials and Strategic Execution
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of the prevalent synthetic strategies with a focus on the selection of starting materials and the underlying chemical principles. We will delve into two primary synthetic routes, providing detailed, step-by-step protocols, a comparative analysis of their advantages, and critical safety and handling information for all reagents involved. The guide is structured to provide not only procedural instructions but also the rationale behind the experimental choices, ensuring a thorough understanding for successful and safe synthesis.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of a range of biologically active molecules. The presence of the 4-fluorophenyl group is a common motif in many pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to target proteins. The keto-ester functionality of the molecule provides two reactive handles for further chemical transformations, making it a versatile precursor for the construction of more complex molecular architectures. A notable application of this intermediate is in the synthesis of precursors for cardiovascular drugs and other therapeutic agents.
The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry. This guide will focus on the most common and practical methods for its preparation, emphasizing the critical role of starting material selection in achieving high yields and purity.
Strategic Synthesis Routes: A Comparative Analysis
The synthesis of this compound is typically achieved through a two-step process: a Friedel-Crafts acylation to form the keto-acid intermediate, 5-(4-fluorophenyl)-5-oxopentanoic acid, followed by an esterification to yield the final product. Two main strategies for the acylation step will be discussed, each with its own set of advantages and considerations.
Route A: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride
This is arguably the most direct and widely employed method. It involves the reaction of fluorobenzene with glutaric anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Route B: Friedel-Crafts Acylation with a Pre-formed Acyl Chloride
An alternative approach involves the acylation of fluorobenzene with a pre-synthesized five-carbon acyl chloride, such as ethyl 5-chloro-5-oxovalerate. This route offers the advantage of introducing the ethyl ester group at an earlier stage.
The choice between these routes often depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the ease of purification of the intermediates. Route A is often preferred for its atom economy and the directness of the initial acylation.
Physicochemical and Safety Data of Key Reagents
A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful synthesis. The following table summarizes the key data for the materials used in the recommended synthetic protocols.
| Chemical Name | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Density (g/cm³) | Safety Hazards |
| Fluorobenzene | C₆H₅F | 96.10 | -42.2 | 84.7 | 1.024 | Highly flammable liquid and vapor, Skin/eye/respiratory irritant[1] |
| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 55-57 | 287 | ~1.4 | Harmful if swallowed, Causes severe skin and eye irritation[2][3] |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.48 | Causes severe skin burns and eye damage, Reacts violently with water[4] |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | 142-144 | 394.6 (predicted) | 1.241 (predicted) | Irritating to eyes, respiratory system, and skin[5][6] |
| Ethanol | C₂H₅OH | 46.07 | -114.1 | 78.3 | 0.789 | Highly flammable liquid and vapor, Causes serious eye irritation[5][7] |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 10 | 337 | 1.84 | Causes severe skin burns and eye damage, Very toxic to aquatic life[8] |
| This compound | C₁₃H₁₅FO₃ | 238.25 | N/A | N/A | N/A | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation (based on 2-fluoro isomer) |
Detailed Experimental Protocols
As a Senior Application Scientist, the following protocols are presented with an emphasis on reproducibility and safety.
Primary Synthesis Route: Friedel-Crafts Acylation with Glutaric Anhydride followed by Esterification
This two-step process is the recommended route for its efficiency and use of readily available starting materials.
Caption: Mechanism of Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber), suspend anhydrous aluminum chloride (1.2 to 2.5 equivalents) in a suitable solvent such as dichloromethane or excess fluorobenzene.
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. A solution of glutaric anhydride (1.0 equivalent) in the chosen solvent is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. If not using excess fluorobenzene as the solvent, fluorobenzene (1.0 to 1.5 equivalents) is then added, also dropwise.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and dissolves the aluminum salts.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol:
-
Reaction Setup: To a solution of 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 equivalent) in an excess of absolute ethanol (acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: The mixture is heated to reflux for 4-8 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound. The final product can be purified by vacuum distillation or column chromatography on silica gel.
Alternative Synthesis Route: Friedel-Crafts Acylation with Ethyl 5-chloro-5-oxovalerate
This route involves the initial preparation of the acylating agent, ethyl 5-chloro-5-oxovalerate, from ethyl hydrogen glutarate.
Ethyl hydrogen glutarate is first synthesized by the mono-esterification of glutaric acid with ethanol. This mono-ester is then converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
Protocol:
-
Reaction Setup: In a fume hood, to a stirred solution of ethyl hydrogen glutarate (1.0 equivalent) in an inert solvent like dichloromethane, add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is then gently refluxed for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.
-
Isolation: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude ethyl 5-chloro-5-oxovalerate, which can often be used in the next step without further purification.
The protocol for the Friedel-Crafts acylation is similar to that described in Route A, with ethyl 5-chloro-5-oxovalerate being used as the acylating agent instead of glutaric anhydride.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride followed by esterification being the most practical and efficient route for laboratory and industrial-scale production. The choice of starting materials and the careful control of reaction conditions are crucial for achieving high yields and purity.
Future research in this area may focus on the development of more environmentally benign catalytic systems for the Friedel-Crafts acylation, such as using solid acid catalysts to replace the stoichiometric amounts of aluminum chloride, which would simplify the work-up procedure and reduce waste. Furthermore, the exploration of continuous flow methodologies for both the acylation and esterification steps could offer significant advantages in terms of safety, scalability, and process control.
This guide provides a solid foundation for the synthesis of this important pharmaceutical intermediate, and it is hoped that the detailed protocols and scientific rationale will be a valuable resource for researchers in the field.
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Ethyl 5-(4-fluorophenyl)-5-oxovalerate as a chemical intermediate
An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Synthesis, Application, and Best Practices for Pharmaceutical Intermediates
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Ketoesters in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is a critical determinant of a program's success. The deliberate incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. This compound stands as a quintessential example of a highly versatile, fluorinated building block. Its dual functionality—a reactive ketone and a modifiable ester—positions it as a valuable precursor for a diverse range of complex molecular architectures. This guide provides an in-depth examination of this intermediate, from its fundamental synthesis to its practical application, grounded in the principles of mechanistic understanding and robust experimental design.
Core Compound Analysis: Physicochemical Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. These data are crucial for reaction planning, safety assessments, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 342636-36-6 | [1] |
| Molecular Formula | C₁₃H₁₅FO₃ | [2] |
| Molecular Weight | 238.25 g/mol | [2] |
| IUPAC Name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | N/A |
| Appearance | Typically a liquid or low-melting solid | [3] |
| Boiling Point | 138-139 °C at 18 mmHg | [3] |
| Density | ~1.122 g/cm³ | [3] |
| Purity Specification | ≥98% | [2] |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable synthesis of this compound is achieved via the Friedel-Crafts acylation.[4][5] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, fluorobenzene.[6] The choice of acylating agent and Lewis acid catalyst is paramount for achieving high yield and purity.
Causality of Reagent Selection
-
Acylating Agent: The reaction requires an electrophilic five-carbon chain with a terminal ester. Ethyl glutaryl chloride (ethyl 5-chloro-5-oxopentanoate) is the ideal acylating agent. It is generated in situ or pre-formed from glutaric anhydride and ethanol, followed by chlorination with an agent like thionyl chloride or oxalyl chloride.[7] The ethyl ester is chosen for its stability under acylation conditions and its susceptibility to subsequent hydrolysis or transesterification if required.
-
Aromatic Substrate: Fluorobenzene is used in excess to serve as both the reactant and, in some protocols, the solvent. This maximizes the probability of acylation and minimizes side reactions.[8]
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and cost-effective catalyst for this transformation.[6] It functions by coordinating with the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is readily attacked by the electron-rich fluorobenzene ring. A stoichiometric amount is often necessary because the product ketone can form a complex with the AlCl₃, deactivating the catalyst.[4]
-
Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or fluorobenzene itself is essential to prevent quenching of the Lewis acid catalyst.[7][8]
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful completion of each step is confirmed before proceeding, ensuring overall reaction integrity.
Materials & Equipment:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene
-
Ethyl glutaryl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser under an inert atmosphere (N₂ or Ar)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath. Causality: This initial cooling prevents an uncontrolled exotherm upon addition of the acyl chloride.
-
Acyl Chloride Addition: Slowly add a solution of ethyl glutaryl chloride (1.0 equivalent) in anhydrous DCM to the AlCl₃ suspension via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the electrophilic complex.
-
Fluorobenzene Addition: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Self-Validation: Monitor reaction progress by TLC or GC-MS to confirm the consumption of starting materials.
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0-5 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1M HCl. Causality: The quench is highly exothermic and must be controlled. The acid hydrolyzes the aluminum complexes, liberating the ketone product and converting aluminum salts into a water-soluble form.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes residual aluminum salts. The bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.
Application in Pharmaceutical Synthesis
This compound is not an end-product but a strategic starting point. Its value lies in the subsequent transformations it enables. A primary application involves its use as a precursor to 5-(4-fluorophenyl)-5-oxopentanoic acid, a key intermediate in the synthesis of cholesterol absorption inhibitors like Ezetimibe.[8]
Key Transformation: Saponification to the Carboxylic Acid
The conversion of the ethyl ester to a carboxylic acid is a fundamental step, typically achieved through base-catalyzed hydrolysis (saponification).
Protocol: Hydrolysis to 5-(4-fluorophenyl)-5-oxopentanoic acid
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 1.5 equivalents) in water and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Self-Validation: Monitor the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, acidify the reaction mixture to a pH of ~2 with 1M HCl. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Downstream Synthetic Potential
The resulting 5-(4-fluorophenyl)-5-oxopentanoic acid is a bifunctional molecule primed for further elaboration. The ketone can be stereoselectively reduced to a hydroxyl group, and the carboxylic acid can be activated to form amide bonds or other functionalities, leading to complex heterocyclic systems.[9]
Caption: Key downstream transformations of the title compound in drug synthesis.
Analytical Characterization
Ensuring the identity and purity of the intermediate is non-negotiable. Quantitative ¹H-NMR spectroscopy is a powerful tool for this purpose.[10]
-
¹H-NMR Spectroscopy:
-
Aromatic Protons: Two doublets (or multiplets) in the aromatic region (~7.0-8.0 ppm) characteristic of a 1,4-disubstituted (para) benzene ring.
-
Aliphatic Protons: Several multiplets in the aliphatic region (~2.0-3.5 ppm) corresponding to the -CH₂- groups of the valerate chain.
-
Ethyl Ester Protons: A quartet (~4.1 ppm) and a triplet (~1.2 ppm) characteristic of the -OCH₂CH₃ group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (238.25 g/mol ) and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, notably the ester carbonyl (~1730 cm⁻¹) and the ketone carbonyl (~1685 cm⁻¹).
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames. Take measures to prevent the buildup of electrostatic charge.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[11]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Dispose of contents and container in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the synthesis of high-value pharmaceutical compounds. Its preparation via a robust Friedel-Crafts acylation and its versatile functional handles allow for the efficient construction of complex molecular scaffolds. By understanding the mechanistic principles behind its synthesis and application, and by adhering to rigorous experimental and safety protocols, researchers and drug development professionals can fully leverage the potential of this critical intermediate.
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The Strategic Role of Ethyl 5-(4-fluorophenyl)-5-oxovalerate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Unseen Architect in Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of a starting material is a decision that dictates the trajectory of a drug discovery program. Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a seemingly unassuming ketoester, has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features—a reactive 1,5-dicarbonyl system, an ethyl ester for further functionalization, and a strategically placed fluorine atom on a phenyl ring—make it a versatile and highly valuable precursor for constructing complex molecular architectures.
This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its application as a foundational element in the generation of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.
Physicochemical Properties of the Core Building Block
A thorough understanding of the physical and chemical characteristics of a starting material is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅FO₃ | [1] |
| Molecular Weight | 238.25 g/mol | [1] |
| CAS Number | 342636-36-6 | [1][2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Purity | ≥98% (commercially available) | [1] |
| Isomeric SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | [1] |
Synthesis of this compound: A Mechanistic Approach
The most logical and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the keto-ester chain onto the fluorobenzene ring.[3][4][5][6][7]
Reaction Pathway
The synthesis involves the reaction of fluorobenzene with an acylating agent derived from glutaric acid, such as ethyl 5-chloro-5-oxopentanoate (ethyl glutaroyl chloride), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Fluorobenzene
-
Ethyl 5-chloro-5-oxopentanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the suspension in an ice bath (0-5 °C). Add ethyl 5-chloro-5-oxopentanoate (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Fluorobenzene: After the addition of the acylating agent, add fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute HCl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Application in the Synthesis of Bioactive Heterocycles: The Pyrazoline Scaffold
This compound is an excellent precursor for the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, antidepressant, and anticancer properties.[8][9][10][11][12]
The synthesis of pyrazolines from this compound can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde and a hydrazine derivative, often under acidic or basic conditions. This reaction proceeds via an initial aldol condensation to form a chalcone-like intermediate, which then undergoes cyclization with hydrazine.[13][14][15]
Reaction Pathway: One-Pot Synthesis of a Fluorinated Pyrazoline
Caption: One-pot synthesis of a fluorinated pyrazoline derivative.
Experimental Protocol: Synthesis of a Representative Fluorinated Pyrazoline
This protocol describes a general procedure for the synthesis of an ethyl 5-(aryl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).[16][17][18]
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring its completion by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure pyrazoline derivative.
The Strategic Importance of the Fluorine Moiety
The presence of a fluorine atom on the phenyl ring of this compound is a key feature that enhances its utility in medicinal chemistry. The incorporation of fluorine into drug candidates can profoundly influence their pharmacological properties.[8][17][19]
Key Advantages of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.[19]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug.[17]
-
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can enhance its ability to cross cell membranes and the blood-brain barrier.[17]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and receptor binding.[19]
These properties make the 4-fluorophenyl group a desirable feature in many drug candidates, and this compound provides a direct route to incorporate this valuable moiety into complex heterocyclic systems.
Therapeutic Potential of Derived Compounds
Derivatives synthesized from this compound have shown promise in several therapeutic areas.
Antimicrobial Agents
Anticonvulsant and CNS-Active Agents
The pyrazoline nucleus is a recognized pharmacophore in the design of anticonvulsant drugs.[9][12][24] The structural features of these molecules allow them to interact with targets in the central nervous system (CNS), such as ion channels or neurotransmitter receptors, to suppress seizure activity. The lipophilicity imparted by the fluorophenyl group can be particularly advantageous for CNS penetration. While specific patents for derivatives of this compound are not readily identifiable, numerous patents exist for pyrazoline derivatives in the treatment of CNS disorders, highlighting the therapeutic relevance of this class of compounds.[9][25][26][27]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its well-defined reactivity, coupled with the advantageous properties conferred by the fluorophenyl moiety, makes it an ideal starting point for the synthesis of diverse and potent bioactive molecules. The straightforward access it provides to privileged scaffolds like pyrazolines ensures its continued relevance in the quest for novel therapeutics. As our understanding of structure-activity relationships deepens, the rational design of new drug candidates based on this versatile building block will undoubtedly lead to the discovery of innovative treatments for a wide range of diseases.
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Ethyl 5-(4-fluorophenyl)-5-oxovalerate: A Comprehensive Technical Guide for Pharmaceutical Development
Foreword: The Strategic Importance of a Versatile Ketoester in Modern Drug Synthesis
In the landscape of pharmaceutical development, the identification and thorough understanding of key molecular intermediates are paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a seemingly unassuming ketoester, has emerged as a pivotal building block in the synthesis of blockbuster drugs, most notably the cholesterol-lowering agent Atorvastatin and the potassium-competitive acid blocker Vonoprazan. Its strategic importance lies in the unique arrangement of its functional groups: a fluorinated aromatic ring, a ketone, and an ethyl ester, which provide multiple reactive sites for the construction of complex heterocyclic scaffolds central to the therapeutic activity of these drugs.
This technical guide, intended for researchers, medicinal chemists, and process development scientists, provides an in-depth exploration of this compound. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind synthetic strategies, provides validated analytical methodologies, and offers insights into the compound's reactivity and safety profile. The aim is to equip the reader with the foundational knowledge and practical protocols necessary to effectively utilize this versatile intermediate in pharmaceutical research and development.
I. Synthesis of this compound: A Two-Step Approach
The most common and industrially scalable synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, followed by the esterification of the resulting ketoacid.
Step 1: Friedel-Crafts Acylation to Yield 4-(4-fluorobenzoyl)butyric acid
The initial step involves the electrophilic aromatic substitution reaction between fluorobenzene and glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). This reaction forms the carbon-carbon bond between the aromatic ring and the acyl group, establishing the core structure of the molecule.
An In-depth Technical Guide to the Characterization of Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Solubility and Physical Form
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the critical physicochemical properties of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, specifically its solubility and physical form. While specific experimental data for this compound is not extensively published, this document outlines the authoritative methodologies and theoretical considerations necessary to perform a thorough characterization. It is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and well-understood experimental outcome.
Introduction to this compound
This compound is an organic compound featuring a fluorinated aromatic ketone and an ethyl ester functional group.[1] Its molecular structure suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the molecule's properties, including its metabolic stability and binding affinity to biological targets. A thorough understanding of its solubility and solid-state properties is therefore a critical first step in its development and application.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-5-oxopentanoate | N/A |
| CAS Number | 342636-36-6 | [2] |
| Molecular Formula | C₁₃H₁₅FO₃ | [1] |
| Molecular Weight | 238.25 g/mol | [1] |
Characterization of the Physical Form
The physical form of an active pharmaceutical ingredient (API) or a key intermediate can profoundly impact its handling, formulation, stability, and bioavailability.[3][4] Key aspects of physical form characterization include determining its crystallinity, melting point, and morphology.
Theoretical Considerations
Based on its structure as an aromatic ketone, this compound is expected to be a solid at room temperature.[5] The planarity of the aromatic ring and the presence of polar carbonyl groups may facilitate packing into a crystalline lattice. However, the flexible alkyl chain could also lead to polymorphism, where the compound can exist in multiple crystalline forms with different physical properties.[3][4]
Experimental Workflow for Physical Form Determination
A multi-technique approach is essential for a comprehensive characterization of the solid state.
Caption: Workflow for physical form characterization.
Step-by-Step Experimental Protocols
-
Objective: To obtain a preliminary assessment of the material's appearance, such as color and morphology (e.g., crystalline needles, powder).
-
Protocol:
-
Place a small amount of this compound on a clean glass slide.
-
Observe the sample under an optical microscope at various magnifications (e.g., 10x, 40x, 100x).
-
Record images and note the particle shape, size distribution, and any observed heterogeneity.
-
-
Objective: To determine the melting point and enthalpy of fusion, and to screen for the presence of different polymorphs or amorphous content.[6]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature. An endothermic peak will indicate melting.[6]
-
The onset temperature of the peak is typically reported as the melting point.[7]
-
-
Objective: To confirm the crystalline nature of the material and to obtain a characteristic diffraction pattern that can be used to identify the crystalline form.
-
Protocol:
-
Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Pack the powdered sample into a sample holder.
-
Place the sample holder in the PXRD instrument.
-
Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).
-
A pattern with sharp peaks is indicative of a crystalline material, while a broad halo suggests an amorphous solid.
-
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous proof of the molecular structure.[8]
-
Protocol:
-
Grow single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Process the data and solve the crystal structure using specialized software.
-
Solubility Determination
Solubility is a fundamental property that dictates the suitability of a compound for various applications, from reaction chemistry to drug delivery.[9] It is crucial to distinguish between thermodynamic and kinetic solubility.[10][11]
-
Thermodynamic Solubility: The concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is the true, intrinsic solubility.[10][11]
-
Kinetic Solubility: The concentration of a solute at the point of precipitation from a solution that was prepared by adding the solute from a concentrated stock solution (e.g., in DMSO).[12][13] Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[13]
Theoretical Considerations for Solubility
The "like dissolves like" principle is a useful starting point for predicting solubility.[14] this compound has both polar (carbonyl groups, ester) and non-polar (aromatic ring, alkyl chain) regions.
-
Polar Solvents (e.g., ethanol, methanol, acetone, DMSO): The polar functional groups can engage in dipole-dipole interactions and potentially hydrogen bonding (with protic solvents), suggesting moderate to good solubility.[15][16]
-
Non-polar Solvents (e.g., hexane, toluene): The non-polar parts of the molecule will interact favorably with these solvents, but the polar groups will be disfavored. Solubility is expected to be lower than in polar solvents.
-
Water: The presence of polar groups that can accept hydrogen bonds suggests some water solubility, but the relatively large non-polar surface area will likely limit it.[15][17] The solubility of ketones generally decreases as the molecular weight increases.[5]
Experimental Workflow for Thermodynamic Solubility Determination
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[18][19]
Caption: Shake-flask method workflow for solubility.
Step-by-Step Protocol for the Shake-Flask Method
-
Objective: To determine the thermodynamic solubility of this compound in a range of relevant solvents.
-
Protocol:
-
Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial.[18]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).[20]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
The determined concentration represents the thermodynamic solubility at that temperature.
-
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole-dipole interactions with carbonyl groups. |
| Polar Protic | Ethanol, Methanol | High to Moderate | Capable of hydrogen bonding with carbonyl oxygens. |
| Non-polar | Hexane, Toluene | Low | Dominated by weaker van der Waals forces. |
| Aqueous | Water, Buffers | Very Low | Limited by the large non-polar hydrocarbon and aromatic regions.[14] |
Note: This table represents predicted solubility based on chemical principles. Experimental verification is required.
Conclusion
A comprehensive understanding of the solubility and physical form of this compound is essential for its effective use in research and development. While specific experimental data for this compound is sparse in the public domain, the well-established methodologies of DSC, PXRD, and the shake-flask method provide a clear and reliable path to obtaining this critical information. By following the protocols outlined in this guide, researchers can confidently characterize this and other similar molecules, ensuring data integrity and facilitating informed decision-making in their scientific endeavors.
References
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube. [Link]
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NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Impurity Busters. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
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NETZSCH Analyzing & Testing. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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Allen. (n.d.). Ketones: Structure, Properties and Chemical test.. [Link]
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ResearchGate. (n.d.). Properties of aromatic ketones and other solvents.. [Link]
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PubChem. (n.d.). Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. [Link]
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PubChem. (n.d.). Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. [Link]
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OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]
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YouTube. (2021). PHYSICAL PROPERTIES AND CHEMICAL PROPERTIES OF ALDEHYDES AND KETONES.. [Link]
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Cenmed. (n.d.). This compound (C007B-521779). [Link]
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National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
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Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. [Link]
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ResearchGate. (n.d.). X-ray single-crystal structure of ethyl.... [Link]
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Chemsrc. (2025). 5-(4-Fluorophenyl)-5-oxopentanoic acid. [Link]
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Universidad de Alicante. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Semantic Scholar. (n.d.). Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]
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Chemistry Stack Exchange. (2021). Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. [Link]
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PubChem. (n.d.). Ethyl 5-oxopentanoate. [Link]
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Ethyl 5-(4-fluorophenyl)-5-oxovalerate: A Guide to Commercial Sourcing, Quality Control, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(4-fluorophenyl)-5-oxovalerate (CAS No. 342636-36-6) is a pivotal ketoester intermediate, frequently utilized in the synthesis of complex pharmaceutical molecules, most notably as a precursor in various statin side-chains. The integrity of the final active pharmaceutical ingredient (API) is inextricably linked to the quality of its starting materials. This guide provides an in-depth framework for the procurement and qualification of this critical reagent. We will navigate the landscape of commercial suppliers, establish a rigorous protocol for analytical verification, and present a detailed, field-proven experimental workflow for its application in a stereoselective reduction, a common subsequent transformation.
Strategic Sourcing of a Niche Reagent
The procurement of a specific chemical intermediate like this compound, which is not a ubiquitous catalogue item, requires a multi-faceted strategy beyond a simple search. The primary identifier for this compound is CAS Number 342636-36-6 [1]. Using the incorrect CAS number for a related isomer (e.g., the 2-fluoro or 3-fluoro variant) is a common pitfall that can lead to significant project delays.
Identifying Potential Suppliers
The commercial landscape for this reagent falls into two primary categories: direct-from-stock suppliers and custom synthesis houses.
-
Direct-from-Stock Suppliers: These vendors offer the compound as a catalogue item. Availability can be intermittent, and stock levels may be low. At the time of this writing, a limited number of suppliers list this specific CAS number.
-
Custom Synthesis Providers: Major chemical suppliers (e.g., Sigma-Aldrich, TCI, Thermo Fisher Scientific) and specialized contract research organizations (CROs) offer robust custom synthesis services. This is often the most reliable route for obtaining high-purity material in required quantities, albeit with longer lead times and potentially higher costs.
Table 1: Representative Supplier Landscape
| Supplier Category | Example Supplier(s) | Typical Purity Specification | Key Consideration |
| Direct Stock Provider | Cenmed | ≥98% | Good for small, immediate research needs. Verify stock and request a lot-specific Certificate of Analysis.[2] |
| Custom Synthesis House | Major Brands & CROs | ≥98% (or as specified) | Ideal for scale-up and projects requiring stringent purity. Provides full documentation package (CoA, NMR, HPLC). |
Supplier Qualification Workflow
A systematic approach to qualifying a supplier is crucial. The following workflow ensures that the material you procure meets the stringent requirements of drug development research.
Caption: Supplier Qualification Workflow Diagram.
The Self-Validating System: In-House Quality Control
A supplier's Certificate of Analysis (CoA) is a claim, not a guarantee. Independent verification is the cornerstone of scientific integrity. Upon receipt of the material, a series of analytical tests must be performed to validate the supplier's data and ensure the material's suitability for the intended reaction.
Causality of Impurities: Understanding the Synthesis
The most probable synthetic route to this compound is a Friedel-Crafts acylation of fluorobenzene with a derivative of glutaric acid (like glutaric anhydride or ethyl 5-chloro-5-oxovalerate), catalyzed by a Lewis acid such as AlCl₃[3][4][5]. Understanding this allows us to predict and test for likely impurities:
-
Regioisomers: Ortho- and meta-acylated products. The para-isomer is sterically and electronically favored, but trace amounts of others can be present.
-
Unreacted Starting Materials: Residual fluorobenzene or glutaric acid derivatives.
-
Polyacylated Products: Though the ketone product is deactivating, forcing conditions could lead to di-acylation.[4]
-
Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, nitrobenzene) or workup (e.g., ethyl acetate).
Essential Analytical Protocols
Table 2: Analytical Methods for Material Verification
| Technique | Purpose | Key Parameters to Observe |
| ¹H and ¹³C NMR Spectroscopy | Identity Confirmation & Impurity ID: Provides an unambiguous structural fingerprint of the molecule. | ¹H NMR: Correct chemical shifts, integration values, and splitting patterns for the aromatic (AA'BB' system), ethyl ester, and aliphatic chain protons. ¹³C NMR: Presence of the correct number of signals, including the two distinct carbonyl carbons (ketone ~198 ppm, ester ~173 ppm). |
| High-Performance Liquid Chromatography (HPLC) | Purity Quantification: Separates the main component from non-volatile impurities. This is the primary technique for generating the "purity by area %" value. | A single major peak representing >98% of the total area. Look for small peaks corresponding to potential regioisomers or other impurities. The method should be stability-indicating. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurity & Residual Solvent Analysis: Identifies and quantifies volatile components. | Absence of significant peaks corresponding to synthesis solvents or starting materials. The mass spectrum of the main peak should match the molecular weight (238.25 g/mol ). |
| Infrared (IR) Spectroscopy | Functional Group Confirmation: A rapid check for the presence of key functional groups. | Strong carbonyl (C=O) stretching bands for the ketone (~1685 cm⁻¹) and the ester (~1730 cm⁻¹). Presence of the C-F stretch (~1230 cm⁻¹). |
Representative Application: Asymmetric Hydrogenation
To demonstrate the utility of qualified this compound, we present a protocol for its asymmetric hydrogenation to the corresponding chiral hydroxy-ester. This reaction is a critical step in many syntheses, where establishing the correct stereochemistry is paramount. We will use a Noyori-type ruthenium-BINAP catalyst system, a Nobel Prize-winning methodology renowned for its high efficiency and enantioselectivity.[6][7]
Experimental Workflow Diagram
Caption: Asymmetric Hydrogenation Experimental Workflow.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq, e.g., 2.38 g, 10 mmol)
-
[RuCl₂((S)-BINAP)]₂ (0.005 mol%, S/C = 2000:1) or a similar pre-catalyst
-
Anhydrous, degassed Methanol (MeOH) (e.g., 50 mL)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation (if required): Some protocols call for pre-activation of the catalyst. However, many modern Ru-BINAP catalysts can be used directly. For this protocol, we assume direct use.[6]
-
Reactor Charging: In a glovebox or under an inert atmosphere, charge a glass liner for the high-pressure reactor with this compound and the Ruthenium catalyst.
-
Solvent Addition: Add the anhydrous, degassed methanol to the glass liner. The solvent must be degassed to prevent oxygen from poisoning the catalyst.
-
Sealing the Reactor: Seal the reactor according to the manufacturer's instructions. Ensure all fittings are secure.
-
Inerting: Purge the reactor by pressurizing with nitrogen (e.g., to 5 atm) and venting three times to remove all oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas (e.g., to 5 atm) and vent three times. Finally, pressurize the reactor to the desired pressure (e.g., 100 atm).
-
Reaction Execution: Begin stirring and heat the reactor to the target temperature (e.g., 50 °C). The reaction is typically monitored by observing the pressure drop as hydrogen is consumed. Maintain the pressure by re-pressurizing as needed.
-
Monitoring: After a set time (e.g., 18 hours), the reaction can be stopped and a sample carefully taken (after cooling and venting) to check for conversion by TLC or HPLC.
-
Workup: Once complete, cool the reactor to room temperature, carefully vent the hydrogen pressure, and purge with nitrogen.
-
Purification: Remove the liner, and concentrate the methanolic solution in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-(4-fluorophenyl)-5-hydroxyvalerate.
-
Analysis: The final product's identity and purity are confirmed by NMR. Crucially, the enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Conclusion
The successful use of this compound in a research or drug development setting is critically dependent on a diligent and informed approach to sourcing and qualification. By understanding the synthetic context of the molecule, researchers can anticipate potential impurities and design a robust analytical validation plan. This guide provides a comprehensive framework, from supplier identification to a detailed, reliable application protocol, empowering scientists to proceed with confidence in the quality of their starting materials and the integrity of their experimental outcomes.
References
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Cenmed. This compound (C007B-521779). Available at: [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Department of Chemistry and Chemical Biology. Available at: [Link]
-
NROChemistry. Noyori Hydrogenation. Available at: [Link]
-
ACS Publications. Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available at: [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Available at: [Link]
-
Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
YouTube. Friedel-Crafts Acylation; Reductions of Aryl Ketones. Chad's Prep. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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Ethyl 5-(4-fluorophenyl)-5-oxovalerate literature review
An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Prepared by: A Senior Application Scientist
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a keto-ester compound with the chemical formula C₁₃H₁₅FO₃ and a molecular weight of 238.25 g/mol [1]. It belongs to the class of aromatic ketones and serves as a crucial building block in organic synthesis. Its structural features—a fluorinated aromatic ring, a ketone, and an ester functional group—make it a versatile precursor for the synthesis of more complex molecules, particularly within the pharmaceutical and medicinal chemistry landscapes. The presence of the fluorine atom is of particular note, as the introduction of fluorine into drug candidates can significantly modulate their metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established chemical principles and methodologies.
Core Synthesis: The Friedel-Crafts Acylation Approach
The most prominent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation[2][3][4]. This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.
Mechanistic Rationale
The Friedel-Crafts acylation involves the reaction of an aromatic compound (fluorobenzene) with an acylating agent in the presence of a Lewis acid catalyst[2]. The reaction proceeds through the formation of a highly electrophilic acylium ion.
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., ethyl 5-chloro-5-oxovalerate). This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The fluorine atom is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, this compound, is predominantly formed.
-
Deprotonation and Catalyst Regeneration: A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the Lewis acid catalyst, which forms a complex with the ketone product. A stoichiometric amount of catalyst is often required because it complexes with the final product[4]. An aqueous workup is necessary to break this complex and isolate the desired ketone.
Caption: Mechanism of Friedel-Crafts Acylation.
Chemical & Physical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and for spectroscopic identification.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅FO₃ | [1] |
| Molecular Weight | 238.25 g/mol | [1] |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-5-oxopentanoate | [1] |
| CAS Number | 342636-36-6 | [5] |
| Appearance | Typically an oil or low-melting solid | N/A |
| Purity | Commercially available at ≥98% | [1] |
Spectroscopic Profile
While specific spectra are dependent on experimental conditions, the expected spectroscopic data are as follows:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the fluorophenyl ring (two doublets or a multiplet in the ~7.0-8.0 ppm region), the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), and the aliphatic methylene protons of the valerate chain (multiplets between ~2.0-3.0 ppm).
-
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbons of the ketone and ester (typically >170 ppm), aromatic carbons (in the 115-165 ppm range, showing C-F coupling), the ester methylene carbon (~60 ppm), and the aliphatic and methyl carbons.
-
FT-IR: The infrared spectrum is a powerful tool for functional group identification[6]. It would be dominated by two strong carbonyl (C=O) stretching bands, one for the aromatic ketone (approx. 1685 cm⁻¹) and one for the ester (approx. 1730 cm⁻¹). A C-F stretching vibration would also be present (approx. 1230 cm⁻¹).
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value synthetic intermediate or "building block"[7][8][9]. Its utility stems from the reactivity of its functional groups, which allows for extensive chemical modification.
-
Precursor for Heterocyclic Synthesis: The dicarbonyl nature of the molecule (after potential modification) makes it an excellent starting material for synthesizing various heterocyclic compounds, which form the core of many modern drugs.
-
Intermediate in API Synthesis: This molecular scaffold is found within more complex drug molecules. For instance, related structures are key intermediates in the synthesis of HMG-CoA reductase inhibitors like atorvastatin, highlighting the relevance of this chemical class in producing blockbuster drugs[10].
-
Scaffold for Medicinal Chemistry: In drug discovery programs, the fluorophenyl ketone moiety can be used as a starting point. The ketone can be reduced to an alcohol, converted to an amine, or used in condensation reactions, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Safety Precaution: Anhydrous aluminum chloride is highly reactive with water and corrosive. Friedel-Crafts reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
Fluorobenzene
-
Ethyl 5-chloro-5-oxovalerate (or glutaric anhydride followed by esterification)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagent Charging: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the reaction flask and cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Fluorobenzene: Following the addition, add fluorobenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
Caption: Workflow for Synthesis and Purification.
Conclusion
This compound stands as a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust Friedel-Crafts acylation, a cornerstone reaction in organic chemistry. The strategic placement of its functional groups—a fluorinated aromatic ring, a reactive ketone, and a modifiable ester—provides chemists in drug discovery and development with a powerful platform for constructing novel molecular architectures with significant therapeutic potential. Understanding the synthesis, properties, and reactivity of this building block is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.
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- Friedel–Crafts Acyl
- Applications of Friedel–Crafts reactions in total synthesis of n
- Spectroscopy Data for Undergradu
- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)
- Friedel-Crafts Acyl
- Synthesis method of chiral 5- (4-fluorophenyl)
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An In-Depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a keto-ester of significant interest in modern synthetic chemistry, has emerged as a pivotal building block in the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. We delve into the mechanistic intricacies of its primary synthesis route, the Friedel-Crafts acylation, and subsequent esterification, offering field-proven insights for optimization. Furthermore, this guide elucidates the compound's critical role as a key intermediate in the synthesis of blockbuster drugs such as Atorvastatin. Detailed experimental protocols, physicochemical characterization, and safety considerations are presented to equip researchers and drug development professionals with the essential knowledge for its effective utilization.
Introduction
The advent of fluorinated organic compounds has revolutionized medicinal chemistry, with the strategic incorporation of fluorine atoms often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug molecules. This compound stands as a prime example of a fluorinated building block that has played a silent yet crucial role in the development of life-changing therapeutics. Its structure, featuring a 4-fluorophenyl ketone and an ethyl ester linked by a flexible valerate chain, offers a versatile scaffold for the construction of complex molecular architectures. This guide aims to provide a holistic understanding of this compound, from its fundamental chemistry to its impactful applications in drug discovery and development.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in seminal publications. However, its emergence is intrinsically linked to the broader exploration of fluorinated phenylalkanoic acid derivatives for pharmaceutical applications, which gained momentum in the latter half of the 20th century. The synthesis of its immediate precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, is described in patents related to the development of novel therapeutics. For instance, patents for the synthesis of Ezetimibe, a cholesterol-lowering drug, outline the reaction of fluorobenzene and glutaric anhydride to produce this key intermediate[1]. The subsequent esterification to yield the ethyl ester is a standard and logical synthetic transformation. The strategic importance of this molecule became particularly evident with the development of Atorvastatin (Lipitor®), a blockbuster statin drug. While the initial synthesis of Atorvastatin did not explicitly feature this exact ester, subsequent and optimized synthetic routes for Atorvastatin and its intermediates have highlighted the utility of related 5-(4-fluorophenyl)-5-oxovalerate structures[2].
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction monitoring, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅FO₃ | [3] |
| Molecular Weight | 238.25 g/mol | [3] |
| CAS Number | 342636-36-6 | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not widely reported, expected to be a low-melting solid | N/A |
| Boiling Point | Not determined (likely decomposes) | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General chemical knowledge |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group, multiplets for the three methylene groups of the valerate chain, and signals in the aromatic region corresponding to the 4-fluorophenyl group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring (with characteristic C-F coupling), and the carbons of the aliphatic chain and the ethyl group.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1680-1740 cm⁻¹. Aromatic C-H and C-F stretching vibrations will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being observed at m/z 238 or 239, respectively.
Synthesis of this compound
The most common and industrially viable synthesis of this compound is a two-step process:
-
Friedel-Crafts Acylation: Synthesis of the precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid.
-
Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.
Step 1: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, fluorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 5-(4-fluorophenyl)-5-oxopentanoic acid.
Mechanism:
The reaction proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst activates the glutaric anhydride, making it a potent electrophile that is then attacked by the electron-rich fluorobenzene ring.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent such as dichloromethane or fluorobenzene (used in excess) at 0-5 °C, add glutaric anhydride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the product.
-
Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield 5-(4-fluorophenyl)-5-oxopentanoic acid as a solid.
Step 2: Esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid
The carboxylic acid is then converted to the ethyl ester via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Mechanism:
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ethyl ester.
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An In-depth Technical Guide to the Analogs and Related Compounds of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the γ-Aryl-γ-Keto Ester Scaffold
In the landscape of modern medicinal chemistry and synthetic organic chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms for innovation. The γ-aryl-γ-keto ester framework, exemplified by this compound, represents one such privileged structure. Its inherent chemical functionalities—a reactive ketone, a modifiable ester, and an aromatic ring amenable to substitution—provide a rich playground for the design of novel compounds with tailored biological activities. The presence of a fluorine atom, a bioisostere for hydrogen, further enhances its appeal by often improving metabolic stability, binding affinity, and pharmacokinetic properties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of compounds to provide a deep, mechanistic understanding of the synthesis, modification, and application of this chemical class. We will explore the causality behind experimental choices, delve into the structure-activity relationships that govern biological function, and provide validated, step-by-step protocols for key chemical transformations. Our objective is to equip you with the foundational knowledge and practical insights necessary to leverage this scaffold in your own research and development endeavors.
Part 1: The Core Moiety - Synthesis and Chemical Reactivity of this compound
The parent compound, this compound, serves as our starting point. Understanding its synthesis and the reactivity of its functional groups is fundamental to appreciating the design of its analogs.
Synthesis of the Core Scaffold
The most common and industrially scalable approach to the core acid is the Friedel-Crafts acylation. This reaction forms the crucial aryl-ketone bond.
A prevalent synthetic route involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce 5-(4-fluorophenyl)-5-oxopentanoic acid.[1] This acid is then subjected to Fischer esterification with ethanol under acidic conditions to yield the target ethyl ester.
Chemical Reactivity and Modification Potential
The true utility of this scaffold lies in the differential reactivity of its functional groups, which allows for selective modifications.
-
The Ketone: This is a primary site for modification. It can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2] This transformation is critical as it introduces a chiral center, which is often a key feature in biologically active molecules, including the statin class of drugs.[3]
-
The Ester: The ethyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, expanding the chemical diversity.
-
The Aromatic Ring: The fluorophenyl group can undergo further electrophilic aromatic substitution, although the fluorine atom is deactivating.[2] This allows for the introduction of additional substituents to probe structure-activity relationships.
-
The Aliphatic Chain: The α-protons to the ketone and ester are weakly acidic and can be involved in various condensation reactions, though this is less common than modifications at the other sites.
Part 2: A Survey of Analogs and Related Compounds
Systematic modification of the parent structure has led to a wide array of analogs. We can categorize them based on the site of modification.
Aromatic Ring Modifications
Altering the substitution on the phenyl ring is a classic medicinal chemistry strategy to modulate electronic properties, lipophilicity, and steric interactions with biological targets.
| Compound Name | Ring Substitution | PubChem CID | CAS Number | Key Feature |
| Ethyl 5-oxo-5-phenylvalerate | None | 84594 | 73172-56-2 | Unsubstituted parent analog.[4] |
| Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate | 2,6-difluoro | 24727401 | 898753-24-7 | Increased electrophilicity of the ketone.[5] |
| Ethyl 5-(4-bromophenyl)-5-oxovalerate | 4-bromo | 13910359 | 208539-70-0 | Halogen-bonding potential.[4][6] |
| Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate | 2-chloro, 4-fluoro | 24727643 | 898753-25-8 | Altered steric and electronic profile.[7] |
| Ethyl 5-(4-nitrophenyl)-5-oxovalerate | 4-nitro | 24727824 | 898777-59-8 | Strong electron-withdrawing group.[8] |
Aliphatic Chain and Functional Group Modifications
Modifications to the valerate chain and its termini introduce new functionalities and can significantly alter the compound's shape and polarity.
-
Chain Substitution: Introduction of alkyl groups, such as in 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid, can create additional stereocenters and influence conformational preferences.[2]
-
Chain Fluorination: Analogs like Ethyl 5,5-difluoro-4-oxopentanoate introduce fluorine atoms adjacent to the ketone, which can modulate its reactivity and potential to form hydrates.
-
Heterocyclic Integration: The core scaffold is a valuable intermediate for synthesizing more complex heterocyclic systems. This is a powerful strategy for locking the molecule into a specific conformation and introducing new hydrogen bond donors and acceptors. Examples include:
Part 3: Structure-Activity Relationships (SAR) and Therapeutic Applications
The structural modifications detailed above are not merely academic exercises; they are driven by the search for compounds with improved therapeutic properties. The γ-aryl-γ-keto valerate scaffold has proven fruitful in several areas.
HMG-CoA Reductase Inhibition (Statins)
Perhaps the most significant application of this scaffold is as a key intermediate in the synthesis of atorvastatin (Lipitor).[3] The synthesis involves the formation of a complex pyrrole structure from the core valerate derivative. The key structural features derived from the scaffold are the fluorophenyl group and the aliphatic chain, which, after reduction of the ketone and hydrolysis of the ester, forms the dihydroxy heptanoic acid side chain essential for binding to the HMG-CoA reductase enzyme.
Anticancer Activity
The para-halogenated aryl group is a recurring motif in inhibitors of enzymes crucial for cancer cell proliferation.[11] For instance, inhibitors of 3‐Phosphoglycerate Dehydrogenase (PHGDH), an enzyme overexpressed in many cancers, often feature such groups.[11] The ketone functionality can act as a hydrogen bond acceptor, while the overall structure provides a template for optimizing binding affinity. Novel 1,3,4-oxadiazole analogues with substituted phenyl rings have also shown promising anticancer activity.[12]
Aldo-Keto Reductase (AKR) Inhibition
Aldo-keto reductases, particularly AKR1C3, are implicated in the progression of castration-resistant prostate cancer.[13] Compounds with an aryl ketone or carboxylate functionality are known to inhibit these enzymes. SAR studies show that electron-withdrawing groups on the phenyl ring often enhance inhibitory potency, making fluorinated analogs like the core topic of this guide promising starting points for inhibitor design.[13]
Part 4: Key Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis and key transformations of the core scaffold.
Protocol 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid
-
Principle: Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
-
Materials:
-
Fluorobenzene (1.0 eq)
-
Glutaric anhydride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
-
Procedure:
-
To a stirred suspension of AlCl₃ in anhydrous DCM at 0°C under a nitrogen atmosphere, add glutaric anhydride portion-wise, maintaining the temperature below 5°C.
-
Stir the mixture for 15 minutes.
-
Add fluorobenzene dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
-
Validation: The product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with literature values.
Protocol 2: Reduction of Ketone to Alcohol
-
Principle: Selective reduction of the ketone in the presence of the ester using sodium borohydride.
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.0 eq)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve this compound in methanol and cool the solution to 0°C in an ice bath.
-
Add NaBH₄ portion-wise over 20 minutes, monitoring for gas evolution.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated NH₄Cl solution.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, Ethyl 5-(4-fluorophenyl)-5-hydroxyvalerate.
-
-
Validation: Successful reduction is confirmed by the disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new alcohol proton and carbon signal. IR spectroscopy will show a broad O-H stretch and the disappearance of the ketone C=O stretch.
Conclusion and Future Directions
This compound and its related compounds represent a cornerstone scaffold in synthetic and medicinal chemistry. Its straightforward synthesis and versatile chemical handles have enabled its use in the development of blockbuster drugs and a plethora of biologically active research compounds.
The future of this scaffold remains bright. Emerging areas of interest include:
-
Prodrug Development: Utilizing the ester or ketone functionality to create prodrugs that release an active pharmaceutical ingredient under specific physiological conditions.[14]
-
Asymmetric Synthesis: Developing more efficient catalytic asymmetric methods for the reduction of the ketone to access specific enantiomers of the corresponding alcohol, which is often crucial for biological activity.
-
Novel Heterocyclic Scaffolds: Expanding the range of complex heterocycles built from this intermediate to explore new chemical space and target novel protein classes.
By understanding the fundamental chemistry and biological applications outlined in this guide, researchers are well-positioned to continue innovating from this remarkably robust and productive chemical starting point.
References
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PubChem. Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate. National Center for Biotechnology Information. Available from: [Link]
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Cenmed. This compound (C007B-521779). Available from: [Link]
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ResearchGate. Overview of the structure−activity relationships. Color code: green > yellow > red, for decreasing PHGDH activity. Available from: [Link]
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PubMed. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. National Center for Biotechnology Information. Available from: [Link]
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Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]
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PubChem. Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ChemRxiv. Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. Cambridge Open Engage. Available from: [Link]
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PubMed. Development of potent and selective inhibitors of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) based on N-phenyl-aminobenzoates and their structure-activity relationships. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. National Center for Biotechnology Information. Available from: [Link]
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Asian Journal of Chemistry. An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available from: [Link]
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PubChem. Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate. National Center for Biotechnology Information. Available from: [Link]
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MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]
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NIH. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health. Available from: [Link]
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Methodological & Application
Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate: A Detailed Experimental Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution. This guide details the reaction mechanism, reagent handling, procedural steps, purification, and safety considerations necessary for a successful and reproducible synthesis. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the process.
Introduction and Significance
This compound is a valuable keto-ester intermediate. The presence of the fluorophenyl ketone moiety makes it a crucial building block in medicinal chemistry. For instance, related structures are precursors in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[1] The synthesis detailed herein utilizes the robust and well-established Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst to form an aromatic ketone.[2][3][4]
This protocol first describes the formation of 5-(4-fluorophenyl)-5-oxopentanoic acid via the reaction of fluorobenzene and glutaric anhydride with aluminum chloride. Subsequently, a standard Fischer esterification is employed to yield the target ethyl ester. This two-step approach is efficient and scalable for laboratory settings.
Reaction Mechanism: Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation. The mechanism proceeds via electrophilic aromatic substitution.[3]
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with an oxygen atom of glutaric anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion electrophile.
-
Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the AlCl₃-complexed carboxylate) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the aryl ketone product complexed with AlCl₃.
-
Hydrolysis: Aqueous workup hydrolyzes the aluminum chloride complexes to release the final ketone product, 5-(4-fluorophenyl)-5-oxopentanoic acid.
Experimental Protocol
This protocol is divided into two primary stages: the Friedel-Crafts acylation to form the keto-acid, followed by its esterification.
Materials and Reagents
| Reagent | CAS No. | M.Wt. | Recommended Purity |
| Fluorobenzene | 462-06-6 | 96.10 | >99% |
| Glutaric Anhydride | 108-55-4 | 114.10 | >98% |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | >99%, anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (concentrated) |
| Ethanol (Absolute) | 64-17-5 | 46.07 | >99.5% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | >98% (concentrated) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular |
Instrumentation
-
Three-neck round-bottom flasks (flame-dried)
-
Magnetic stirrer with heating mantle and thermocouple
-
Reflux condenser and Dean-Stark trap
-
Pressure-equalizing dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Part A: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermocouple, and a reflux condenser under an inert atmosphere (N₂ or Ar). Flame-dry all glassware before use.
-
Reagent Charging: To the flask, add fluorobenzene (150 mL) and anhydrous aluminum chloride (31.0 g, 0.23 mol). Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Anhydride: Dissolve glutaric anhydride (25.0 g, 0.22 mol) in 50 mL of fluorobenzene. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in a large ice bath. Cautiously and slowly pour the mixture onto a vigorously stirred slurry of crushed ice (300 g) and concentrated HCl (50 mL). This step is highly exothermic and should be performed in a fume hood.
-
Work-up and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 100 mL). Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid as a solid, which can be used in the next step without further purification.
Part B: Esterification to this compound
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude acid from Part A in absolute ethanol (200 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2 mL) to the solution while stirring.
-
Reflux: Equip the flask with a reflux condenser (or a Dean-Stark trap to remove water) and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the ester formation by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases. Reduce the volume of ethanol using a rotary evaporator. Add 150 mL of water and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the solution in vacuo. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%).
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an oil or low-melting solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Expected Results and Data
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Starting Material (Glutaric Anhydride) | 25.0 g (0.22 mol) |
| Theoretical Yield of Final Product | 52.4 g |
| Expected Actual Yield | 65-80% (34.0 - 41.9 g) |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₃H₁₅FO₃ |
| Molecular Weight | 238.25 g/mol |
Characterization Data (Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00-7.95 (m, 2H, Ar-H), 7.18-7.12 (m, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.08 (t, J=7.2 Hz, 2H, -COCH₂-), 2.45 (t, J=7.2 Hz, 2H, -CH₂CO₂Et), 2.05 (p, J=7.2 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 198.5, 173.2, 165.8 (d, J=255 Hz), 132.9 (d, J=3 Hz), 130.8 (d, J=9 Hz), 115.7 (d, J=22 Hz), 60.5, 37.8, 33.1, 19.4, 14.2.
-
IR (neat, cm⁻¹): 2980, 1730 (C=O, ester), 1685 (C=O, ketone), 1595, 1230, 1160, 840.
Safety and Hazard Management
All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment and quench with extreme care.[5]
-
Fluorobenzene: Flammable liquid. Keep away from ignition sources.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Can cause severe burns. Handle with care, ensuring appropriate gloves and eye protection are worn.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[6][7] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents should be collected separately.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Inactive AlCl₃ (hydrolyzed) | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware is scrupulously dry. |
| Incomplete reaction | Insufficient reaction time or catalyst | Extend reaction time. Ensure stoichiometric amounts of AlCl₃ are used, as it is consumed by complexation with the product.[4] |
| Low yield in Part B | Incomplete esterification | Use a Dean-Stark trap to remove water and drive the equilibrium towards the product. Increase reflux time. |
| Product difficult to purify | Presence of starting acid | During workup of Part B, wash thoroughly with saturated NaHCO₃ solution to remove any unreacted carboxylic acid. |
References
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
-
CPAChem. (2020). Safety data sheet. Retrieved from [Link]
-
Nikpassand, M., et al. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Elan Chemical. (2018). Safety Data Sheet - ETHYL n-VALERATE. Retrieved from [Link]
- Google Patents. (n.d.). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate.
Sources
- 1. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
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Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, a cornerstone reaction in the synthesis of valuable pharmaceutical intermediates. As a self-validating system, this document is designed to equip researchers with the necessary information to perform this reaction successfully and safely, while also providing insights into the underlying chemical principles.
Introduction and Significance
The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, remains a pivotal tool in synthetic organic chemistry for the formation of carbon-carbon bonds to aromatic rings.[1][2] The specific acylation of fluorobenzene with glutaric anhydride yields 4-(4-fluorobenzoyl)butanoic acid, a key building block in the pharmaceutical industry.[3] Notably, this compound serves as a critical intermediate in the multi-step synthesis of Ezetimibe, a cholesterol-lowering medication.[4][5][6] The presence of the fluorine atom in the final product can enhance its pharmacological properties, such as increased lipophilicity and improved binding affinity to biological targets.[4]
This guide will delve into the mechanistic intricacies of this reaction, provide detailed, field-proven experimental protocols, and discuss critical parameters for process optimization and troubleshooting.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of fluorobenzene with glutaric anhydride proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the glutaric anhydride. It coordinates to one of the carbonyl oxygens, polarizing the C-O bond and leading to the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the active electrophile in the reaction.[2][7]
-
Electrophilic Attack: The electron-rich π system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity of the ring is temporarily disrupted.[7]
-
Regioselectivity: The fluorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the positive charge in the arenium ion through resonance. However, the acylation occurs almost exclusively at the para position. This high regioselectivity is primarily attributed to steric hindrance; the bulky acylium ion-Lewis acid complex experiences significant spatial repulsion at the ortho positions, making the para position much more accessible.[8]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4-(4-fluorobenzoyl)butanoic acid, complexed with AlCl₃.[1]
-
Workup: An aqueous workup is necessary to decompose the aluminum chloride-ketone complex and isolate the final product.[1]
Mechanism Workflow
Caption: General Experimental Workflow.
Data Summary and Troubleshooting
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid is required to activate the anhydride. [9]Must be anhydrous as moisture deactivates it. A stoichiometric amount or more is needed as the product ketone complexes with the catalyst. [1] |
| Molar Ratio | Glutaric Anhydride : AlCl₃ (approx. 1 : 2.2) | An excess of AlCl₃ is used to ensure complete activation of the anhydride and to drive the reaction to completion. |
| Solvent | Fluorobenzene or Dichloromethane | Fluorobenzene acts as both solvent and reactant. Dichloromethane is a common inert solvent for Friedel-Crafts reactions. [10][11] |
| Temperature | 0 - 15 °C (Addition), Room Temp (Reaction) | Low temperature during addition controls the exothermic reaction. [12][13]Allowing it to warm to room temperature ensures the reaction goes to completion. |
| Reaction Time | 1.5 - 4 hours | Sufficient time for the reaction to complete. Can be monitored by TLC or NMR. [12][13][10] |
| Workup | Acidic aqueous quench (HCl/H₂O) | Decomposes the AlCl₃-product complex and neutralizes any remaining catalyst. [12][13] |
| Purification | Base-acid extraction (NaHCO₃/HCl) | Separates the acidic product from neutral organic impurities. The carboxylic acid is soluble in basic solution, while impurities are not. Re-acidification precipitates the pure product. [12][13][11] |
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Incomplete reaction or deactivated catalyst.
-
Solution: Ensure all reagents and glassware are thoroughly dry. Use high-quality, anhydrous AlCl₃. Verify that the reaction has gone to completion using an appropriate analytical technique before quenching.
-
-
Formation of Side Products:
-
Cause: The primary impurity is often the desfluoro analog, 4-benzoylbutyric acid, which arises from benzene contamination in the fluorobenzene starting material. [10]The ortho-acylated product is a minor regioisomeric impurity. [8] * Solution: Use high-purity fluorobenzene with low benzene content (<100 ppm is ideal). [14]The purification process involving dissolution in sodium bicarbonate and re-precipitation is effective at removing most impurities.
-
-
Difficult Stirring:
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fluorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. All handling should be done in a fume hood.
-
Quenching Procedure: The quenching of the reaction with water/acid is extremely exothermic and releases HCl gas. Perform this step slowly, with efficient cooling, and in a fume hood.
References
-
Natural Micron Pharm Tech. (n.d.). 4-(4-Fluorobenzoyl)Butyric Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Patents India. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid protocol
An In-Depth Guide to the Esterification of 5-(4-fluorophenyl)-5-oxopentanoic Acid for Pharmaceutical Research
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Esterification in Drug Development
5-(4-fluorophenyl)-5-oxopentanoic acid is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules, notably serving as a key intermediate for anti-inflammatory and analgesic drugs.[1][2][3] The conversion of its terminal carboxylic acid group into an ester, a process known as esterification, is a fundamental strategy in medicinal chemistry. This modification can profoundly influence a molecule's physicochemical properties, including its solubility, stability, and ability to permeate biological membranes, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering detailed, field-proven protocols for three robust and widely applicable methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereochemically precise Mitsunobu Reaction.
PART 1: Selecting the Optimal Esterification Strategy
The choice of an esterification method is not arbitrary; it is dictated by the specific alcohol being used, the sensitivity of the starting material to acidic or harsh conditions, and the desired stereochemical outcome. Understanding the mechanistic underpinnings of each method is crucial for troubleshooting and adaptation.
Method 1: Fischer-Speier Esterification
This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] It is best suited for producing simple esters from primary or secondary alcohols that can be used in large excess.[4][5]
-
Mechanistic Rationale: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the carbonyl carbon's electrophilicity.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, culminating in the elimination of a water molecule to yield the ester.[4][7] Because every step is reversible, the reaction must be driven to completion by either using a large excess of the alcohol reactant or by removing the water byproduct as it forms.[6][7]
-
Advantages: Cost-effective, uses simple and readily available reagents.
-
Limitations: The equilibrium nature of the reaction can limit yields. The strongly acidic conditions and elevated temperatures are unsuitable for substrates with acid-sensitive functional groups.[5]
Method 2: Steglich Esterification
The Steglich method is a powerful and mild alternative that operates at room temperature, making it ideal for substrates that are sensitive to acid or heat.[8][9] It relies on a coupling agent to activate the carboxylic acid.
-
Mechanistic Rationale: The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more practical water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. This forms a highly reactive O-acylisourea intermediate.[8] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), then attacks this intermediate to form an even more reactive acyl-pyridinium species.[9][10] The alcohol readily reacts with this "active ester" to produce the final product and the urea byproduct. DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction where the O-acylisourea rearranges into a stable, unreactive N-acylurea.[9]
-
Advantages: Mild conditions (room temperature), high yields, and broad substrate scope, including sterically hindered alcohols.[8]
-
Limitations: Stoichiometric amounts of the coupling agent are required, and a urea byproduct is formed. While the dicyclohexylurea (DCU) from DCC is notoriously difficult to remove due to its low solubility, the urea derived from EDC is water-soluble, simplifying purification.[11][12]
Method 3: Mitsunobu Reaction
The Mitsunobu reaction is a unique redox-based method for converting alcohols into a variety of functional groups, including esters.[13] It is particularly valuable for achieving a clean inversion of stereochemistry at a chiral alcohol center.
-
Mechanistic Rationale: This complex reaction begins with triphenylphosphine (PPh₃) attacking an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to form a betaine intermediate.[13][14] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by forming an alkoxyphosphonium salt, which is a superb leaving group.[14] The carboxylate anion then displaces this leaving group via a classic Sₙ2 mechanism, resulting in the ester and a complete inversion of the alcohol's stereochemistry.[15][16]
-
Advantages: Extremely mild conditions and highly reliable for inverting the stereochemistry of secondary alcohols.[16]
-
Limitations: Generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine byproduct, which often require chromatographic separation from the desired product.[15] The carboxylic acid nucleophile should have a pKa below 13 for optimal results.[15][16]
PART 2: Experimental Protocols and Data
Workflow Overview
Caption: General experimental workflow for esterification.
Protocol 1: Fischer Esterification for Methyl 5-(4-fluorophenyl)-5-oxopentanoate
This protocol is optimized for the synthesis of a simple methyl ester, using the alcohol as the solvent to drive the equilibrium.
Reaction Scheme: 5-(4-fluorophenyl)-5-oxopentanoic acid + CH₃OH --(H₂SO₄)--> Methyl 5-(4-fluorophenyl)-5-oxopentanoate + H₂O
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-(4-fluorophenyl)-5-oxopentanoic acid | 210.19 | 2.10 g | 10.0 | 1.0 |
| Methanol (MeOH) | 32.04 | 30 mL | - | Solvent/Excess |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 0.2 mL | ~3.7 | 0.37 (Catalytic) |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(4-fluorophenyl)-5-oxopentanoic acid (2.10 g, 10.0 mmol).
-
Reagent Addition: Add methanol (30 mL). Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (0.2 mL) to the stirring mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid.[17] A final wash with brine (30 mL) is performed.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure product.
Protocol 2: Steglich Esterification using EDC
This protocol is ideal for coupling with more valuable or acid-sensitive alcohols. Here, we use benzyl alcohol as an example.
Reaction Scheme: 5-(4-fluorophenyl)-5-oxopentanoic acid + Benzyl Alcohol --(EDC, DMAP)--> Benzyl 5-(4-fluorophenyl)-5-oxopentanoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-(4-fluorophenyl)-5-oxopentanoic acid | 210.19 | 1.05 g | 5.0 | 1.0 |
| Benzyl Alcohol | 108.14 | 0.57 mL | 5.5 | 1.1 |
| EDC·HCl | 191.70 | 1.15 g | 6.0 | 1.2 |
| DMAP | 122.17 | 61 mg | 0.5 | 0.1 |
| Dichloromethane (DCM) | - | 25 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add 5-(4-fluorophenyl)-5-oxopentanoic acid (1.05 g, 5.0 mmol), benzyl alcohol (0.57 mL, 5.5 mmol), and DMAP (61 mg, 0.5 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) and stir the mixture at room temperature until all solids dissolve.
-
Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.15 g, 6.0 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 20 mL) to remove DMAP and the EDC-urea byproduct.[12] Follow with a wash of saturated aqueous sodium bicarbonate (20 mL) and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel.
PART 3: Mechanistic Insights and Visualization
A deeper understanding of the reaction pathways allows for more effective optimization and troubleshooting.
Fischer Esterification Mechanism
Caption: Key steps in the Fischer Esterification mechanism.
Steglich Esterification Mechanism (with DMAP)
Caption: Catalytic cycle of DMAP in Steglich Esterification.
Purification and Analysis Considerations
-
Aqueous Work-up: The standard procedure for purifying esters involves washing the crude organic solution with saturated sodium bicarbonate to remove any unreacted carboxylic acid.[18][19] This is followed by a brine wash to remove bulk water before drying.
-
Chromatography: Column chromatography is the most common method for purifying the esters of 5-(4-fluorophenyl)-5-oxopentanoic acid. However, it is important to note that keto esters can sometimes be sensitive to the acidic nature of standard silica gel, which may cause degradation or lead to peak tailing due to keto-enol tautomerism.[20] If this is observed, using silica gel deactivated with a small amount of triethylamine in the eluent or switching to a neutral stationary phase like alumina can be beneficial.[20]
-
Characterization: The final, purified ester should be characterized by standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the incorporation of the alcohol moiety and the overall structure. Mass spectrometry will confirm the molecular weight, and IR spectroscopy will show the characteristic ester C=O stretch (typically ~1735 cm⁻¹), distinct from the carboxylic acid C=O stretch.
Conclusion
The esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid is a critical transformation for modifying this important pharmaceutical intermediate. The selection of the appropriate method—whether the straightforward Fischer esterification for simple alcohols, the mild and versatile Steglich esterification for more sensitive substrates, or the stereospecific Mitsunobu reaction—is paramount for synthetic success. By understanding the underlying mechanisms and adhering to robust, well-defined protocols, researchers can reliably synthesize a diverse range of ester derivatives, paving the way for the development of novel therapeutics.
References
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1988). A mechanistic study of the Mitsunobu esterification reaction. Journal of the American Chemical Society, 110(19), 6487-6491. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mitsunobu Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Campbell, J., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26193-26210. [Link]
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LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
ResearchGate. (2018). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. Retrieved from [Link]
-
HSC Chemistry. (2021). Esterification: Reflux, Isolation and Purification. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Pharmaceutical Intermediate & Synthesis Guide. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
-
PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
- Google Patents. (2007). Novel preparation method of Ezetimibe.
-
J&K Scientific. (n.d.). 5-(4-Fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]
-
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-
Organic Chemistry Tutor. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]
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-
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-
Chemsrc. (n.d.). 5-(4-Fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]
-
YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
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High-Purity Isolation of Ethyl 5-(4-fluorophenyl)-5-oxovalerate using Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this keto-ester is paramount for ensuring the efficacy, safety, and reproducibility of subsequent synthetic transformations and final drug products. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from mobile phase selection to addressing the specific challenges posed by keto-enol tautomerism, to ensure researchers can achieve excellent separation and yield.
Introduction and Scientific Principle
This compound (Molecular Formula: C₁₃H₁₅FO₃, Molecular Weight: 238.25 g/mol ) possesses a molecular structure with distinct polarity regions: a polar ketone, a moderately polar ester functional group, and a non-polar fluorophenyl ring coupled with an aliphatic chain.[1] This amphiphilic character makes it an ideal candidate for purification via normal-phase column chromatography.
The underlying principle of this technique relies on the differential partitioning of the analyte and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.[2][3] Silica gel is rich in surface silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. Compounds with greater polarity, such as more polar starting materials or by-products, will have a stronger affinity for the stationary phase and thus elute more slowly. The target compound, with its moderate polarity, can be selectively eluted by carefully tuning the polarity of the mobile phase, leaving behind more polar impurities and washing away less polar ones.
A specific challenge with β-keto esters and related compounds is the potential for keto-enol tautomerism, which can lead to band broadening and poor peak shape during chromatography.[4][5] This protocol is designed to mitigate such effects and achieve sharp, well-resolved peaks.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analogue to determine the optimal mobile phase composition. The goal is to identify a solvent system where the target compound exhibits a Retention Factor (Rf) of approximately 0.25-0.35 . This Rf value typically translates to an ideal elution volume and resolution in column chromatography.
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Elution: Place the plate in a developing chamber containing a pre-equilibrated atmosphere of the test solvent system. Common starting systems for aromatic ketones include mixtures of hexane and ethyl acetate.[6]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Rf Calculation: Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the ratio of hexane to ethyl acetate until the desired Rf for the product spot is achieved. A higher proportion of ethyl acetate will increase the Rf value.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 (230-400 mesh) | Standard polar stationary phase offering high surface area for interaction. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate mixtures | Provides a wide polarity range suitable for eluting moderately polar compounds.[2][7] |
| Target Rf | 0.25 - 0.35 | Ensures the compound is well-retained but elutes in a reasonable volume, providing optimal separation from impurities. |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities. A general rule is to use a silica gel to crude product weight ratio of 40:1 to 100:1.[6]
Materials and Reagents
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Solvents: HPLC-grade Hexane and Ethyl Acetate
-
Glassware: Chromatography column (e.g., 40-60 mm diameter), round-bottom flasks, fraction collection tubes
-
Apparatus: Rotary evaporator, vacuum pump, TLC plates and chamber
Step-by-Step Purification Workflow
Step 1: Column Packing (Wet Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use a funnel to guide the slurry and tap the side of the column gently to dislodge any air bubbles.
-
Open the stopcock and drain some solvent, allowing the silica to pack down under gravity. Add more slurry as needed until the desired column height is reached (e.g., 20-25 cm). Never let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
Step 2: Sample Loading (Dry Loading Technique)
Dry loading is highly recommended to ensure a narrow sample band and high resolution.
-
Dissolve the crude product (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.
-
Add 2-3 times the weight of the crude product in silica gel to the flask.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column, opening the stopcock to allow the solvent to percolate through the dry-loaded sample and into the main silica bed.
-
Once the sample is wetted, fill the column with the mobile phase.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (a drop rate of 1-2 drops per second is typical for gravity columns, while flash chromatography aims for a solvent level decrease of about 5 cm/min).[8]
-
Begin collecting the eluent in numbered fractions (e.g., 10-20 mL per fraction).
-
Gradient Elution: It is often effective to start with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 4:1, then 7:3 Hexane:EtOAc) to elute the product and then any more polar impurities.[6] This ensures a clean separation and efficient use of solvent.
Step 4: Monitoring and Product Isolation
-
Analyze the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
-
Determine the yield and confirm the purity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates the complete purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation / Overlapping Spots | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. A lower polarity eluent (more hexane) will increase separation between spots. |
| Column overloading. | Reduce the amount of crude material loaded. Maintain a high silica-to-sample ratio (at least 40:1 w/w).[6] | |
| Band Tailing / Broad Peaks | Keto-enol tautomerism.[4] | Consider adding a very small amount (e.g., 0.1%) of acetic acid to the mobile phase to speed up interconversion and sharpen peaks. |
| Column was not packed properly, causing channeling. | Ensure the silica is packed uniformly without air bubbles or cracks. The wet slurry method helps prevent this. | |
| Compound Will Not Elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. If necessary, a small amount of a more polar solvent like methanol can be added. |
| Cracked Silica Bed | Heat generated from solvent adsorption or running the column dry. | Always keep the silica bed covered with solvent. Pack the column using the intended starting eluent to pre-equilibrate. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By leveraging preliminary TLC analysis for method development and employing proper column packing and sample loading techniques, researchers can consistently achieve high purity and yield. This methodology is crucial for professionals in drug development and chemical synthesis who require materials of the highest quality for their research endeavors.
References
- ALWSCI. (2024-05-10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.
- Phenomenex. (2025-06-06).
- Chemistry For Everyone. (2025-01-27).
- Moravek. Exploring the Different Mobile Phases in HPLC.
- ResearchGate. (2013-09-04).
- ChemicalBook. (2025-07-16). ETHYL 5-(4-FLUOROPHENYL)
- Benchchem.
- Cenmed. Ethyl 5-(4-fluorophenyl)
- Chromatography Forum. (2010-11-26). beta keto esters by HPLC.
- Organic Syntheses.
- Benchchem. Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)
- Organic Syntheses. (2025-06-19).
Sources
- 1. cenmed.com [cenmed.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Recrystallization of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Introduction: The Critical Role of Purification in Pharmaceutical Intermediate Synthesis
Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this keto ester is paramount, as impurities can carry through subsequent reaction steps, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Recrystallization stands as a robust and scalable purification technique, leveraging differences in solubility between the desired compound and its impurities to achieve a highly purified, crystalline solid.[2][3] This document provides a comprehensive guide to the recrystallization of this compound, detailing not only the procedural steps but also the underlying scientific principles that govern this critical purification process.
Foundational Principles of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility characteristics. The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4]
PART 1: Solvent System Selection and Optimization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For this compound, a compound with moderate polarity, a range of organic solvents can be considered.
Initial Solvent Screening:
A preliminary screening with common laboratory solvents is recommended. Small-scale solubility tests should be performed to gauge the compound's solubility at both room temperature and the solvent's boiling point.
| Solvent | Polarity Index | Boiling Point (°C) | Observations |
| Ethanol | 5.2 | 78 | Good solubility at elevated temperatures, moderate solubility at room temperature. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, good candidate. |
| Ethyl Acetate | 4.4 | 77 | High solubility, may require an anti-solvent. |
| Toluene | 2.4 | 111 | Lower solubility, potentially good for slower crystallization. |
| Hexane | 0.1 | 69 | Low solubility, suitable as an anti-solvent. |
| Water | 10.2 | 100 | Insoluble, can be used as an anti-solvent with a miscible polar solvent. |
Expert Insight: Based on the keto-ester functionality and the fluorophenyl group, a solvent system of isopropanol or an ethyl acetate/hexane mixture is often a promising starting point. Isopropanol offers a good balance of solvency and the ability to induce crystallization upon cooling. The ethyl acetate/hexane system allows for fine-tuning of polarity to optimize yield and purity.
PART 2: Detailed Recrystallization Protocol
This protocol outlines a standard procedure for the recrystallization of this compound from an isopropanol solvent system.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (reagent grade or higher)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of isopropanol, enough to create a slurry. Begin heating the mixture on a hot plate with gentle stirring. Add isopropanol portion-wise until the solid completely dissolves. Expert Tip: Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rapid cooling can lead to the formation of small, impure crystals or precipitation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask. Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the compound's melting point to remove any residual solvent.[4]
Visual Workflow of the Recrystallization Process:
Caption: A schematic overview of the key stages in the recrystallization protocol.
PART 3: Troubleshooting and Self-Validation
A robust protocol anticipates potential issues and provides solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | Too much solvent was added. | Evaporate some of the solvent and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1][2] |
| Oiling out occurs. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Reheat the solution to dissolve the oil, add more solvent, and cool slowly. Consider a lower-boiling point solvent. |
| Low recovery of purified product. | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Reduce the amount of solvent used in the dissolution step. Ensure the wash solvent is ice-cold and used sparingly. |
| Product is still impure. | The cooling process was too rapid; impurities co-crystallized. | Re-dissolve the crystals and allow for a slower cooling period. Consider a different solvent system where the impurity has higher solubility. |
PART 4: Advanced Techniques for Challenging Purifications
For instances where single-solvent recrystallization is insufficient, more advanced methods can be employed.
-
Anti-Solvent Recrystallization: This technique is useful when the compound is highly soluble in a particular solvent even at low temperatures.[3] The compound is dissolved in a "good" solvent, and then a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added to induce crystallization.[1] For this compound, a good solvent/anti-solvent pair could be ethyl acetate/hexane.
-
Reactive Recrystallization: In some cases, impurities may be chemically similar to the target compound. It may be possible to selectively react the impurity to form a more soluble or easily separable derivative before recrystallization.
Diagram of Anti-Solvent Recrystallization:
Caption: The principle of anti-solvent addition to induce crystallization.
Conclusion
The recrystallization of this compound is a critical step in ensuring the quality of downstream pharmaceutical products. By understanding the fundamental principles of solubility and crystallization, and by systematically optimizing parameters such as solvent choice and cooling rate, researchers can develop a robust and efficient purification protocol. The methods and insights provided in this guide are intended to empower scientists in drug development to achieve high-purity intermediates, thereby contributing to the overall quality and safety of the final drug substance.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Pharmaffiliates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]
- Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
Sources
Application Note: Comprehensive ¹H and ¹³C NMR Analysis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Introduction: The Role of NMR in Structural Elucidation
Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a keto-ester compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its structure combines an aliphatic ester chain with an aromatic ketone moiety, presenting a rich system for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous confirmation of its molecular structure.[1][2]
This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound. It is designed for researchers and drug development professionals, offering not just a protocol, but a deep dive into the causal relationships between the molecular structure and the resulting NMR spectra. We will explore the theoretical prediction of signals, detailed spectral assignment, and advanced techniques like DEPT-135 for multiplicity analysis, culminating in a robust protocol for sample preparation and data acquisition.
Molecular Structure and Spectroscopic Prediction
To interpret the NMR spectra, we must first understand the electronic environment of each proton and carbon atom within the molecule. The structure below is labeled to facilitate the discussion of specific nuclei.
Figure 1: Chemical Structure of this compound with atom numbering for NMR assignment.
Prediction Overview:
-
¹H NMR: The structure suggests seven distinct proton environments. The aliphatic chain will exhibit characteristic splitting patterns (triplets, quartet), while the aromatic protons will show splitting influenced by both proton-proton coupling and through-bond coupling to the fluorine atom.
-
¹³C NMR: The molecule has 13 carbon atoms, but due to symmetry in the aromatic ring, we anticipate 11 unique carbon signals. The carbonyl carbons (ketone and ester) are expected to be the most downfield, and techniques like DEPT-135 will be crucial for distinguishing between CH₃, CH₂, and CH carbons.
¹H NMR Spectroscopy Analysis: A Detailed Assignment
The ¹H NMR spectrum provides information on the number of different proton types and their connectivity. The analysis relies on three key parameters: chemical shift (δ), integration, and signal multiplicity (splitting pattern).
Expected ¹H NMR Signals:
-
H-1 (Ethyl CH₃): These three protons are adjacent to a CH₂ group (H-2). According to the n+1 rule, they will appear as a triplet .[3] Being part of an ethyl ester, they are relatively shielded and expected to appear upfield.
-
H-2 (Ethyl O-CH₂): These two protons are adjacent to a CH₃ group (H-1). They will be split into a quartet . Their direct attachment to the ester oxygen atom deshields them, shifting them downfield compared to a standard alkyl CH₂ group.[4]
-
H-3 (Valerate CH₂): These two protons are adjacent to the CH₂ group at H-4. They will appear as a triplet .
-
H-4 (Valerate CH₂): These two protons are flanked by two CH₂ groups (H-3 and H-5). However, since H-5 is adjacent to a carbonyl, its electronic environment is different. The signal for H-4 will be split by H-3 and H-5, likely resulting in a more complex multiplet, often a quintet or triplet of triplets .
-
H-5 (Valerate C(O)-CH₂): These two protons are adjacent to the CH₂ group at H-4 and the ketone carbonyl. The carbonyl group's electron-withdrawing nature will shift this signal downfield. They will be split by the H-4 protons into a triplet .
-
H-8/H-8' (Aromatic): These two protons are ortho to the carbonyl group and meta to the fluorine atom. They are chemically equivalent. They are split by the adjacent H-9/H-9' protons (ortho coupling, ³J) and will appear as a doublet . Long-range coupling to fluorine (meta, ⁴J) might also be observable.[5]
-
H-9/H-9' (Aromatic): These two protons are meta to the carbonyl group and ortho to the fluorine atom. They are chemically equivalent. They will be split by both the adjacent H-8/H-8' protons (ortho coupling, ³J) and the fluorine atom (ortho coupling, ³J). This will result in a triplet or, more accurately, a doublet of doublets .[6]
¹³C NMR and DEPT-135 Analysis: Unveiling the Carbon Skeleton
The broadband proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single peak. The chemical shift is highly sensitive to the carbon's hybridization and the electronegativity of its neighbors.[7][8][9] To determine the number of attached protons (multiplicity), a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[10][11]
DEPT-135 Principles:
-
CH₃ (methyl) carbons: Appear as positive signals.
-
CH₂ (methylene) carbons: Appear as negative (inverted) signals.
-
CH (methine) carbons: Appear as positive signals.
-
C (quaternary) carbons: Are not observed in the DEPT-135 spectrum.[12][13][14]
Expected ¹³C NMR Signals:
-
C-1 & C-2 (Ethyl Group): The CH₃ (C-1) and CH₂ (C-2) carbons of the ethyl ester will appear in the upfield region (10-65 ppm).[15] C-2 will be more downfield due to its attachment to oxygen. DEPT-135 will show C-1 as positive and C-2 as negative.
-
C-3, C-4, C-5 (Valerate Chain): These sp³ hybridized carbons will appear in the alkyl region (20-45 ppm). C-5 will be the most downfield of this group due to the adjacent ketone. DEPT-135 will show all three as negative signals.
-
C-6 (Ketone Carbonyl): Ketone carbonyls are highly deshielded and typically appear far downfield, often in the 205-220 ppm range.[15][16] This signal will be absent in the DEPT-135 spectrum.
-
C-7, C-8, C-9, C-10 (Aromatic Carbons): These sp² carbons will resonate in the 125-150 ppm range.[15]
-
C-7 (ipso-Carbonyl): A quaternary carbon, absent in DEPT-135.
-
C-8/C-8': CH carbons, appearing as a positive signal in DEPT-135.
-
C-9/C-9': CH carbons, also positive in DEPT-135. Their chemical shift will be influenced by the attached fluorine.
-
C-10 (ipso-Fluoro): This quaternary carbon is directly bonded to fluorine, resulting in a large C-F coupling constant and a significant downfield shift. It will be absent in DEPT-135.
-
-
C-11 (Ester Carbonyl): Ester carbonyls are also downfield, but typically less so than ketones, appearing in the 170-185 ppm range.[15][16] This signal will be absent in DEPT-135.
Integrated Data Summary
The combination of ¹H, ¹³C, and DEPT-135 data provides a comprehensive and self-validating picture of the molecule's structure. The predicted assignments are summarized below.
| Atom # | Type | ¹H Predicted δ (ppm) | ¹H Multiplicity | ¹³C Predicted δ (ppm) | ¹³C DEPT-135 |
| 1 | CH₃ | ~1.2 | Triplet | 10-15 | Positive |
| 2 | CH₂ | ~4.1 | Quartet | 50-65 | Negative |
| 3 | CH₂ | ~2.1 | Triplet | 16-25 | Negative |
| 4 | CH₂ | ~1.9 | Multiplet | 25-35 | Negative |
| 5 | CH₂ | ~2.9 | Triplet | 37-45 | Negative |
| 6 | C=O | - | - | 205-220 | Absent |
| 7 | C | - | - | 125-135 | Absent |
| 8, 8' | CH | ~7.9 | Doublet | 125-135 | Positive |
| 9, 9' | CH | ~7.2 | Triplet (dd) | 115-125 | Positive |
| 10 | C | - | - | 160-170 | Absent |
| 11 | C=O | - | - | 170-185 | Absent |
Experimental Workflow and Protocols
High-quality NMR data begins with meticulous sample preparation and correct instrument parameterization.
Workflow Diagram
Caption: Figure 2. Standard workflow for NMR structural analysis.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 5-20 mg of this compound into a clean, dry vial.[17]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.[18][19][20]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved, creating a homogenous solution.[21]
-
Filtering: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small cotton or Kimwipe plug.[17]
-
Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm (40-50 mm), which corresponds to the active volume of the spectrometer's receiver coil.[19][21]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: Data Acquisition
These parameters are typical for a 400-500 MHz spectrometer and may require optimization.
¹H NMR Acquisition:
-
Insert the sample, lock onto the deuterium signal of the solvent, and perform magnetic field shimming to optimize homogeneity.[18]
-
Experiment: Standard 1D proton experiment (e.g., Bruker 'zg30').
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans, depending on sample concentration.
¹³C {¹H} and DEPT-135 Acquisition:
-
Use the same lock and shim settings from the ¹H experiment.
-
Experiment (¹³C): Standard 1D carbon with proton decoupling (e.g., Bruker 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans, as ¹³C is much less sensitive than ¹H.
-
Experiment (DEPT-135): Standard DEPT-135 pulse sequence (e.g., Bruker 'dept135'). Run with similar parameters to the standard ¹³C experiment.
Protocol 3: NMR Data Processing
-
Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain to generate the spectrum.[22][23]
-
Apodization: Apply a window function (e.g., exponential multiplication) to the FID before FT to improve the signal-to-noise ratio.[22]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and symmetrical.[23][24]
-
Baseline Correction: Correct any distortions in the baseline to ensure accurate integration.[24]
-
Referencing: Calibrate the chemical shift axis. If tetramethylsilane (TMS) is not used, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[25]
-
Integration: For ¹H spectra, integrate the area under each signal to determine the relative ratio of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Colorado, Boulder, Chemistry and Biochemistry Department. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
University of Calgary. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]
-
Western University. (2013, September 9). NMR SAMPLE PREPARATION. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
chemwonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
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Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Brown, W. P. (2025, December 16). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]
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The Chem Professor. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Analysis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate: A Guide to Mass Spectrometry Fragmentation and Experimental Protocols
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a compound of interest in synthetic chemistry and drug development. We delve into the predictable fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS). This document serves as a practical resource for researchers, offering detailed, step-by-step protocols for sample preparation and instrument setup for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The core of this note is a detailed interpretation of the fragmentation patterns, supported by mechanistic diagrams and a summary of key fragment ions. The methodologies and interpretations presented herein are designed to be self-validating and are grounded in established principles of mass spectrometry, providing scientists with a robust framework for identifying and characterizing this molecule and structurally related compounds.
Introduction and Scientific Context
This compound is a bifunctional molecule incorporating a fluorinated aromatic ketone and an ethyl ester moiety. Such structures are common scaffolds in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical milestones in any synthetic workflow. Mass spectrometry is an indispensable tool for this purpose due to its high sensitivity and ability to provide detailed structural information through controlled fragmentation.
The fragmentation pattern of a molecule is not random; it is governed by the underlying chemical principles of bond strengths, ion stability, and the favorability of specific rearrangement pathways. This application note aims to elucidate these pathways for the title compound. Under Electron Ionization (EI), a hard ionization technique, the molecule is expected to undergo extensive, reproducible fragmentation.[1] In contrast, Electrospray Ionization (ESI), a soft ionization method, primarily forms a protonated parent molecule, [M+H]⁺, which can then be subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragments.[2][3] Understanding both methodologies provides a complementary and comprehensive structural analysis.
Molecular Structure and Properties
A precise understanding of the molecule's structure is the foundation for predicting its fragmentation.
Caption: Chemical Structure of the Analyte.
-
Molecular Formula: C₁₃H₁₅FO₃
-
Monoisotopic Mass: 238.1005 Da
-
Key Structural Features:
-
4-Fluorobenzoyl group: A primary site for alpha-cleavage.
-
Carbonyl (Keto) Group: A favorable site for ionization and director of fragmentation.
-
Propyl Linker: Contains γ-hydrogens available for McLafferty rearrangement.
-
Ethyl Ester Group: Subject to characteristic ester cleavage patterns.
-
Experimental Protocols
The choice between GC-MS and LC-MS depends on the analyte's volatility and thermal stability. This compound is amenable to both, and the protocols below are optimized for robust analysis.
Protocol 1: Sample Preparation for MS Analysis
The goal of sample preparation is to introduce the analyte into the instrument in a suitable solvent, at an appropriate concentration, and free of interferences like salts or particulates that can harm the system.[4][5]
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a high-purity organic solvent (e.g., Acetonitrile, Methanol, or Ethyl Acetate) to create a 1 mg/mL stock solution. Ensure the solvent is compatible with the intended chromatographic method.
-
Working Solution for LC-MS: Take 10 µL of the stock solution and dilute it with 990 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This yields a working concentration of 10 µg/mL.[6] The addition of formic acid is crucial for promoting protonation in positive-ion ESI.
-
Working Solution for GC-MS: Take 100 µL of the stock solution and dilute it with 900 µL of Ethyl Acetate. This yields a working concentration of 100 µg/mL. Higher concentrations are often used in GC-MS compared to LC-MS.
-
Final Step: Vortex the working solutions for 10 seconds to ensure homogeneity. Transfer the solution to a 2 mL autosampler vial. If any particulates are visible, filter the solution through a 0.22 µm syringe filter before transfer.[6]
Protocol 2: GC-MS Analysis (EI Fragmentation)
This protocol is designed for observing the high-energy fragmentation characteristic of Electron Ionization.
-
Instrumentation: Standard Gas Chromatograph coupled to a Single Quadrupole or Ion Trap Mass Spectrometer.
-
GC Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is ideal.
-
Injection: 1 µL injection volume, splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra for library matching.[1]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Protocol 3: LC-MS/MS Analysis (ESI Fragmentation)
This protocol is optimized for soft ionization to observe the protonated molecule and its subsequent fragmentation via CID.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-1 min: 5% B.
-
1-7 min: Linear ramp from 5% to 95% B.
-
7-9 min: Hold at 95% B.
-
9-10 min: Return to 5% B and equilibrate for 2 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr (Nitrogen).
-
MS1 Scan: Scan from m/z 100 to 300 to identify the precursor ion ([M+H]⁺ at m/z 239.1).
-
MS/MS Scan: Select the precursor ion m/z 239.1. Apply a range of collision energies (e.g., 10-30 eV) to observe the fragmentation pattern.
-
Predicted Fragmentation Pathways and Interpretation
The fragmentation of this compound is directed by its functional groups. Below we detail the most probable cleavage and rearrangement reactions.
Electron Ionization (EI) Fragmentation
In EI, the initial event is the removal of an electron to form a radical cation (M⁺• at m/z 238), which is often unstable and rapidly fragments.[7]
Caption: Key ESI-MS/MS Fragmentation Pathways.
-
Neutral Loss Reactions:
-
Path F: A common pathway for protonated ethyl esters is the loss of a neutral ethanol molecule (C₂H₅OH, 46 Da), leading to a fragment ion at m/z 193 .
-
Path G: Loss of a water molecule (H₂O, 18 Da) can occur, particularly at higher collision energies, resulting in an ion at m/z 221 .
-
-
Inductive Cleavage:
-
Path H: Similar to α-cleavage in EI, the protonated molecule can fragment at the bond between the carbonyl and the aliphatic chain. This results in the formation of the stable fluorobenzoyl cation at m/z 123 and a neutral fragment. This is often a prominent ion in the MS/MS spectrum.
-
Summary of Expected Fragment Ions
The table below summarizes the key diagnostic ions expected from the mass spectrometric analysis of this compound.
| Ionization Mode | Proposed m/z | Proposed Formula | Proposed Identity / Origin |
| EI | 238 | [C₁₃H₁₅FO₃]⁺• | Molecular Ion (M⁺•) |
| EI | 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation (α-cleavage) |
| EI | 138 | [C₈H₇FO]⁺• | McLafferty Rearrangement Product |
| EI | 193 | [C₁₁H₁₀FO₂]⁺ | Loss of Ethoxy Radical (•OC₂H₅) |
| EI | 113 | [C₆H₉O₂]⁺ | Acylium ion from chain (α-cleavage) |
| ESI-MS/MS | 239 | [C₁₃H₁₆FO₃]⁺ | Protonated Molecule ([M+H]⁺) |
| ESI-MS/MS | 193 | [C₁₁H₁₁FO₂]⁺ | Neutral loss of Ethanol (C₂H₅OH) |
| ESI-MS/MS | 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation (Inductive Cleavage) |
| ESI-MS/MS | 221 | [C₁₃H₁₄FO₂]⁺ | Neutral loss of Water (H₂O) |
Bolded entries indicate fragments expected to be of high relative abundance and are highly diagnostic.
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Under Electron Ionization, the spectrum is expected to be dominated by fragments arising from α-cleavage , specifically the fluorobenzoyl cation at m/z 123 , and a characteristic ion from McLafferty rearrangement at m/z 138 . Under ESI-MS/MS conditions, fragmentation of the protonated molecule ([M+H]⁺ at m/z 239) is primarily characterized by the neutral loss of ethanol to yield an ion at m/z 193 and the formation of the same fluorobenzoyl cation at m/z 123 . The protocols and fragmentation analysis detailed in this note provide a robust methodology for the confident identification and structural elucidation of this compound, serving as a valuable resource for scientists in synthetic chemistry, quality control, and drug discovery.
References
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Fiveable. (n.d.). α-cleavage Definition. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
Chemistry Learner. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Journal of the American Oil Chemists' Society. (1981). GC/MS analysis of some long chain esters, ketones and propanediol diesters. Retrieved from [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]
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Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from [Link]
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TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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eGyanKosh. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
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MSU Chemistry. (2023). The Surprising Dynamics of the McLafferty Rearrangement. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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PubMed. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Retrieved from [Link]
-
ResearchGate. (2025). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]
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University of Bristol. (n.d.). Mechanisms of ion decomposition. Retrieved from [Link]
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Michigan State University. (n.d.). Introduction to Mass Spectrometry - Fragmentation Mechanisms. Retrieved from [Link]
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The Versatility of Ethyl 5-(4-fluorophenyl)-5-oxovalerate in Modern Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a versatile γ-keto ester, has emerged as a valuable building block for the construction of a diverse array of heterocyclic scaffolds. Its unique structural features, comprising a reactive ketone, an ester functionality, and a fluorinated phenyl ring, provide multiple avenues for cyclization and functionalization. The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.
This document serves as a comprehensive technical guide, offering detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant pyridazinone and pyrazole derivatives. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
I. Synthesis of Dihydropyridazinones: A Gateway to Bioactive Scaffolds
The reaction of γ-keto esters with hydrazine hydrate is a classical and efficient method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones. These scaffolds are prevalent in a variety of pharmacologically active agents. The reaction proceeds via a cyclocondensation mechanism, where the hydrazine initially reacts with the ketone functionality, followed by an intramolecular cyclization with the ester group to form the stable six-membered pyridazinone ring.
Reaction Mechanism: Cyclocondensation of this compound with Hydrazine
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl carbon, leading to the elimination of ethanol and the formation of the dihydropyridazinone ring.
Caption: Mechanism of dihydropyridazinone formation.
Protocol 1: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details the synthesis of a key pyridazinone derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (10 mL per gram of keto ester).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | This compound | Hydrazine Hydrate | Ethanol | Acetic Acid | 5 | ~85-95 |
II. Knorr Pyrazole Synthesis: Constructing Aromatic Five-Membered Heterocycles
The Knorr pyrazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1] While this compound is a γ-keto ester, its reactivity pattern is analogous to a 1,4-dicarbonyl compound, making it a suitable substrate for the synthesis of pyrazole derivatives. The reaction proceeds through the formation of a hydrazone at the ketone position, followed by intramolecular cyclization involving the ester and subsequent aromatization.
Reaction Mechanism: Knorr-type Synthesis of Pyrazoles
The synthesis is initiated by the reaction of the hydrazine with the ketone carbonyl of the γ-keto ester to form a hydrazone. The ester group is then attacked by the second nitrogen of the hydrazine, leading to a cyclized intermediate. Subsequent dehydration and aromatization steps yield the final pyrazole product. The regioselectivity of the reaction can be influenced by the nature of the hydrazine (substituted or unsubstituted) and the reaction conditions.
Caption: Knorr-type synthesis of pyrazoles.
Protocol 2: Synthesis of Ethyl 2-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)acetate
This protocol describes a representative synthesis of a functionalized pyrazole.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid (15 mL per gram of keto ester).
-
Add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)acetate.
Data Presentation:
| Entry | Reactant 1 | Reactant 2 | Solvent | Time (h) | Yield (%) |
| 1 | This compound | Hydrazine Hydrate | Acetic Acid | 4 | ~70-85 |
III. Modern Synthetic Approaches: Microwave-Assisted Synthesis and Multicomponent Reactions
To enhance reaction efficiency, reduce reaction times, and align with the principles of green chemistry, modern synthetic methodologies such as microwave-assisted synthesis and multicomponent reactions (MCRs) are increasingly being employed.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of reaction for the synthesis of both pyridazinones and pyrazoles from this compound.[2][3] The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Workflow for Microwave-Assisted Synthesis:
Caption: Microwave-assisted synthesis workflow.
Multicomponent Reactions (MCRs)
MCRs offer a powerful strategy for the rapid construction of complex molecules in a single step from three or more starting materials. While specific MCRs involving this compound are not extensively reported, the principles can be applied. For instance, a one-pot reaction involving the keto ester, a hydrazine, and another component could lead to highly functionalized heterocyclic systems, increasing molecular diversity and synthetic efficiency.[4][5]
IV. Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of heterocyclic compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis of novel pyridazinone and pyrazole derivatives. The adaptability of this starting material to both classical and modern synthetic techniques underscores its potential in the ongoing quest for new therapeutic agents and advanced materials. Further exploration into multicomponent reactions and the synthesis of other heterocyclic systems from this precursor is a promising area for future research.
References
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
- Karakaya, A. Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences2025.
- Alam, M. M., et al. Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica2013, 70 (3), 435–441.
- Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung2007, 57(10), 641-6.
- Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Medicinal Chemistry2018, 14(4), 376-386.
- Goulart, H. J., et al. Microwave-assisted synthesis of 1H-pyrazolecarboxylates. Journal of the Brazilian Chemical Society2020.
- Kumar, A., et al. Novel pyrazole derivative compounds based on substituted benzaldehyde. Journal of Molecular Structure2024.
- Sharma, P., et al. Microwave-assisted synthesis of novel pyrazole derivatives.
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung2007, 57(10), 641-6.
- A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry2020, 85(1), 579-588.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2022, 2022(2), M1367.
- Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemical Health Risks2021, 11(2), 161-169.
- New one- pot synthesis of pyrazolo[3,4-c]pyridazine and isoxazolo-[5,4-b]pyridine derivatives from potassium cyanoacetahydroxamate. Journal of Heterocyclic Chemistry2013, 50(S1), E18-E22.
- An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry2012, 24(3), 1409-1410.
- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules2020, 25(22), 5412.
- Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry1986, 29(8), 1544-7.
- Synthesis of 3-(2-aminoethyl)
- The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry2023, 21(2), 4-13.
- 3,5-dimethylpyrazole. Organic Syntheses1952, 32, 56.
- Process for the synthesis of 4-amino-4H-1,2,4-triazole.
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry2021, 17, 2236–2244.
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- 4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses1966, 46, 93.
- Vasava, D. J., et al. Synthesis of biologically active 6-amino-1-(2,4-dinitrophenyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives via a four-component reaction.
- Mali, R. S., et al. Four-component reaction for the synthesis of therapeutic dihydropyrano[2,3-c]pyrazoles. ACS Omega2021, 6(15), 10135-10144.
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Application Note: A Strategic Two-Step Synthesis of Pyrazolone Derivatives from the γ-Ketoester, Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of bioactive pyrazolone derivatives, starting from the non-classical precursor, Ethyl 5-(4-fluorophenyl)-5-oxovalerate. Pyrazolone heterocycles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The classical and most robust route to pyrazolones, the Knorr synthesis, necessitates a 1,3-dicarbonyl compound.[4][5] Our starting material, a γ-ketoester, is not directly amenable to this cyclization. Therefore, this guide details a strategic two-step approach: first, the conversion of the γ-ketoester into a suitable 1,3-dicarbonyl intermediate via a base-catalyzed formylation, followed by the acid-catalyzed cyclocondensation with hydrazine to yield the target pyrazolone. This protocol is designed for researchers in drug discovery and organic synthesis, offering in-depth mechanistic insights and a self-validating, step-by-step experimental guide.
Part 1: Scientific Rationale and Strategic Overview
The pyrazolone ring is a privileged scaffold in drug discovery, prized for its metabolic stability and versatile biological activity.[6][7] The most prevalent synthetic pathway is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, typically a β-ketoester.[8][9] In this reaction, the two adjacent carbonyl groups (or their enol tautomers) are perfectly positioned for cyclization with the two nucleophilic nitrogens of a hydrazine molecule.
The specified starting material, This compound , is a γ-ketoester (a 1,5-dicarbonyl system). A direct reaction with hydrazine would preferentially lead to the formation of a six-membered dihydropyridazinone ring, not the desired five-membered pyrazolone.
The Causality Behind Our Strategy: To successfully synthesize a pyrazolone, we must first chemically modify our starting material to introduce a 1,3-dicarbonyl relationship. Our chosen strategy involves a Claisen condensation with ethyl formate. This reaction, mediated by a strong base like sodium ethoxide, introduces a formyl group (-CHO) at the carbon alpha to the ester (C2), creating a β-keto-aldehyde functionality within the molecule. This newly formed intermediate possesses the requisite 1,3-dicarbonyl system, priming it for the subsequent Knorr cyclization.
This two-step approach is robust, high-yielding, and demonstrates a common problem-solving paradigm in organic synthesis: strategically modifying a readily available starting material to fit the requirements of a powerful, named reaction.
High-Level Experimental Workflow
The following diagram illustrates the two-stage synthetic strategy.
Caption: Two-stage workflow for pyrazolone synthesis.
Part 2: Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.[8][10] Sodium ethoxide is a strong base and is moisture-sensitive.
Protocol 1: Synthesis of Intermediate - Ethyl 2-formyl-5-(4-fluorophenyl)-5-oxovalerate
This protocol describes the base-catalyzed Claisen condensation to create the necessary 1,3-dicarbonyl intermediate.
Reaction Principle: Sodium ethoxide (NaOEt) acts as a strong base to deprotonate the α-carbon of the starting ester, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl formate. The subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-keto-aldehyde.
Materials & Reagents:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethyl formate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Condenser and drying tube (or nitrogen/argon inlet)
-
Addition funnel
Quantitative Data for Synthesis:
| Reagent | Molar Mass ( g/mol ) | Amount (mg/g) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 252.25 | 2.52 g | 10.0 | 1.0 |
| Sodium ethoxide | 68.05 | 817 mg | 12.0 | 1.2 |
| Ethyl formate | 74.08 | 889 mg (1 mL) | 12.0 | 1.2 |
| Anhydrous Ethanol | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Base Suspension: To the flask, add anhydrous ethanol (20 mL) followed by the portion-wise addition of sodium ethoxide (817 mg). Stir the resulting suspension.
-
Reactant Addition: In a separate flask, dissolve this compound (2.52 g) in ethyl formate (1 mL). Transfer this solution to an addition funnel.
-
Reaction: Add the solution from the addition funnel dropwise to the stirring NaOEt suspension over 20-30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Cool the reaction mixture in an ice bath. Slowly quench the reaction by adding 1M HCl until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is the intermediate, Ethyl 2-formyl-5-(4-fluorophenyl)-5-oxovalerate. It can be purified by flash column chromatography if necessary, but is often of sufficient purity for the next step.
Protocol 2: Synthesis of 4-(3-(4-fluorophenyl)-3-oxopropyl)-1H-pyrazol-5(4H)-one
This protocol details the Knorr cyclocondensation of the intermediate with hydrazine hydrate to form the final pyrazolone product.
Reaction Principle: The more reactive aldehyde carbonyl of the 1,3-dicarbonyl intermediate first condenses with one nitrogen of hydrazine to form a hydrazone. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol to yield the stable, five-membered pyrazolone ring. A catalytic amount of acid facilitates both the initial condensation and the final dehydration steps.[5][11]
Materials & Reagents:
-
Crude Ethyl 2-formyl-5-(4-fluorophenyl)-5-oxovalerate (from Protocol 1)
-
Hydrazine hydrate (~64% solution)
-
Ethanol (95%)
-
Glacial acetic acid
-
Ice-cold distilled water
-
Büchner funnel and filter paper
Quantitative Data for Synthesis:
| Reagent | Molar Mass ( g/mol ) | Amount (mg/mL) | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Ethyl 2-formyl-5-(4-fluorophenyl)-5-oxovalerate | 280.26 | ~2.80 g | ~10.0 | 1.0 |
| Hydrazine hydrate | 50.06 (for 100%) | ~0.6 mL | ~12.0 | 1.2 |
| Ethanol (95%) | - | 30 mL | - | - |
| Glacial Acetic Acid | - | 3-5 drops | - | Catalyst |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude intermediate from Protocol 1 (~2.80 g) in 95% ethanol (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution.
-
Hydrazine Addition: While stirring, add hydrazine hydrate (~0.6 mL) dropwise to the reaction mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold distilled water (2 x 10 mL) and then a small amount of cold ethanol.
-
Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (~50°C).
-
Purification: The product is often pure after filtration. If necessary, it can be further purified by recrystallization from ethanol.[12][13]
Part 3: Mechanistic Insight and Product Characterization
Mechanism of Knorr Pyrazolone Synthesis
The diagram below outlines the accepted mechanism for the acid-catalyzed formation of the pyrazolone ring from the 1,3-dicarbonyl intermediate.[4][14]
Caption: Mechanism of the Knorr pyrazolone synthesis.
Expected Product Characterization
The identity and purity of the synthesized 4-(3-(4-fluorophenyl)-3-oxopropyl)-1H-pyrazol-5(4H)-one should be confirmed using standard spectroscopic techniques.[12][15][16]
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the 4-fluorophenyl group, the aliphatic protons of the propyl chain, and the protons on the pyrazolone ring. The CH and NH protons of the pyrazolone ring may show tautomerism.
-
¹³C NMR: Signals corresponding to the carbonyl carbons (ketone and amide), aromatic carbons (including the carbon attached to fluorine, which may show C-F coupling), and aliphatic carbons will confirm the carbon skeleton.
-
FT-IR (cm⁻¹): Look for characteristic absorption bands for N-H stretching (around 3200), C=O stretching for the ketone (around 1680), and C=O stretching for the amide/lactam in the pyrazolone ring (around 1700).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁FN₂O₂) should be observed, confirming the molecular formula.
By following this detailed protocol and confirming the product structure with the analytical data, researchers can reliably synthesize this valuable pyrazolone derivative for further investigation in drug development programs.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research. [Link]
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Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
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Pharmacological Activities of Pyrazolone Derivatives. Neliti. [Link]
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A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. Pushpagiri Journal of Research. [Link]
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Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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synthesis of pyrazoles. YouTube. [Link]
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Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Pyrazolone derivatives. Drugs. [Link]
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Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
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New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
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Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Polycyclic Aromatic Compounds. [Link]
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Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Full article: Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Method for purifying pyrazoles.
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Recent Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
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Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. [Link]
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synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]
-
Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
4-phenyl-1,2,4-triazoline-3,5-dione. Organic Syntheses Procedure. [Link]
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Application Note: Synthesis of a Key Atorvastatin Intermediate via Paal-Knorr Condensation
Introduction
Atorvastatin, the active pharmaceutical ingredient in Lipitor®, is a leading synthetic statin prescribed for the management of hypercholesterolemia. Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The industrial synthesis of Atorvastatin has been a subject of extensive research, leading to highly optimized and efficient routes. A cornerstone of many manufacturing processes is the Paal-Knorr synthesis, a convergent and robust method for constructing the central pentasubstituted pyrrole ring of the Atorvastatin molecule.
This technical guide provides a detailed protocol for the synthesis of a crucial 1,4-diketone intermediate, 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, and its subsequent conversion to the Atorvastatin pyrrole core. While the specified precursor, Ethyl 5-(4-fluorophenyl)-5-oxovalerate, represents a potential starting point for the synthesis of the C4-synthon, this guide will focus on a well-established and highly convergent pathway that utilizes more readily available starting materials to construct the key 1,4-diketone, a common intermediate in various Atorvastatin syntheses.
Synthetic Strategy: A Convergent Approach to the Atorvastatin Core
The presented strategy hinges on the synthesis of two key fragments that are then coupled to form the 1,4-diketone. This diketone is subsequently cyclized with a chiral amine side-chain via the Paal-Knorr reaction to furnish the core structure of Atorvastatin.
The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for the Atorvastatin pyrrole core.
Experimental Protocols
Part 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone (Electrophilic Fragment)
This intermediate is synthesized via a two-step process involving a Friedel-Crafts acylation followed by α-bromination.
Step 1a: Friedel-Crafts Acylation to yield 1-(4-fluorophenyl)-2-phenylethanone
-
Reactants:
-
Fluorobenzene
-
Phenylacetyl chloride
-
Aluminum chloride (AlCl₃)
-
-
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add fluorobenzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phenylacetyl chloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Step 1b: α-Bromination
-
Reactants:
-
1-(4-fluorophenyl)-2-phenylethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
-
Protocol:
-
Dissolve the ketone from the previous step in a suitable solvent (e.g., acetic acid or chloroform).
-
Slowly add a solution of bromine in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the bromine color disappears, indicating the completion of the reaction.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, sodium bisulfite solution (to remove excess bromine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-bromo-1-(4-fluorophenyl)-2-phenylethanone. This product is often used in the next step without further purification.
-
Part 2: Synthesis of 4-Methyl-3-oxo-N-phenylpentanamide (Nucleophilic Fragment)
This β-ketoamide can be prepared by the amidation of isobutyryl methyl acetate with aniline.[1]
-
Reactants:
-
Isobutyryl methyl acetate
-
Aniline
-
-
Protocol:
-
A mixture of isobutyryl methyl acetate and an excess of aniline (which can also act as the solvent) is heated.[1]
-
The reaction can be catalyzed by an organic amine such as triethylamine or 4-dimethylaminopyridine.[1]
-
The reaction mixture is heated at a temperature of 80-120 °C, and the methanol formed during the reaction is distilled off to drive the equilibrium towards the product.[1]
-
Upon completion, the excess aniline is removed by vacuum distillation.
-
The residue is then purified by crystallization to yield 4-methyl-3-oxo-N-phenylpentanamide.[1]
-
Part 3: Synthesis of the 1,4-Diketone Intermediate
This key step involves the alkylation of the β-ketoamide with the α-bromoketone.[2]
| Reactant | MW ( g/mol ) | Molar Eq. |
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | 293.13 | 1.0 |
| 4-Methyl-3-oxo-N-phenylpentanamide | 205.26 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 |
| Acetone | 58.08 | Solvent |
Protocol:
-
To a stirred mixture of 4-methyl-3-oxo-N-phenylpentanamide and potassium carbonate in acetone, add a solution of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in acetone at room temperature.[2]
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the reaction by TLC.[2]
-
After completion, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropyl alcohol/water) to yield 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide as a solid.
Part 4: Paal-Knorr Synthesis of the Atorvastatin Pyrrole Core
The final step in forming the core structure is the cyclization of the 1,4-diketone with the chiral amine side-chain.
| Reactant | MW ( g/mol ) | Molar Eq. |
| 1,4-Diketone Intermediate | 417.48 | 1.0 |
| tert-Butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 287.40 | 1.1 |
| Pivalic Acid | 102.13 | Catalyst |
| Toluene/Heptane | - | Solvent |
Protocol:
-
In a reaction vessel equipped with a Dean-Stark trap, dissolve the 1,4-diketone intermediate and the chiral amine side-chain in a mixture of toluene and heptane.
-
Add a catalytic amount of pivalic acid to the solution.
-
Heat the reaction mixture to reflux, and azeotropically remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction by HPLC or TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by standard work-up procedures, including washing with aqueous solutions to remove the catalyst and unreacted starting materials, followed by solvent evaporation.
-
The resulting protected Atorvastatin intermediate can be carried forward to the final deprotection and salt formation steps.
Scientific Rationale and Mechanistic Insights
The Paal-Knorr Reaction Mechanism: The Paal-Knorr synthesis is a classic and highly effective method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines. The reaction proceeds through a series of well-defined steps under acidic catalysis.
Figure 2: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step involves the dehydration of the cyclic intermediate to form the aromatic pyrrole ring. The use of pivalic acid as a catalyst facilitates the protonation of the carbonyl groups, making them more electrophilic, and also aids in the dehydration steps. The azeotropic removal of water is crucial to drive the reaction to completion.
Conclusion
The synthesis of the Atorvastatin pyrrole core via the Paal-Knorr reaction is a highly efficient and industrially relevant process. The convergent strategy, involving the synthesis of a 1,4-diketone intermediate followed by its cyclization with a chiral amine, allows for the flexible and large-scale production of this important pharmaceutical. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals working on the synthesis of Atorvastatin and related compounds.
References
- U.S. Patent 5,273,995, "Trans-6-[2-(3- or 4-carboxamido-substituted-pyrrol-1-yl)alkyl]-4-hydroxy-pyran-2-one inhibitors of cholesterol synthesis," issued December 28, 1993. [Link: https://patents.google.
- Baumann, K. L., et al. (1992). The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2283-2284. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390074190X]
- Brower, P. L., et al. (1992). The synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for the preparation of CI-981, a highly potent, tissue selective inhibitor of HMG-CoA reductase. Tetrahedron Letters, 33(17), 2279-2282. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390074189X]
- Lee, H. W., et al. (2011). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 19(2), 222-226. [Link: https://www.koreascience.or.kr/article/JAKO201115962057316.page]
- Naidu, A. & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Org. Commun., 10(4), 253-263. [Link: https://www.acgpubs.
- Chinese Patent CN101337906B, "Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide," issued July 28, 2010. [Link: https://patents.google.
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Application Note: Laboratory-Scale Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Introduction
Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a key intermediate in the synthesis of various pharmaceutically active compounds and fine chemicals. Its structural motif, featuring a fluorinated aromatic ring and a keto-ester functionality, makes it a versatile building block for introducing these features into more complex molecules. For instance, it serves as a precursor for certain enzyme inhibitors and is utilized in the development of novel therapeutic agents.[1] This application note provides a detailed, reliable, and well-characterized protocol for the laboratory-scale synthesis of this compound via a Friedel-Crafts acylation reaction. The causality behind experimental choices, safety precautions, and analytical validation are thoroughly discussed to ensure reproducibility and high purity of the final product.
Synthetic Strategy: Friedel-Crafts Acylation
The chosen synthetic route is the Friedel-Crafts acylation of fluorobenzene with ethyl glutaryl chloride. This classic electrophilic aromatic substitution reaction is highly effective for forming a carbon-carbon bond between an aromatic ring and an acyl group.[2]
Rationale for Selection:
-
High Efficiency and Selectivity: Friedel-Crafts acylation is a well-established and high-yielding reaction. The fluorine atom on the benzene ring is an ortho-, para-directing group. Due to steric hindrance from the fluorine atom, the acylation reaction predominantly occurs at the para position, leading to the desired isomer with high selectivity.[3]
-
Prevention of Polysubstitution: The product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring towards further acylation. This intrinsic property of the reaction effectively prevents polysubstitution, a common side reaction in Friedel-Crafts alkylations.[2][4]
-
Commercially Available Starting Materials: Fluorobenzene and ethyl glutaryl chloride are readily available from commercial suppliers, making this route cost-effective and convenient for a laboratory setting.
The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating the generation of the acylium ion, a potent electrophile that is then attacked by the electron-rich fluorobenzene ring.[5][6]
Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis of this compound. All operations involving moisture-sensitive or corrosive reagents should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[2][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.33 g | 55.0 | 1.1 |
| Fluorobenzene | 96.10 | 4.81 g (4.86 mL) | 50.0 | 1.0 |
| Ethyl Glutaryl Chloride | 178.62 | 9.83 g (8.40 mL) | 55.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Hydrochloric Acid (HCl), concentrated | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |
| Brine (saturated NaCl solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
| Diethyl Ether | - | - | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube.[2] The entire apparatus should be under a positive pressure of nitrogen or argon.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) and anhydrous dichloromethane (50 mL). Cool the resulting suspension to 0-5 °C using an ice-water bath with continuous stirring.[2][7]
-
Acyl Chloride Addition: In the dropping funnel, place a solution of ethyl glutaryl chloride (9.83 g, 55.0 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over a period of 20-30 minutes, maintaining the temperature below 10 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[5]
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add a solution of fluorobenzene (4.81 g, 50.0 mmol) in anhydrous dichloromethane (25 mL) dropwise from the same dropping funnel over 30 minutes, keeping the reaction temperature at 0-5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (fluorobenzene) is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g) and concentrated hydrochloric acid (20 mL).[7] This step quenches the reaction and decomposes the aluminum chloride complex. Stir the mixture vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL).[7]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[7] The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3][7]
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to yield this compound as a pale yellow oil.
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism for this synthesis.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow:
This flowchart provides a visual summary of the experimental procedure.
Caption: Laboratory synthesis workflow.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Fume Hood: All manipulations involving corrosive, volatile, or hazardous chemicals must be conducted in a certified chemical fume hood.[2][7]
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas.[5][7] Handle in a dry environment and avoid inhalation of dust.
-
Ethyl Glutaryl Chloride: This acyl chloride is corrosive and a lachrymator (causes tearing).[7] It is also moisture-sensitive.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.[2][7]
-
Quenching: The quenching of the reaction with ice/water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.
Characterization and Expected Results
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Pale yellow oil.
-
Molecular Formula: C₁₃H₁₅FO₃[9]
-
Molecular Weight: 238.25 g/mol [9]
-
Yield: A typical yield for this reaction is in the range of 70-85%, depending on the purity of reagents and adherence to anhydrous conditions.[7]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl ester group (a triplet and a quartet), methylene protons of the valerate chain, and aromatic protons. The aromatic region will display splitting patterns consistent with a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons (with C-F coupling), and the aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching of the ketone and the ester functionalities.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight.
-
Troubleshooting
-
Low Yield:
-
Moisture Contamination: The presence of water will deactivate the AlCl₃ catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.[7]
-
Sub-optimal Temperature: Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions.[7]
-
Impure Reagents: Use high-purity starting materials for the best results.[3]
-
-
Formation of Side Products:
-
Ortho-isomer: While para-substitution is favored, small amounts of the ortho-isomer may form. Purification by chromatography can separate these isomers.[3]
-
Diacylation: Although unlikely, prolonged reaction times or a large excess of the acylating agent could potentially lead to diacylation.[3] Monitoring the reaction by TLC helps to determine the optimal reaction time.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable intermediate in high yield and purity. The provided rationale for the synthetic strategy and troubleshooting guide will aid in the successful execution and potential optimization of this procedure.
References
- University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Google Patents. (2009). Method for acylating fluorobenzene.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2018, March 29). Friedel-Crafts Acylation [Video]. Retrieved from [Link]
-
Cenmed. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2002). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
- Google Patents. (2020). Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
Sources
- 1. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]
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- 9. cenmed.com [cenmed.com]
Application Note: Advanced Reaction Monitoring Techniques for the Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Abstract
The synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key intermediate in the production of various fine chemicals and active pharmaceutical ingredients (APIs), requires precise control to maximize yield and purity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the implementation of modern reaction monitoring techniques for its synthesis via Friedel-Crafts acylation. We delve into the mechanistic underpinnings of the reaction and present detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) Spectroscopy. A comparative analysis is provided to guide the selection of the most appropriate technique based on analytical needs, from rapid qualitative checks to detailed kinetic studies.
Introduction: The Synthetic and Analytical Challenge
This compound is a valuable building block in organic synthesis. Its preparation is most commonly achieved through the Friedel-Crafts acylation of fluorobenzene with a glutaric anhydride derivative, a cornerstone reaction for forming C-C bonds with aromatic rings.[1] While robust, the Friedel-Crafts reaction is sensitive to several factors, including catalyst activity, reagent purity, and temperature, which can lead to incomplete conversion and the formation of impurities.[2]
Effective reaction monitoring is therefore not merely a quality control step but a critical component of process optimization.[3] Real-time or near-real-time analysis allows chemists to confirm the consumption of starting materials, track the formation of the desired product, identify transient intermediates, and detect the emergence of byproducts. This data-rich approach enables precise determination of reaction endpoints, facilitates kinetic understanding, and ensures process safety and reproducibility.[3][4] This guide bridges the gap between synthetic protocol and analytical oversight, offering a practical framework for robust process control.
The Synthesis Pathway: Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (glutaric anhydride) to form a highly electrophilic acylium ion.[5] This ion is then attacked by the electron-rich fluorobenzene ring to yield the aryl ketone product.[5] Due to the electron-withdrawing nature of the resulting ketone group, the product is deactivated towards further acylation, which conveniently prevents polysubstitution.[1][6]
Key Reaction Steps:
-
Formation of Acylium Ion: The Lewis acid (AlCl₃) coordinates with glutaric anhydride, facilitating the formation of the resonance-stabilized acylium ion.[5]
-
Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electrons of the fluorobenzene ring, forming a temporary, non-aromatic carbocation intermediate (sigma complex).
-
Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product complexed with the catalyst.[7]
-
Workup: The reaction is quenched, typically with water or dilute acid, to hydrolyze the aluminum-ketone complex and release the final product.[7]
Crucially, the reaction must be performed under strictly anhydrous conditions, as water will react violently with and deactivate the aluminum chloride catalyst.[2][6]
Caption: Friedel-Crafts acylation pathway for product synthesis.
Methodologies for Reaction Monitoring
The choice of an analytical technique depends on the specific information required, such as qualitative progress, quantitative yield, or kinetic data. We present protocols for a range of techniques from the most basic to the most advanced.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative method ideal for quick checks on reaction progress at the bench.[8] It allows for the visual tracking of the consumption of starting materials and the formation of the product.
Protocol:
-
Plate Preparation: Use silica gel-coated aluminum plates. Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Solvent System: A common mobile phase (eluent) for this system is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The optimal ratio should be determined experimentally to achieve good separation, with the starting material having an Rf value of approximately 0.5.[8]
-
Sampling: Using a capillary tube, withdraw a small aliquot (~1-2 drops) from the reaction mixture.[8]
-
Sample Preparation: Dilute the aliquot in a small vial with ~0.5 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the diluted sample onto the origin line of the TLC plate. It is crucial to also spot standards of the starting materials (fluorobenzene and the glutaric acid derivative) and, if available, the pure product for comparison.
-
Development: Place the plate in a developing chamber containing the eluent, ensuring the solvent level is below the origin line.[8] Cover the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC offers quantitative analysis with high resolution and sensitivity, making it suitable for accurately determining the concentration of reactants, products, and byproducts.
Protocol:
-
Instrumentation: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is recommended.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective. For example, an isocratic method could use 60:40 acetonitrile:water.
-
Sampling & Quenching: Withdraw a precise volume (e.g., 50 µL) from the reaction mixture. Immediately quench the aliquot in a vial containing ~1 mL of the mobile phase to stop the reaction and prevent damage to the HPLC system.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Set the UV detector to a wavelength where the product shows strong absorbance (e.g., 254 nm). Inject 5-10 µL of the prepared sample.
-
Data Interpretation: Monitor the chromatogram over time. The peak corresponding to the starting material (e.g., glutaric anhydride derivative) will decrease in area, while the peak for this compound will increase. The reaction is complete when the starting material peak area stabilizes at a minimum level. Calibration curves can be used for precise quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both quantitative data (from the GC flame ionization detector or total ion chromatogram) and structural information (from the mass spectrometer).[9]
Protocol:
-
Instrumentation: A GC system equipped with a capillary column (e.g., 30m x 0.25mm, 5% phenyl methyl siloxane stationary phase) and a mass spectrometer detector.[10]
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
-
Sampling & Quenching: Withdraw a small aliquot (~50 µL) from the reaction. Quench it in a vial with 1 mL of a solvent such as ethyl acetate. This both stops the reaction and prepares the sample for injection.
-
Sample Preparation: Add an internal standard if quantitative analysis is desired. The quenched sample can typically be injected directly after dilution.
-
Analysis: Inject 1 µL of the prepared sample. The mass spectrometer should be set to scan a relevant mass range (e.g., 50-400 m/z) in electron ionization (EI) mode.[12]
-
Data Interpretation: Track the disappearance of the reactant peaks and the appearance of the product peak at its characteristic retention time. The mass spectrum of the product peak can be compared to a library or a standard to confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information, making it excellent for confirming product formation and identifying unexpected byproducts. It can be used for offline monitoring of aliquots and for detailed kinetic studies.[13][14]
Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sampling: Withdraw an aliquot (~0.1 mL) from the reaction mixture.
-
Sample Preparation: Immediately quench the reaction by adding the aliquot to a vial containing cold deuterated chloroform (CDCl₃) and a small amount of a filtration agent like celite. Quickly filter the sample through a small plug of silica or cotton in a Pasteur pipette directly into an NMR tube to remove the solid AlCl₃ complex.
-
Analysis: Acquire a ¹H NMR spectrum. The acquisition can be rapid (e.g., 1-2 minutes).
-
Data Interpretation: Monitor key diagnostic signals. For example, track the disappearance of a specific proton signal from the glutaric anhydride derivative and the simultaneous appearance of characteristic signals for the product, such as the triplet for the ethyl ester's CH₃ group (~1.2 ppm) and the quartet for the CH₂ group (~4.1 ppm).[15] The integration of these peaks can be used to determine the relative concentrations and calculate reaction conversion.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, often using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, provides real-time data without the need for sampling.[16][17] This is ideal for studying reaction kinetics and identifying reactive intermediates.[4]
Protocol:
-
Instrumentation: An FTIR spectrometer equipped with a submersible ATR probe (e.g., Diamond or SiComp).
-
Setup: Insert the ATR probe directly into the reaction flask through a port in the reactor lid before starting the reaction.
-
Data Acquisition: Collect a background spectrum of the reaction solvent and starting materials before adding the catalyst. Once the reaction is initiated, begin collecting spectra automatically at regular intervals (e.g., every 1-2 minutes).[4]
-
Data Interpretation: Monitor changes in the infrared spectrum in real-time. The key signals to track are:
-
Disappearance of Reactant: The characteristic C=O stretching bands of glutaric anhydride (around 1860 and 1780 cm⁻¹).
-
Appearance of Product: The C=O stretching band of the newly formed aryl ketone (typically around 1685 cm⁻¹) and the ester carbonyl (around 1730 cm⁻¹).
-
By plotting the absorbance of these peaks versus time, a detailed kinetic profile of the reaction can be generated.[18]
-
Caption: General workflow for offline vs. in-situ reaction monitoring.
Comparative Analysis of Monitoring Techniques
The optimal technique is a function of the experimental goals, available resources, and the stage of development.
| Technique | Information | Speed | Cost/Sample | Setup Complexity | Best For |
| TLC | Qualitative | Very Fast (~15 min) | Very Low | Low | Rapid go/no-go checks, reaction completion.[8] |
| HPLC | Quantitative | Moderate (~30 min) | Moderate | Moderate | Purity analysis, accurate yield determination.[19] |
| GC-MS | Quantitative, Structural | Moderate (~30 min) | Moderate | Moderate | Byproduct identification, purity confirmation.[9] |
| NMR | Quantitative, Structural | Slow (>1 hr w/ prep) | High | High | Mechanistic studies, structural elucidation.[20] |
| In-situ FTIR | Quantitative, Kinetic | Real-Time | Low (after initial) | High | Kinetic analysis, process optimization, safety.[4][21] |
Conclusion and Recommendations
The successful synthesis of this compound is significantly enhanced by the strategic application of reaction monitoring techniques.
-
For routine synthesis and rapid screening, TLC provides an invaluable, cost-effective tool.
-
For process development and quality control where accuracy is paramount, HPLC and GC-MS are the methods of choice, offering robust quantitative data and impurity profiling.
-
For fundamental research aimed at understanding reaction mechanisms or identifying unknown structures, NMR spectroscopy remains unparalleled in the depth of information it provides.
-
For process optimization, scale-up, and ensuring safety by understanding reaction kinetics in real-time, in-situ FTIR is the most powerful and efficient technology.[4]
By integrating these analytical protocols into the synthetic workflow, researchers and drug development professionals can achieve greater control, leading to higher yields, improved purity, and more efficient and reliable production of this important chemical intermediate.
References
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters.
- University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Gallaher, T. N., Gaul, D. A., & Schreiner, S. (1993). The Esterification of Trifluoroacetic Acid: A Variable Temperature NMR Kinetics Study.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. BenchChem.
- Fortman, G. C., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(18), 11656-11663.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem.
- Uematsu, R., et al. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 8(3), 2296-2301.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Cole-Parmer.
- Sangster, T., et al. (2012). Biocatalytic Friedel‐Crafts Reactions.
- Lamare, S., et al. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-644.
- Hawash, M. M., et al. (2015). Transesterification catalyst strength as observed by solution-based oxygen-17 nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 93(11), 1221-1227.
- Oxford Instruments Magnetic Resonance. (n.d.).
- Berry, D. J., et al. (2010). Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Xenobiotica, 40(12), 854-866.
- Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Ghorpade, S. S., et al. (2018). Infrared spectroscopic detection of ketene formation from carbene and CO sources: an amide synthesis. New Journal of Chemistry, 42(10), 7853-7859.
- Ishihara, K., et al. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(17), 3075.
- Vekariya, R. H., & Aubé, J. (2018).
- Pop, A., et al. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 167, 117235.
- Butler, D. E., & Deering, C. F. (2002). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Scribd. (2024). GCMS Analysis Report. Scribd.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Wang, Z., et al. (2020). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Analytical Methods, 12(30), 3821-3828.
- CN111138276A. (2020). Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate.
- Esche, E., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
- Choudhary, A. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline.
- Mettler-Toledo. (2014). Organic Chemistry in Academia Using Real-Time In Situ FTIR. YouTube.
- ChemicalBook. (n.d.).
- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Sigma-Aldrich. (n.d.). Ethyl 5-(4-methoxyphenyl)
- Simone, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1394-1409.
- Al-Jumaily, R. M., & Al-Amery, M. H. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 5(3), 363-372.
- Chemistry LibreTexts. (2023).
- Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
- Li, J., et al. (2007). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Journal of the Korean Chemical Society, 51(3), 281-282.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Breda, M., et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-1201.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl 5-(4-fluorophenyl)-5-oxovalerate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal yields for this important intermediate. Here, we will address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected. What are the most common culprits in the Friedel-Crafts acylation synthesis of this compound?
Low yields in this specific Friedel-Crafts acylation can often be traced back to a few critical factors. The most frequent issues include:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst, bringing your reaction to a halt.
-
Insufficient Catalyst: Friedel-Crafts acylation reactions often require stoichiometric amounts of the Lewis acid, not just catalytic amounts.[1][2][4] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][2][5] A general practice is to use at least 1.1 to 1.3 equivalents of the catalyst relative to the acylating agent.
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy.[1][2][4] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][2][4]
-
Poor Reagent Quality: The purity of your starting materials, fluorobenzene and ethyl 5-chloro-5-oxovalerate (or the corresponding acylating agent), is vital. Impurities can interfere with the reaction, leading to the formation of unwanted byproducts.[1][4]
Question 2: I'm observing the formation of multiple products in my reaction mixture. What could be the cause?
While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur.[1][4] Here are the likely reasons:
-
Isomer Formation: The fluorine atom on the benzene ring is an ortho-, para- director. While the para-substituted product, this compound, is typically the major product due to less steric hindrance, some amount of the ortho-isomer may also be formed. The ratio of these isomers can be influenced by the reaction conditions.
-
Side Reactions: Impurities in the starting materials can lead to the formation of various side products. For instance, if your acylating agent, ethyl 5-chloro-5-oxovalerate, contains impurities, these can also react with fluorobenzene.
-
Decomposition: At elevated temperatures, the starting materials or the product might decompose, leading to a complex mixture of compounds.
Question 3: My reaction seems to stall, and I'm recovering a significant amount of unreacted starting material. What steps can I take to drive the reaction to completion?
Recovering a large amount of starting material is a clear indication that the reaction is not proceeding efficiently. Here's a troubleshooting workflow to address this issue:
-
Ensure Anhydrous Conditions: This is the most critical step. Dry all glassware in an oven and cool it under a stream of dry nitrogen or argon. Use anhydrous solvents, and ensure your Lewis acid is fresh and has been handled under anhydrous conditions.
-
Check Catalyst Stoichiometry: As mentioned, a stoichiometric amount of the Lewis acid is often necessary.[1][2][4][5] If you are using a catalytic amount, consider increasing it to at least 1.1 equivalents.
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes the reaction without causing decomposition.
-
Increase Reaction Time: Some reactions simply require more time to reach completion. Continue to monitor the reaction by TLC until you no longer see a significant amount of the starting material.
Question 4: The purification of my crude product by column chromatography is proving difficult, with poor separation of the desired product from impurities. What can I do to improve the purification process?
Effective purification is key to obtaining a high-purity final product. If you're facing challenges with column chromatography, consider the following:
-
Solvent System Optimization: The choice of the mobile phase is crucial for good separation. A systematic approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Run several small-scale TLCs with different solvent ratios to identify the optimal system that provides the best separation between your product and the impurities.
-
Proper Column Packing: A well-packed column is essential for high-resolution separation. Ensure that the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band. Overloading the column can lead to poor separation.
-
Alternative Purification Techniques: If column chromatography is still not providing the desired purity, consider other techniques such as recrystallization or preparative HPLC.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Materials:
-
Fluorobenzene
-
Ethyl 5-chloro-5-oxovalerate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the mixture to 0°C in an ice bath.
-
Acylating Agent Addition: Dissolve ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0°C.
-
Aromatic Substrate Addition: After the addition of the acylating agent is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, still at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice and 1M HCl with vigorous stirring.[2][3] This step quenches the reaction and breaks up the aluminum complex.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation: Typical Reagent Quantities
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 5-chloro-5-oxovalerate | 1.0 | 178.60 | (based on desired scale) |
| Fluorobenzene | 1.2 | 96.10 | (adjust accordingly) |
| Aluminum Chloride (AlCl₃) | 1.1 | 133.34 | (adjust accordingly) |
Visualizing the Process
Reaction Pathway
Caption: The Friedel-Crafts acylation pathway for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene
Welcome to the Technical Support Center for the Friedel-Crafts acylation of fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section is dedicated to identifying and resolving specific issues that may arise during the Friedel-Crafts acylation of fluorobenzene.
Issue 1: Low Yield of the Desired para-Acylated Product and Formation of the ortho-Isomer
Question: My reaction is producing a significant amount of the ortho-acylated fluorobenzene, leading to a decreased yield of the desired para product. How can I improve the regioselectivity?
Root Cause Analysis:
The fluorine atom in fluorobenzene is an ortho, para-director in electrophilic aromatic substitution. While the para position is generally favored due to reduced steric hindrance, several factors can influence the ortho/para ratio.[1]
-
Steric Hindrance: The bulky acylium ion experiences less spatial repulsion at the sterically less hindered para position compared to the ortho position, which is adjacent to the fluorine atom.[1]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier at the ortho position, resulting in a higher proportion of the ortho-isomer.[1]
-
Catalyst Choice: The nature and strength of the Lewis acid catalyst can impact the regioselectivity of the acylation.[1]
Troubleshooting Protocol:
-
Temperature Optimization:
-
Maintain a lower reaction temperature to enhance para selectivity. The optimal temperature should be determined empirically for your specific acylating agent and catalyst.
-
-
Catalyst Screening:
-
Experiment with different Lewis acid catalysts. Milder catalysts may offer improved selectivity. For instance, consider exploring catalysts like scandium triflate or a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate.[1]
-
Issue 2: Formation of Diacylated Byproducts
Question: I am observing the formation of diacylated products in my reaction mixture. What is causing this and how can I prevent it?
Root Cause Analysis:
While the first acyl group introduced onto the fluorobenzene ring is deactivating, making a second acylation less favorable, polyacylation can still occur under certain conditions.[1]
-
Stoichiometry: The use of a large excess of the acylating agent or the Lewis acid catalyst can drive the reaction towards a second acylation.[1]
-
Harsh Reaction Conditions: High temperatures and highly active catalysts can also promote polyacylation.[1]
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Carefully control the stoichiometry of your reactants. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent.
-
Ensure the molar ratio of the catalyst is appropriate for the reaction scale.
-
-
Reaction Condition Adjustment:
-
Conduct the reaction at the lowest effective temperature to minimize the likelihood of a second acylation.
-
Issue 3: Catalyst Deactivation and Low Conversion
Question: My reaction is sluggish, and I'm recovering a significant amount of unreacted fluorobenzene. What could be deactivating my catalyst?
Root Cause Analysis:
The Lewis acid catalysts used in Friedel-Crafts acylation are highly susceptible to deactivation.
-
Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) react readily with water, leading to their hydrolysis and inactivation.[2][3] It is crucial to maintain anhydrous conditions.
-
Product Complexation: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the catalytic cycle.[3][4] This necessitates the use of stoichiometric or even excess amounts of the catalyst.
-
Impurities: Impurities in the reagents or solvent can also contribute to catalyst deactivation.[1]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents and ensure the purity of your fluorobenzene and acylating agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Optimize Catalyst Loading:
-
Purify Reagents:
-
If impurities are suspected, purify the starting materials and solvents before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected primary and side products in the Friedel-Crafts acylation of fluorobenzene?
The primary and desired product is the para-substituted acyl fluorobenzene.[1] The most common side product is the ortho-substituted isomer.[1] Under forcing conditions, diacylated products may also be observed.[1]
Q2: Why is the para product overwhelmingly favored?
While the fluorine atom directs electrophilic attack to both the ortho and para positions, the para position is sterically less hindered.[1] The bulky acylium ion intermediate encounters less steric repulsion at the para position, leading to its preferential formation.[1]
Q3: Can the acyl group rearrange during the reaction?
No, a significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[6][7]
Q4: Is there a risk of cleaving the C-F bond during the reaction?
The carbon-fluorine bond is generally very strong and not typically cleaved under standard Friedel-Crafts acylation conditions.[8][9] However, extremely harsh conditions or the use of exceptionally strong Lewis acids could potentially lead to C-F bond activation, though this is not a common side reaction.
Q5: What are some alternative, milder catalysts for the acylation of fluorobenzene?
For researchers seeking to avoid harsh traditional Lewis acids like AlCl₃, several alternatives have been developed. These include:
-
Rare Earth Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and lanthanum triflate (La(OTf)₃), have been shown to be effective and reusable catalysts for the acylation of fluorobenzene, often with high para-selectivity.[10]
-
Trifluoromethanesulfonic Acid (TfOH): This strong protic acid can also catalyze the reaction and can be used in combination with rare earth triflates to create a synergistic catalytic system.[10]
Experimental Protocols & Data
Table 1: Influence of Reaction Conditions on Product Distribution
| Catalyst System | Temperature (°C) | Acylating Agent | para/ortho Ratio | Yield (%) |
| AlCl₃ | 0 - 25 | Acetyl Chloride | ~9:1 | Variable |
| La(OTf)₃ / TfOH | 140 | Benzoyl Chloride | >99:1 | 87 |
Data synthesized from literature reports.[10]
Protocol: Microwave-Assisted Friedel-Crafts Acylation with a Scandium Triflate Catalyst
This protocol offers a method for achieving high para-selectivity in the acylation of fluorobenzene.[1]
Materials:
-
Fluorobenzene
-
Acetic anhydride (or other suitable acylating agent)
-
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a power of 65-195 watts, using pulsed irradiation (e.g., 30 seconds on).[1]
-
Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[1]
-
After completion, cool the mixture to room temperature.
-
Add diethyl ether and filter to remove the solid catalyst.[1]
-
Wash the filtrate with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
The product can be further purified by vacuum distillation.[1]
Visualizing the Reaction Pathway
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation of fluorobenzene.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your reaction outcomes.
The primary route to this molecule involves a two-step process: a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 5-(4-fluorophenyl)-5-oxopentanoic acid, followed by an esterification to yield the final ethyl ester. This guide will focus principally on the critical Friedel-Crafts acylation step, as it is the most common source of experimental challenges.
Baseline Protocol: A Validated Starting Point
This protocol describes a standard, reliable method for the Friedel-Crafts acylation of fluorobenzene, which serves as the foundation for the subsequent troubleshooting and optimization sections.
Experiment 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid
Objective: To synthesize the keto-acid intermediate via Friedel-Crafts acylation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Glutaric Anhydride
-
Fluorobenzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Crushed Ice
-
Water (deionized)
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.2 equivalents). To this, add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve glutaric anhydride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the cold AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Following the anhydride addition, add fluorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After the complete addition of fluorobenzene, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0-5 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1] This step is highly exothermic.
-
Work-up & Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.[1]
-
Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid, which can be purified further by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Product Yield
Q1: My reaction yielded very little or no product. What went wrong?
This is the most common issue and can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Cause 1: Inactive Catalyst. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃. Handling the catalyst under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket) is best practice.[3]
-
-
Cause 2: Insufficient Catalyst. Friedel-Crafts acylation is not truly catalytic in the traditional sense. The product ketone forms a stable complex with AlCl₃, effectively sequestering it.[2][4] Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required.
-
Solution: Use at least 2.2 equivalents of AlCl₃ relative to the glutaric anhydride. One equivalent is consumed in opening the anhydride, and another is complexed by the product ketone.
-
-
Cause 3: Sub-optimal Temperature. While the initial addition should be done at low temperatures (0-5 °C) to control the exothermic reaction, some systems require heating to overcome the activation energy.[2]
-
Solution: After the initial addition, try warming the reaction to room temperature or gently heating to 40-50 °C. Monitor by TLC to find the optimal temperature profile.
-
Category 2: Product Purity Issues
Q2: I've isolated my product, but it's impure. I see multiple spots on my TLC plate. Why?
Impurity often arises from side reactions or incomplete reactions.
-
Cause 1: Isomer Formation. While the fluorine atom is an ortho-, para- director, the para-substituted product is strongly favored due to sterics. However, small amounts of the ortho-isomer can form.
-
Solution: Isomer formation is often kinetically controlled. Slower addition of reagents at a consistent, low temperature can improve regioselectivity. The isomers can typically be separated via column chromatography or careful recrystallization.
-
-
Cause 2: Polyacylation. Unlike Friedel-Crafts alkylation, polyacylation is rare because the first acyl group deactivates the aromatic ring to further substitution.[2][4][5] If you observe this, it may indicate an overly reactive substrate or excessively harsh conditions.
-
Solution: This is unlikely with fluorobenzene. However, if using a more activated aromatic substrate, ensure you are not using a large excess of the acylating agent or catalyst and avoid high reaction temperatures.
-
-
Cause 3: Incomplete Quenching/Work-up. The aluminum-ketone complex must be fully hydrolyzed during the work-up to liberate the product.
-
Solution: Ensure vigorous stirring during the quench with ice and acid.[1] Allow sufficient time for all the aluminum salts to dissolve. An additional wash of the organic layer with dilute HCl can help remove any remaining inorganic impurities.
-
Category 3: General FAQs
Q3: Can I use a different Lewis acid catalyst?
Yes, other Lewis acids can be used, and screening them can be a key optimization step. Milder catalysts like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer better selectivity for sensitive substrates.[6] More modern approaches even use rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) which can be more moisture-tolerant and even recyclable.[7]
Q4: Why is fluorobenzene used as the substrate? Is it activated or deactivated?
Fluorine is an interesting case. It is an electronegative atom, which deactivates the ring towards electrophilic attack via the inductive effect. However, its lone pairs can participate in resonance, which is activating and directs incoming electrophiles to the ortho and para positions. Overall, fluorobenzene is slightly deactivated compared to benzene, but it is still sufficiently reactive for Friedel-Crafts acylation.[8]
Q5: My reaction has stalled and is not proceeding to completion. What should I do?
-
Check Catalyst Activity: The most likely culprit is catalyst deactivation. Unfortunately, adding more catalyst mid-reaction is often ineffective. It is better to restart the reaction with fresh, anhydrous reagents.
-
Increase Temperature: If you are certain about the integrity of your reagents, a modest increase in temperature (e.g., from room temperature to 40 °C) can sometimes push a sluggish reaction to completion. Monitor carefully by TLC to avoid byproduct formation.
Optimization Strategies
Moving beyond troubleshooting, the following strategies can be employed to improve yield, purity, and efficiency.
Table 1: Catalyst and Solvent Screening
| Catalyst (eq.) | Solvent | Temperature (°C) | Typical Outcome |
| AlCl₃ (2.2) | Dichloromethane (DCM) | 0 → RT | Baseline. Good yields, but highly moisture-sensitive. |
| FeCl₃ (2.2) | Dichloromethane (DCM) | 25 → 40 | Milder than AlCl₃, may require gentle heating. Can reduce certain side reactions. |
| ZnCl₂ (2.5) | Nitromethane | 50 - 60 | Much milder catalyst, requires higher temperatures and a more polar solvent. Good for substrates with sensitive functional groups. |
| Sc(OTf)₃ (0.1) | Dichloromethane (DCM) | 25 | Catalytic amount needed. Less moisture-sensitive and can be recycled. May require longer reaction times.[9] |
Workflow Visualization
A systematic approach is crucial for successful synthesis and troubleshooting. The following diagram outlines the logical workflow from initial setup to final analysis.
Caption: Experimental workflow for Friedel-Crafts acylation.
Troubleshooting Decision Tree
When faced with a poor outcome, this decision tree can guide your corrective actions.
Caption: Decision tree for troubleshooting common reaction issues.
References
-
Pourmousavi, S. A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link][6]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link][5]
-
The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link][4]
-
Compernolle, F. (1993). A new synthesis of 4-(4-fluorobenzoyl)butyric acid. Tetrahedron, 49(15), 3193-3200. (Referenced in patent US20050250961A1)[10]
-
Patil, S. D., et al. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. U.S. Patent Application No. 10/999,944. Retrieved from [10]
-
Wang, C., et al. (2009). Method for acylating fluorobenzene. Chinese Patent No. CN101462931A. Retrieved from [9]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link][11]
-
Sanjeeva Rao, K., et al. (2010). Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. Chinese Patent No. CN111138276A. Retrieved from [12]
-
Mikami, K., et al. (2005). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Synlett. Retrieved from [Link][7]
-
Chemicool. (n.d.). Friedel-Crafts Reaction Mechanism. Retrieved from an illustrative page on organic reaction mechanisms. (General knowledge source)[8]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 10. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
Common impurities in Ethyl 5-(4-fluorophenyl)-5-oxovalerate and their removal
Welcome to the technical support center for Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Synthesis & Impurity Profile
Q1: What is the most common synthetic route for this compound, and what are the expected impurities from this process?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene. This reaction typically employs an acylating agent derived from glutaric acid, such as glutaric anhydride or ethyl glutaryl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. While effective, this synthesis route can lead to several common impurities that researchers must be prepared to identify and remove.
The primary impurities fall into four main categories:
-
Unreacted Starting Materials: Residual fluorobenzene and the acylating agent (or its precursors) are common contaminants.
-
Positional Isomers: While the fluorine atom primarily directs acylation to the para position due to steric hindrance, a small amount of the ortho-substituted isomer can also be formed[2].
-
Hydrolysis Products: The final product, a β-keto ester, can undergo hydrolysis to form the corresponding carboxylic acid, 5-(4-fluorophenyl)-5-oxovaleric acid , especially during aqueous workup or if moisture is present[3].
-
Decarboxylation Products: The β-keto acid intermediate (from hydrolysis) is susceptible to decarboxylation upon heating, leading to the formation of 1-(4-fluorophenyl)pentan-1-one [4].
dot graph TD { subgraph "Synthesis Pathway" A[Fluorobenzene] --> C{Friedel-Crafts Acylation}; B[Glutaric Anhydride / Ethyl Glutaryl Chloride] --> C; C --> D[Crude this compound]; end
} Synthesis and Impurity Formation Pathway
Purification & Troubleshooting
Q2: My crude product is a dark oil. How can I remove colored impurities and residual acidic catalyst?
A2: A standard aqueous workup is the first line of defense against residual Lewis acid catalyst and other water-soluble impurities.
-
Causality: The Friedel-Crafts catalyst, AlCl₃, is quenched during the workup with water or dilute acid. A subsequent wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will neutralize any remaining acidic species and also extract the acidic impurity, 5-(4-fluorophenyl)-5-oxovaleric acid, into the aqueous layer. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.
-
Troubleshooting: If emulsions form during the washes, they can often be broken by the addition of more brine. For persistent colored impurities, treatment with activated charcoal during the recrystallization step (see Q5) can be effective.
Q3: I'm struggling to separate my product from unreacted starting materials by distillation. What are the key parameters to consider?
A3: Vacuum distillation is the preferred method for purifying this compound, as its high molecular weight likely corresponds to a high boiling point at atmospheric pressure, where decomposition can occur[5]. The success of this separation hinges on the differences in boiling points between your product and the impurities.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| Fluorobenzene | 85 | 760 |
| Ethyl Glutaryl Chloride | 68-70 | 0.07 |
| Glutaric Anhydride | ~150 | 10 |
| This compound | Not specified in literature | N/A |
| 1-(4-fluorophenyl)pentan-1-one | Not specified in literature | N/A |
-
Troubleshooting Guide for Vacuum Distillation:
-
Issue: Bumping or uneven boiling.
-
Cause: Lack of nucleation sites.
-
Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling.
-
-
Issue: Product decomposition.
-
Cause: Excessive temperature.
-
Solution: Reduce the pressure of the vacuum system to lower the boiling point of your compound. Ensure the heating mantle is not set too high.
-
-
Issue: Poor separation.
-
Cause: Inefficient fractionating column or distilling too quickly.
-
Solution: Use a fractionating column (e.g., Vigreux) and maintain a slow, steady distillation rate (1-2 drops per second).
-
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#4285F4"];
} Fractional Vacuum Distillation Workflow
Q4: When is column chromatography a better choice than distillation, and what conditions should I use?
A4: Flash column chromatography is an excellent alternative or a subsequent purification step to distillation, especially for removing impurities with boiling points close to that of the product, or for removing non-volatile impurities. It is also ideal for smaller scale purifications.
-
Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically effective[8][9]. The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for your product to achieve good separation on the column.
-
Troubleshooting Guide for Column Chromatography:
-
Issue: Poor separation of spots on TLC.
-
Cause: Inappropriate solvent system.
-
Solution: Adjust the polarity. If the spots are too high on the plate (high Rf), decrease the polarity (less ethyl acetate). If they are too low (low Rf), increase the polarity (more ethyl acetate).
-
-
Issue: The product is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent system.
-
-
Issue: Cracks in the silica gel bed.
-
Cause: Improper packing of the column.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
-
Experimental Protocols
Protocol 1: Aqueous Workup for Crude Product
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C and slowly quench by pouring it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash (Optional): Wash the organic layer with 1M HCl to remove any basic impurities.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Repeat until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to facilitate the removal of water.
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture determined from your TLC analysis. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
-
PubChem. (n.d.). Fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Zhu, J., & Wang, Q. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Accounts of chemical research, 48(8), 2323–2334. [Link]
- Google Patents. (n.d.). Method for acylating fluorobenzene.
-
Walsh Medical Media. (n.d.). Processed Food by Vacuum Distillation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1-(4-fluorophenyl)pentan-1-one. National Institute of Standards and Technology. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
PubMed Central. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. National Institutes of Health. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Eluent – Knowledge and References. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
-
PubMed Central. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Retrieved from [Link]
-
Filo. (2025). The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Retrieved from [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). Retrieved from [Link]
-
MDPI. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. Retrieved from [Link]
-
PubMed. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl {[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 6 - Supporting Information. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2022). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones.... Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
Cenmed. (n.d.). This compound (C007B-521779). Retrieved from [Link]
-
CiteDrive. (n.d.). Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. Retrieved from [Link]
- Google Patents. (n.d.). Vacuum distillation process.
-
Eluent Strength Translator. (2021). Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-HYDROXYVALERIC ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
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- 7. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole [mdpi.com]
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- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the Technical Support Center dedicated to addressing challenges related to catalyst deactivation in the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, is commonly achieved via Friedel-Crafts acylation. This reaction typically involves the electrophilic substitution of fluorobenzene with an acylating agent derived from glutaric acid, such as ethyl 5-chloro-5-oxovalerate or glutaric anhydride in the presence of a Lewis acid or solid acid catalyst.[1] While effective, this process is often plagued by catalyst deactivation, leading to low yields, stalled reactions, and difficulties in purification. This guide provides a structured approach to understanding, diagnosing, and mitigating these issues.
Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses the fundamental questions researchers encounter regarding catalyst activity during the synthesis.
Q1: What is the primary cause of catalyst deactivation when using a traditional Lewis acid like AlCl₃ for this synthesis?
A1: The most significant and inherent cause of deactivation in Friedel-Crafts acylation is the formation of a stable complex between the ketone product and the Lewis acid catalyst (e.g., AlCl₃).[2][3] The oxygen atom of the carbonyl group in the product, this compound, is a Lewis base and coordinates strongly with the Lewis acidic catalyst. This complexation effectively removes the catalyst from the reaction cycle, rendering it inactive for further transformations. Consequently, Friedel-Crafts acylation reactions often require stoichiometric or even excess amounts of the "catalyst" to drive the reaction to completion.[3][4]
Q2: My reaction is not working, and I suspect moisture contamination. How sensitive are Lewis acid catalysts to water?
A2: Extremely sensitive. Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly hygroscopic and react readily with water.[2] Moisture in your solvents, reagents, or glassware will hydrolyze the catalyst, forming inactive metal hydroxides (e.g., Al(OH)₃) and generating protic acids (e.g., HCl). This not only deactivates the catalyst but can also lead to unwanted side reactions. It is imperative to use anhydrous solvents and reagents and to ensure all glassware is thoroughly dried, for instance, by flame-drying or oven-drying before use.[2][5]
Q3: Can impurities in my starting materials (fluorobenzene or acylating agent) poison the catalyst?
A3: Yes, catalyst poisoning is a common issue.[6][7] Poisons are substances that strongly adsorb to the active sites of a catalyst, blocking them from participating in the reaction.[8][9] Common poisons relevant to this synthesis include:
-
Sulfur Compounds: Often present in technical-grade reagents.
-
Nitrogen-Containing Compounds: Such as pyridines or other heterocycles.
-
Basic Impurities: These can neutralize the Lewis acid catalyst.
Even trace amounts of these impurities can have a significant negative impact on catalyst performance.[8] Therefore, using high-purity, anhydrous starting materials is crucial for consistent results.
Q4: I am using a heterogeneous (solid acid) catalyst like a zeolite. What are the common deactivation mechanisms for these catalysts?
A4: While solid acid catalysts offer advantages like easier recovery and potential for regeneration, they are also susceptible to deactivation through several mechanisms:[4][6]
-
Fouling or Coking: The deposition of heavy organic byproducts or carbonaceous material ("coke") on the catalyst surface and within its pores can block access to active sites.[10][11][12]
-
Leaching: The active catalytic species can dissolve or "leach" from the solid support into the liquid reaction medium, leading to an irreversible loss of activity.[13][14][15] This is a particular concern in liquid-phase reactions.[16]
-
Sintering: Exposure to high temperatures can cause the fine particles of the active catalyst to agglomerate, which reduces the total active surface area.[6][17]
Troubleshooting Guide for Catalyst Deactivation
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Symptom | Possible Cause(s) | Suggested Solutions & Explanations |
| Reaction fails to initiate or shows very low conversion. | 1. Catalyst Hydrolysis: Presence of moisture in the reaction system.[2] 2. Inactive Catalyst: The catalyst may be old or improperly stored. 3. Strongly Deactivating Impurities: Presence of catalyst poisons in starting materials. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Ar). 2. Use Fresh Catalyst: Use a fresh, unopened container of the Lewis acid or verify the activity of the existing stock. 3. Purify Reagents: Purify fluorobenzene and the acylating agent by distillation to remove non-volatile impurities. |
| Reaction starts but stalls before reaching completion. | 1. Stoichiometric Deactivation: Insufficient catalyst loading to account for complexation with the ketone product.[3] 2. Gradual Poisoning: Low levels of impurities are slowly deactivating the catalyst over the course of the reaction.[18] | 1. Increase Catalyst Loading: Increase the molar equivalents of the Lewis acid catalyst (e.g., from 1.1 to 1.3 equivalents relative to the limiting reagent). 2. Incremental Addition: Consider adding the catalyst in portions throughout the reaction to maintain an active concentration. |
| Formation of significant byproducts and dark coloration (charring). | 1. Excessive Reaction Temperature: High temperatures can promote side reactions and catalyst-mediated decomposition (coking).[19] 2. Highly Active Catalyst System: The catalyst may be too reactive for the substrate, leading to undesired reactions like polyacylation.[20] | 1. Control Temperature: Run the reaction at a lower temperature. Friedel-Crafts acylations are often exothermic; ensure efficient stirring and external cooling, especially during reagent addition. 2. Moderate Catalyst Activity: Consider using a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) instead of AlCl₃, or explore solid acid catalysts.[21] |
| Inconsistent yields between batches. | 1. Variability in Reagent Quality: Inconsistent levels of moisture or impurities in starting materials. 2. Atmospheric Moisture: Variations in ambient humidity affecting the setup and reagent handling. | 1. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments. Always use freshly purified/dried materials. 2. Rigorous Inert Atmosphere Technique: Use Schlenk lines or a glovebox for catalyst and reagent handling to exclude atmospheric moisture. |
| Decreased activity of a recycled solid catalyst. | 1. Incomplete Regeneration: Coking or adsorbed species not fully removed during the regeneration process.[6] 2. Leaching of Active Sites: Irreversible loss of the active component into the reaction mixture during the previous run.[13][14] | 1. Optimize Regeneration Protocol: Increase calcination temperature or duration, or employ a solvent wash step prior to thermal treatment to remove adsorbed organics. 2. Test for Leaching: Analyze the liquid filtrate from the reaction for traces of the catalyst's active metal. If leaching is significant, a different catalyst support or active species may be required. |
Visualizing Deactivation and Troubleshooting
To better understand the processes, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Deactivation via product complexation in Friedel-Crafts acylation.
Protocols for Catalyst Handling and Regeneration
Adherence to rigorous experimental protocol is essential for overcoming deactivation issues.
Protocol 1: General Procedure for Friedel-Crafts Acylation with AlCl₃
This protocol outlines the synthesis of this compound highlighting steps critical to preventing catalyst deactivation.
-
Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation:
-
Use anhydrous fluorobenzene and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). It is recommended to use solvent from a freshly opened bottle or one dried over molecular sieves.
-
The acylating agent, ethyl 5-chloro-5-oxovalerate, should be freshly prepared or distilled immediately before use.
-
-
Reaction Setup:
-
Charge the reaction flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and the anhydrous solvent under an inert atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
-
Addition of Reactants:
-
Dissolve ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition, add fluorobenzene (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This decomposes the aluminum chloride-ketone complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
The crude product can then be purified by vacuum distillation or column chromatography.
-
Protocol 2: Regeneration of a Fouled Solid Acid Catalyst (e.g., Zeolite)
This protocol provides a general method for regenerating a solid acid catalyst that has been deactivated by coking.[2]
-
Catalyst Recovery: After the reaction, recover the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Washing:
-
Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate or the reaction solvent) to remove any adsorbed reactants and products.[2]
-
Continue washing until the filtrate is clear and colorless.
-
-
Drying: Dry the washed catalyst in an oven at 100-120°C overnight to completely remove the washing solvent.
-
Calcination (Coke Removal):
-
Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the catalyst in a slow stream of air. Gradually ramp the temperature to 500-550°C and hold for 3-5 hours to burn off the deposited organic residues (coke).[2] The slow ramp and airflow prevent excessive temperature spikes that could cause sintering.
-
-
Cooling and Storage:
-
Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric moisture.
-
Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.
-
References
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- Kfoury, J., & Oláh, J. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.
- Sádaba, I., Granados, M. L., Riisager, A., & Taarning, E. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
- Corma, A., & García, H. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews (ACS Publications).
- Kfoury, J., & Oláh, J. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.
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- Google Patents. (n.d.). Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. (PDF) Deactivation of Solid Catalysts in Liquid Media: The [research.amanote.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. youtube.com [youtube.com]
- 19. corrosionpedia.com [corrosionpedia.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemistryjournals.net [chemistryjournals.net]
Technical Support Center: Improving the Purity of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the technical support center for Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important chemical intermediate. Here, we address common challenges encountered during its synthesis and purification, providing in-depth, experience-driven solutions.
I. Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound, which is often synthesized via a Friedel-Crafts acylation reaction.[1][2][3]
Issue 1: Presence of a Persistent Side-Product with a Similar Polarity
Question: My crude product shows a significant impurity on TLC and NMR that is difficult to separate from the desired this compound. What is this likely impurity and how can I remove it?
Answer:
The most probable side-product in the Friedel-Crafts acylation of fluorobenzene is the ortho-substituted isomer, Ethyl 2-(4-fluorophenyl)-5-oxovalerate.[4] While the fluorine atom directs incoming electrophiles to both the ortho and para positions, the para product is generally favored due to reduced steric hindrance.[4] However, reaction conditions can influence the ratio of these isomers.
Causality and Mitigation Strategies:
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity, favoring the formation of the thermodynamically less stable ortho isomer.
-
Recommendation: Maintain a low and consistent reaction temperature throughout the addition of reagents and the subsequent stirring period.
-
-
Catalyst Choice: The choice and amount of Lewis acid catalyst can impact the product distribution.
-
Recommendation: Consider using milder Lewis acids like scandium triflate, which has been shown to favor para selectivity in microwave-assisted Friedel-Crafts acylations.[4]
-
-
Purity of Reagents: Impurities in the starting materials, particularly in fluorobenzene or the acylating agent, can lead to the formation of unexpected side-products.[4]
-
Recommendation: Ensure all reagents and solvents are of high purity and are anhydrous.
-
Purification Strategy:
If the ortho isomer has already formed, careful column chromatography is the most effective separation method. Due to the similar polarity of the isomers, a shallow solvent gradient is recommended for optimal separation.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 95:5 to 85:15) |
| Monitoring | Thin-Layer Chromatography (TLC) with visualization under UV light and/or staining. |
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My reaction has stopped progressing, and I still have a significant amount of unreacted fluorobenzene and/or the acylating agent. What could be the cause?
Answer:
Incomplete reactions are often due to catalyst deactivation or suboptimal reaction conditions.
Causality and Mitigation Strategies:
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent.
-
Recommendation: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Insufficient Catalyst: An inadequate amount of catalyst will result in a stalled reaction.
-
Recommendation: Ensure the molar ratio of the catalyst is appropriate for the reaction scale.[4]
-
-
Reaction Time: While prolonged reaction times can lead to side reactions, insufficient time will result in incomplete conversion.[4]
-
Recommendation: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
-
Issue 3: Formation of Polyacylated Byproducts
Question: I am observing products with a higher molecular weight than expected, suggesting polyacylation. How can I prevent this?
Answer:
While the first acyl group deactivates the aromatic ring towards further electrophilic substitution, making a second acylation less favorable, it can still occur under certain conditions.[4]
Causality and Mitigation Strategies:
-
Molar Ratio of Reactants: An excess of the acylating agent can drive the reaction towards diacylation.
-
Recommendation: Use a stoichiometric amount or a slight excess of fluorobenzene relative to the acylating agent.
-
-
Reaction Time: Extended reaction times can increase the likelihood of side reactions, including diacylation.[4]
-
Recommendation: Monitor the reaction closely and quench it once the starting material is consumed.
-
Issue 4: Product Degradation During Purification
Question: I've noticed my product, which appeared relatively clean in the crude NMR, is degrading during column chromatography on silica gel. What is happening?
Answer:
The acidity of silica gel can sometimes lead to the degradation of sensitive compounds, such as the transformation of a carbonyl group to a hydroxyl group.[5]
Causality and Mitigation Strategies:
-
Silica Gel Acidity: The silanol groups (Si-OH) on the surface of silica gel can act as a proton source, potentially catalyzing side reactions.[5]
-
Recommendation 1: Use neutral or deactivated silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the mobile phase.
-
Recommendation 2: Consider using an alternative stationary phase, such as neutral alumina, for purification.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, recrystallization is often more practical and cost-effective than column chromatography.
Recommended Recrystallization Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for keto esters include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[7]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: Can I use a bisulfite extraction to purify my product from unreacted aldehydes or reactive ketones?
A2: Yes, a bisulfite extraction can be a highly effective method for removing aldehyde or reactive ketone impurities.[8][9] The bisulfite anion reacts with the carbonyl group to form a water-soluble adduct, which can then be separated from the desired product in an aqueous extraction.[8] This technique is particularly useful if you have unreacted starting materials or side products with these functional groups.
Q3: Are there any alternative synthetic routes that might lead to a purer crude product?
A3: While Friedel-Crafts acylation is a common method, alternative approaches could be considered to minimize certain impurities. For instance, some modern methods utilize more selective catalysts or different reaction conditions, such as microwave-assisted synthesis, which can lead to cleaner reactions with higher yields of the desired para-isomer.[4]
III. Experimental Workflows and Diagrams
Workflow for Troubleshooting Purity Issues
The following diagram illustrates a logical workflow for diagnosing and addressing purity problems with this compound.
Caption: Troubleshooting workflow for purity issues.
Purification Decision Tree
This diagram provides a decision-making framework for selecting the appropriate purification method based on the nature of the impurities.
Caption: Purification method selection guide.
IV. References
-
BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from
-
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. Retrieved from
-
Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from
-
JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from
-
Google Patents. (n.d.). Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate. Retrieved from
Sources
- 1. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. physicsforums.com [physicsforums.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid
Welcome to the technical support center for the esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of esters from this versatile keto acid.[1][2] The presence of both a ketone and a carboxylic acid functional group on the same molecule presents unique synthetic hurdles that require careful consideration of reaction conditions to achieve high yields and purity.
This document provides troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you may face in your laboratory work.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Ester Formation Under Standard Fischer Esterification Conditions
Question: I am attempting to esterify 5-(4-fluorophenyl)-5-oxopentanoic acid using methanol and a catalytic amount of sulfuric acid under reflux, but I am observing very low conversion to the desired methyl ester. What could be the cause, and how can I improve the yield?
Answer: Low conversion in Fischer-Speier esterification is a common issue, often stemming from the equilibrium nature of the reaction.[3][4][5] To drive the reaction towards the product side, several strategies can be employed based on Le Chatelier's principle.[5][6]
Underlying Causes and Mechanistic Considerations:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[3][7] Without removing one of the products, the reaction will reach an equilibrium state with significant amounts of starting material remaining.
-
Steric Hindrance: While not severe in this molecule, the phenyl group can impart some steric hindrance, potentially slowing the reaction rate compared to a simple aliphatic carboxylic acid.
Recommended Solutions & Protocols:
-
Increase the Alcohol Reagent: Using the alcohol as the solvent (a large excess) can significantly shift the equilibrium towards the ester product.[3][6]
-
Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[4][8]
Detailed Protocol for Improved Fischer Esterification:
-
Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser.
-
Reagents:
-
5-(4-fluorophenyl)-5-oxopentanoic acid (1 equivalent)
-
Alcohol (e.g., methanol, ethanol) (at least 10 equivalents, or as solvent)
-
An appropriate solvent that forms an azeotrope with water (e.g., toluene, hexane)
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, 0.05 equivalents)
-
-
Procedure:
-
Combine the keto acid, alcohol, and solvent in the reaction flask.
-
Add the acid catalyst.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Issue 2: Formation of an Unidentified Side Product, Complicating Purification
Question: During the esterification, I'm observing a significant side product that is difficult to separate from my desired ester. What could this be, and how can I prevent its formation?
Answer: The presence of the ketone functionality in 5-(4-fluorophenyl)-5-oxopentanoic acid introduces the possibility of side reactions under acidic conditions, particularly acid-catalyzed self-condensation or reactions involving the ketone.
Potential Side Reactions:
-
Acid-Catalyzed Aldol-type Condensation: Under strong acidic conditions, the ketone can enolize, leading to self-condensation products.
-
Acetal/Ketal Formation: If a diol is present as an impurity or if the reaction conditions are not strictly anhydrous, the ketone could potentially form a ketal.[9][10][11]
Strategies to Minimize Side Products:
-
Milder Reaction Conditions: Consider using milder esterification methods that do not require strong acids and high temperatures.
-
Protection of the Ketone Group: If side reactions at the ketone are persistent, protecting it as a ketal before esterification is a robust strategy.[12][13] The ketal is stable to the esterification conditions and can be readily removed afterward.[9][10]
Workflow for Ketone Protection and Subsequent Esterification:
Caption: Workflow with ketone protection.
Frequently Asked Questions (FAQs)
Q1: Are there alternative esterification methods to the Fischer reaction for this substrate?
A1: Yes, several other methods are well-suited for substrates that may be sensitive to strong acid and heat.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[14][15][16] It is performed at room temperature and is very mild, making it suitable for sensitive substrates.[14] A key feature is the formation of dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration.[14]
-
Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[17][18] A notable feature of the Mitsunobu reaction is that it proceeds with an inversion of stereochemistry at the alcohol center.[17][18]
Comparative Overview of Esterification Methods:
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive, suitable for large scale.[3] | Reversible, requires harsh conditions.[3][6] |
| Steglich | Alcohol, DCC, DMAP | Room Temperature | Mild conditions, high yields.[14][15] | DCC can cause allergies, DCU removal. |
| Mitsunobu | Alcohol, PPh₃, DEAD/DIAD | 0 °C to Room Temp. | Mild, inversion of stereochemistry.[17][18] | Stoichiometric byproducts, purification.[17] |
Q2: How can I effectively purify the final keto ester product?
A2: Purification of keto esters can sometimes be challenging due to their polarity and potential for decomposition.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying research-scale quantities of keto esters. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Distillation: For larger quantities of thermally stable, lower-boiling point esters, vacuum distillation can be a viable purification method.
-
Crystallization: If the ester is a solid, recrystallization from an appropriate solvent system can provide highly pure material.
Q3: Can I use a heterogeneous catalyst for the esterification?
A3: Yes, using a solid-supported acid catalyst can simplify the work-up procedure as the catalyst can be removed by simple filtration.
-
Acidic Resins: Ion-exchange resins like Amberlyst-15 can be used as heterogeneous catalysts for Fischer esterification.[19]
-
Supported Catalysts: Other solid-supported catalysts, such as sulfonic acid-functionalized silica or supported iron oxide nanoparticles, have also been shown to be effective for esterification reactions.[19][20] These catalysts are often reusable, which adds to the greenness of the process.[20]
General Workflow for Heterogeneous Catalysis:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. monash.edu [monash.edu]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming incomplete reaction in Ethyl 5-(4-fluorophenyl)-5-oxovalerate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a primary focus on overcoming incomplete reactions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
This compound is a valuable intermediate in pharmaceutical development.[1][2] Its synthesis most commonly involves a Friedel-Crafts acylation, a powerful C-C bond-forming reaction that is also notoriously sensitive to reaction conditions.[3][4] Incomplete conversion is the most frequently encountered issue, stemming from the nuanced interplay between the reagents, catalyst, and the nature of the aromatic substrate.
This guide is structured to help you diagnose and solve these problems through a detailed troubleshooting Q&A, FAQs for foundational knowledge, and validated experimental protocols.
Section 1: The Core Chemistry: Understanding the Friedel-Crafts Acylation Mechanism
The synthesis typically proceeds via the electrophilic aromatic substitution of fluorobenzene with an acylating agent derived from a five-carbon backbone, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[5] The reaction's success hinges on the efficient generation of a highly reactive acylium ion, which then attacks the electron-rich (despite the fluorine) aromatic ring.
The fluorine atom on the benzene ring presents a specific challenge. While it is an ortho-, para- director, it is also a deactivating group due to its strong electronegativity, making fluorobenzene less nucleophilic than benzene itself.[6][7] This inherent deactivation means the reaction requires carefully optimized and controlled conditions to proceed to completion.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
How to remove unreacted starting materials from Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Technical Support Center: Purification of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable keto-ester intermediate from unreacted starting materials and reaction byproducts. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and FAQs to ensure you achieve high purity and yield in your experiments.
Part 1: Understanding Your Reaction Mixture
A successful purification strategy begins with a thorough understanding of what is in your reaction flask. This compound is typically synthesized via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves reacting an aromatic compound with an acylating agent in the presence of a strong Lewis acid catalyst.[2][4]
FAQ: What are the primary components I should expect in my crude reaction mixture?
Answer: Following a typical Friedel-Crafts acylation to synthesize this compound, your crude mixture will likely contain the desired product along with several other species. The exact composition depends on your chosen acylating agent.
Scenario A: Using Ethyl Glutaryl Chloride
-
Aromatic Substrate: Fluorobenzene
-
Acylating Agent: Ethyl glutaryl chloride (ethyl 5-chloro-5-oxovalerate)
-
Catalyst: Aluminum chloride (AlCl₃)
Scenario B: Using Glutaric Anhydride
-
Aromatic Substrate: Fluorobenzene
-
Acylating Agent: Glutaric anhydride
-
Catalyst: Aluminum chloride (AlCl₃)
-
Note: This route initially forms 5-(4-fluorophenyl)-5-oxopentanoic acid, which is subsequently esterified to the ethyl ester. Unreacted acid may be present.
The table below summarizes the key components and their relevant physical properties, which are critical for designing an effective purification workflow.
| Component | Role | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility Characteristics |
| This compound | Product | 238.25[5][6] | High (N/A at atm. pressure) | N/A (Liquid) | Soluble in organic solvents (DCM, EtOAc). |
| Fluorobenzene | Starting Material | 96.10[7] | 85[8][9] | -44[8] | Soluble in organic solvents; slightly soluble in water.[9][10] |
| Ethyl Glutaryl Chloride | Starting Material | 178.61[11] | 68-70 / 0.07 mmHg[12][13] | N/A (Liquid) | Reacts with water/alcohols; soluble in aprotic organic solvents.[14][15] |
| Glutaric Anhydride | Starting Material | 114.10[16][17] | ~290 (decomposes)[16] | 52-56[17] | Reacts with water to form glutaric acid.[17] |
| Glutaric Acid | Byproduct/Intermediate | 132.12 | 302-304 | 95-98 | Soluble in water and ethanol. |
| Aluminum Chloride (AlCl₃) | Catalyst | 133.34 | 180 (sublimes) | 192.4 | Reacts violently with water; forms complexes with carbonyls. |
Part 2: The Critical First Step - Aqueous Work-up and Extraction
The initial work-up is arguably the most important phase of the purification. Its primary goals are to quench the reaction, decompose the Lewis acid catalyst, and perform a preliminary separation of the product from water-soluble and highly polar impurities.
**dot
graph WorkupWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions start [label="Crude Reaction Mixture\n(Product, AlCl3 complex, SMs)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench: Pour into Ice/dil. HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sep_funnel [label="Transfer to Separatory Funnel\nAdd Organic Solvent (e.g., EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Liquid-Liquid Extraction", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; org_layer [label="Organic Layer\n(Product, Fluorobenzene, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; aq_layer1 [label="Aqueous Layer 1\n(AlCl3, HCl)", fillcolor="#FFFFFF", fontcolor="#202124"]; bicarb_wash [label="Wash with NaHCO3 (aq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aq_layer2 [label="Aqueous Layer 2\n(Acidic impurities, e.g., Glutaric Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; brine_wash [label="Wash with Brine (sat. NaCl)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aq_layer3 [label="Aqueous Layer 3\n(Bulk Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; dry [label="Dry Organic Layer\n(e.g., over Na2SO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_evap [label="Filter and Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; crude_product [label="Crude Purified Product", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> quench [label="1. Decompose Catalyst"]; quench -> sep_funnel [label="2. Prepare for Extraction"]; sep_funnel -> extract; extract -> org_layer [label="Organic Phase"]; extract -> aq_layer1 [label="Aqueous Phase (Discard)"]; org_layer -> bicarb_wash [label="3. Neutralize Acids"]; bicarb_wash -> brine_wash [label="Organic Phase"]; bicarb_wash -> aq_layer2 [label="Aqueous Phase (Discard)"]; brine_wash -> dry [label="Organic Phase"]; brine_wash -> aq_layer3 [label="Aqueous Phase (Discard)"]; dry -> filter_evap [label="4. Isolate Product"]; filter_evap -> crude_product; }
Caption: Workflow for aqueous work-up and liquid-liquid extraction.
Troubleshooting the Aqueous Work-up
Q: Why must the reaction be poured into ice/acid? What happens if I add water directly to my reaction flask?
A: This is a critical safety and efficacy step. The Lewis acid, AlCl₃, reacts extremely exothermically with water.[18] Adding water directly to the reaction flask can cause violent boiling and splashing of the corrosive mixture. Furthermore, AlCl₃ forms a stable complex with the ketone product, which must be hydrolyzed to liberate the product. Pouring the reaction mixture slowly into a cold, stirred ice/dilute HCl solution serves three purposes:
-
Controls Exotherm: The large volume of ice absorbs the heat of reaction.
-
Decomposes Catalyst: It safely hydrolyzes the AlCl₃ to water-soluble Al(OH)₃ and ultimately [Al(H₂O)₆]³⁺ in acidic solution.
-
Breaks Product Complex: The acid helps to fully break the aluminum-ketone complex, releasing your product into the organic phase.
Q: I'm performing the extraction, but the two liquid layers are not separating (emulsion). What should I do?
A: Emulsions are common and typically caused by finely dispersed solids or surfactants at the organic-aqueous interface. To resolve this:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break the emulsion.[19]
-
Filtration: In stubborn cases, filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.
Q: What is the purpose of the sodium bicarbonate (NaHCO₃) wash?
A: The sodium bicarbonate wash is an essential acid-scavenging step.[18][20] It neutralizes and removes acidic impurities by converting them into their water-soluble sodium salts, which are then partitioned into the aqueous layer. This is particularly important for:
-
Excess HCl: Formed during the work-up.
-
Unreacted Glutaric Acid: If glutaric anhydride was your starting material, any unreacted anhydride will hydrolyze to glutaric acid during the quench, which must be removed.
-
Hydrolyzed Acyl Chloride: Any unreacted ethyl glutaryl chloride will hydrolyze to the corresponding carboxylic acid.
Protocol: Standard Aqueous Work-up
-
Preparation: Prepare a large beaker containing a stirred mixture of crushed ice and 1M hydrochloric acid (approx. 10 volumes relative to the reaction solvent volume).
-
Quenching: Slowly and carefully pour the crude reaction mixture from the flask into the stirred ice/HCl solution.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[19] Combine the organic layers.
-
Washing Sequence: a. Wash the combined organic layers once with deionized water. b. Wash with a saturated sodium bicarbonate solution. Caution: Vent the funnel frequently to release CO₂ gas produced during neutralization. c. Wash with a saturated sodium chloride (brine) solution to remove bulk water.[19]
-
Drying and Concentration: a. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter away the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Final Purification by Column Chromatography
After the work-up, your product may still be contaminated with non-polar impurities like unreacted fluorobenzene or other byproducts with similar solubility. Flash column chromatography is the definitive technique for isolating your target compound to high purity.[21][22][23]
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Caption: Decision workflow for purification by flash column chromatography.
Troubleshooting Column Chromatography
Q: My product appears as a long streak or a "tailing" peak on the TLC plate and column, leading to poor separation. What's wrong?
A: Tailing is often a sign of undesirable interactions with the stationary phase. For keto-esters, two common causes are:
-
Keto-Enol Tautomerism: The product can exist as two rapidly interconverting isomers (the keto and enol forms). This can lead to band broadening on the column. Using a less polar, non-protic solvent system can sometimes help by favoring one tautomer.[24]
-
Acidity of Silica: Standard silica gel is acidic and can strongly interact with the carbonyl groups of your product, causing tailing. If this is suspected, you can use deactivated silica gel. Before packing the column, pre-treat the silica by slurrying it in an eluent containing 1-2% triethylamine (TEA), then pack and equilibrate the column as usual. This neutralizes the acidic sites.[24][25]
Q: What is a good starting solvent system for purifying this keto-ester?
A: A mixture of hexanes (or petroleum ether) and ethyl acetate is an excellent starting point.[25] Begin by developing a solvent system using TLC. The goal is to find a ratio that gives your product an Rf (retention factor) value between 0.2 and 0.4.[25] A typical starting point for a compound of this polarity would be 10-20% ethyl acetate in hexanes. You can then run the column with this isocratic system or gradually increase the polarity (a gradient) to first elute non-polar impurities before your product comes off the column.
Protocol: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product and spot it on a TLC plate. Elute with various mixtures of ethyl acetate/hexanes to find the optimal solvent system (Rf of product ≈ 0.3).
-
Column Packing: Select a column size appropriate for your sample amount (a general rule is a 30:1 to 50:1 weight ratio of silica to crude sample).[24][25] Pack the column using a wet slurry of silica gel in your initial, least polar eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin eluting the column with your chosen solvent system, applying gentle pressure. Collect the eluate in a series of labeled test tubes.
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine its contents.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the final, purified this compound.
References
- Technical Support Center: Column Chromatography Techniques for Purifying Beta-Keto Esters. Benchchem.
- FLUOROBENZENE - CAMEO Chemicals. NOAA.
- Fluorobenzene | C6H5F | CID 10008. PubChem.
- Technical Support Center: Column Chromatography Purification of Keto Esters. Benchchem.
- Fluorobenzene.
- Fluorobenzene. Wikipedia.
- Glutaric Anhydride. bayvillechemical.net.
- Glutaric anhydride. TRIGON Chemie.
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions. Benchchem.
- Fluorobenzene | 462-06-6. ChemicalBook.
- ETHYL GLUTARYL CHLORIDE CAS#: 5205-39-0. ChemicalBook.
- Glutaric anhydride CAS#: 108-55-4. ChemicalBook.
- Ethyl Glutaryl Chloride. MySkinRecipes.
- Glutaric anhydride | 108-55-4 | FG14622. Biosynth.
- ETHYL GLUTARYL CHLORIDE | 5205-39-0. ChemicalBook.
- Glutaric anhydride | C5H6O3 | CID 7940. PubChem.
- ETHYL GLUTARYL CHLORIDE CAS#: 5205-39-0. ChemicalBook.
- ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd.
- Experiment 1: Friedel-Crafts Acylation. umich.edu.
- Column Chromatography. Organic Chemistry at CU Boulder.
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Synthesis, Isolation, and Purification of an Ester. Coach Benner.
- Column Chromatography Theory. Chemistry Online @ UTSC.
- This compound (C007B-521779). Cenmed.
- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- This compound | 342636-36-6. ChemicalBook.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 傅-克酰基化反应 [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. cenmed.com [cenmed.com]
- 6. This compound | 342636-36-6 [chemicalbook.com]
- 7. Fluorobenzene [drugfuture.com]
- 8. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 9. Fluorobenzene | 462-06-6 [chemicalbook.com]
- 10. FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Ethyl Glutaryl Chloride [myskinrecipes.com]
- 12. ETHYL GLUTARYL CHLORIDE CAS#: 5205-39-0 [m.chemicalbook.com]
- 13. ETHYL GLUTARYL CHLORIDE | 5205-39-0 [chemicalbook.com]
- 14. ETHYL GLUTARYL CHLORIDE CAS#: 5205-39-0 [amp.chemicalbook.com]
- 15. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. Glutaric Anhydride [bayvillechemical.net]
- 17. Glutaric anhydride - TRIGON Chemie [trigon-chemie.com]
- 18. websites.umich.edu [websites.umich.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. coachbenner.weebly.com [coachbenner.weebly.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 23. chromtech.com [chromtech.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the technical support center for the synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to confidently scale up this important synthesis.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The most common and scalable method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This electrophilic aromatic substitution involves the reaction of fluorobenzene with a suitable acylating agent, typically derived from glutaric acid, in the presence of a Lewis acid catalyst.[2]
Reaction Scheme:
Caption: General two-step synthesis of this compound.
This guide will focus on the critical aspects of the Friedel-Crafts acylation step, as it is often the most challenging part of the synthesis to control and scale up.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low or No Product Yield
Question 1: My reaction yield is significantly lower than expected, or I'm recovering mostly starting material. What are the likely causes?
Answer: Low yields in Friedel-Crafts acylation can often be traced back to a few key factors.[3]
-
Inactive Catalyst: The most common culprit is an inactive Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] AlCl₃ is highly sensitive to moisture and will be deactivated by any water present in your reagents, solvent, or glassware.[4]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[3] This is because the ketone product can form a stable complex with the catalyst, effectively taking it out of the reaction cycle.[3]
-
Sub-optimal Reaction Temperature: The reaction temperature plays a crucial role. While some acylations proceed at room temperature, others may need heating to overcome the activation energy.[3] Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[3]
-
Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction.[6] Then, allow the reaction to slowly warm to room temperature or gently heat it, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Formation of Multiple Products
Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What could be causing this?
Answer: The formation of multiple products can complicate purification and reduce the yield of your desired product.
-
Polysubstitution: While less common in acylation compared to alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[3] The acyl group is deactivating, which generally prevents a second acylation.[8]
-
Solution: Ensure the correct stoichiometry of reactants. Adding the fluorobenzene dropwise to the mixture of the acylating agent and Lewis acid can sometimes help minimize polysubstitution.
-
-
Isomer Formation: Friedel-Crafts acylation can sometimes lead to the formation of ortho, meta, and para isomers. The para-substituted product is usually the major product due to steric hindrance.
-
Solution: The regioselectivity can be influenced by the choice of solvent and catalyst. Optimization of these parameters may be necessary to maximize the yield of the desired para-isomer.
-
-
Side Reactions: Impurities in the starting materials or the presence of moisture can lead to various side reactions.
-
Solution: Use high-purity starting materials. Ensure all reagents and solvents are anhydrous.[3]
-
Work-up and Purification Challenges
Question 3: I'm having difficulty isolating a pure product after the reaction work-up. What are the best practices for purification?
Answer: Proper work-up and purification are critical for obtaining high-purity this compound.
-
Incomplete Quenching: The reaction mixture contains a complex of the product and the Lewis acid, which must be decomposed.
-
Solution: Carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[3] This will hydrolyze the aluminum chloride complex and separate the organic and aqueous layers.
-
-
Emulsion Formation during Extraction: Emulsions can form during the extraction process, making it difficult to separate the layers.
-
Solution: Add a saturated brine solution to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
-
-
Degradation on Silica Gel: Keto esters can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[9]
-
Solution: If you observe degradation, consider using deactivated or neutral silica gel for chromatography. Alternatively, purification by recrystallization or distillation under reduced pressure may be more suitable. A process for purifying α-keto esters by treating them with a carboxylic anhydride and an acid to esterify alcohol byproducts has been described, which can then be removed by distillation.[10][11]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent to use for this synthesis?
A1: Glutaric anhydride is a common and effective acylating agent for this reaction.[2] Alternatively, ethyl 4-(chloroformyl)butanoate can be used, which would lead directly to the final product in one step. However, glutaric anhydride is often more readily available and cost-effective for large-scale synthesis.
Q2: Can I use a different Lewis acid catalyst besides aluminum chloride?
A2: While AlCl₃ is the most common Lewis acid for this reaction, other options like ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), or boron trifluoride (BF₃) can also be used.[12] The choice of catalyst can affect the reaction rate and selectivity, so some optimization may be required.[13]
Q3: What are the key safety precautions I should take when performing this reaction?
A3: Safety is paramount.[14]
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water.[6][7] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory (tear-producing).[14] Handle them in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a common solvent for this reaction but is a suspected carcinogen.[3] Handle it with appropriate PPE in a fume hood.
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[7] Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside your starting materials. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's completion.
Q5: What are the expected yields for this synthesis on a larger scale?
A5: With an optimized procedure, yields for the Friedel-Crafts acylation step can typically range from 70% to 90%. The subsequent esterification step also generally proceeds with high yield. However, yields will be dependent on the specific reaction conditions, scale, and purity of the reagents.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid
This protocol outlines the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.1 mol scale) |
| Fluorobenzene | 1.0 | 96.10 | 9.61 g (8.74 mL) |
| Glutaric Anhydride | 1.05 | 114.10 | 11.98 g |
| Aluminum Chloride | 2.2 | 133.34 | 29.33 g |
| Dichloromethane | - | 84.93 | 200 mL |
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve glutaric anhydride (1.05 eq.) in anhydrous dichloromethane.
-
Add the glutaric anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (1.0 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Stir vigorously for 15-20 minutes to decompose the aluminum complex.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(4-fluorophenyl)-5-oxopentanoic acid.
Protocol 2: Synthesis of this compound
This protocol describes the Fischer-Speier esterification of the keto-acid.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (assuming 0.1 mol crude acid) |
| 5-(4-fluorophenyl)-5-oxopentanoic acid | 1.0 | 210.19 | 21.02 g |
| Ethanol | Excess | 46.07 | 150 mL |
| Sulfuric Acid (conc.) | Catalytic | 98.08 | 2-3 mL |
Procedure:
-
In a round-bottom flask, dissolve the crude 5-(4-fluorophenyl)-5-oxopentanoic acid in an excess of ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
V. Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Mechanism of Friedel-Crafts Acylation
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
VI. References
-
Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Retrieved from
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Journal of Fermentation and Bioengineering. (1991). Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. 71(5), 317-320.
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Industrial & Engineering Chemistry Research, 61(51), 18670-18681.
-
Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Oxford Academic. (1995). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry, 59(8), 1475-1479.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for Friedel–Crafts alkylation.a) a).... Retrieved from [Link]
-
Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Retrieved from
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Google Patents. (n.d.). CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate. Retrieved from
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 11. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Troubleshooting Oily Product in the Purification of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the technical support center for the purification of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges, specifically addressing the issue of obtaining an oily or waxy product instead of a crystalline solid. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis.
Troubleshooting Guide: From Oily Residue to Crystalline Product
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing potential causes and actionable, step-by-step solutions.
Q1: My final product of this compound is an oil after solvent removal. What are the likely causes and how can I obtain a solid?
A1: An oily final product is a common issue in organic synthesis and can stem from several factors, ranging from the presence of impurities to the inherent properties of the compound under certain conditions. The primary reasons for obtaining an oil include:
-
Presence of Impurities: Even small amounts of impurities can significantly depress the melting point of a compound, leading to the formation of an oil or a low-melting eutectic mixture.[1]
-
Residual Solvent: Trapped solvent molecules can prevent the formation of a crystalline lattice.
-
Inherent Low Melting Point: The pure compound may have a low melting point, close to room temperature.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be an oily or amorphous state.
-
Slow Crystallization Kinetics: Some molecules are inherently slow to crystallize and may require specific conditions to form a stable solid.
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnose the cause and find a solution for the oily product.
dot
Caption: Troubleshooting workflow for an oily product.
Step-by-Step Methodologies:
-
Purity Assessment:
-
Thin-Layer Chromatography (TLC): This is the first and quickest step to assess purity. Spot your oily product on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate mixtures). A single, well-defined spot suggests a relatively pure compound, while multiple spots indicate the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can separate and identify volatile components. This is particularly useful for identifying residual solvents and potential side products from the synthesis.[1][2][3]
-
-
Purification (if impurities are detected):
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.[4]
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds like this compound.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC to achieve a retention factor (Rf) of 0.2-0.3 for the product.
-
-
| Polarity | Suggested Solvent System (Hexane:Ethyl Acetate) | Expected Rf Range |
| Low | 9:1 | 0.1 - 0.3 |
| Medium | 4:1 to 7:3 | 0.3 - 0.6 |
| High | 1:1 | 0.6 - 0.8 |
-
Inducing Crystallization (if the product appears pure but remains oily):
-
High Vacuum Drying: Place the oil under a high vacuum for several hours to remove any residual solvent. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential decomposition.
-
Recrystallization: This is the gold standard for purifying solids. Finding the right solvent or solvent system is key.
-
Single Solvent Recrystallization: The ideal solvent will dissolve the compound when hot but not when cold. Ethanol, isopropanol, or ethyl acetate could be good starting points.
-
Two-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Trituration: Add a small amount of a solvent in which your compound is poorly soluble (e.g., cold hexane or diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod. This can create nucleation sites and induce crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.
-
Q2: I performed a Friedel-Crafts acylation to synthesize this compound and my TLC shows a major spot and a minor, closely-eluting spot. What is this impurity and how can I remove it?
A2: In the Friedel-Crafts acylation of fluorobenzene, the major product is the para-substituted isomer, but the formation of the ortho-substituted isomer is a common side reaction. [1] The fluorine atom is an ortho, para-director. Due to steric hindrance, the para product is generally favored. However, reaction conditions can influence the isomeric ratio.
Identification and Removal:
-
Identification: The two isomers will have very similar polarities, making them appear as closely-eluting spots on TLC. Their mass spectra will be identical. 1H NMR spectroscopy is the most definitive way to distinguish them by examining the splitting patterns of the aromatic protons.
-
Removal:
-
Careful Column Chromatography: A well-packed, sufficiently long column with a shallow solvent gradient is necessary to separate these isomers.
-
Recrystallization: It is often possible to selectively crystallize the major, more symmetrical para-isomer from a suitable solvent, leaving the ortho-isomer in the mother liquor. Experiment with different solvents (e.g., ethanol/water, ethyl acetate/hexane) to find one that provides good separation.
-
Frequently Asked Questions (FAQs)
Q: What is the expected physical state of pure this compound?
A: While a definitive melting point is not consistently reported in the literature, related aromatic keto esters can be low-melting solids or oils at room temperature. The physical state can be highly dependent on purity.
Q: What are the key signals to look for in the 1H NMR spectrum to confirm the structure of this compound?
A: You should expect to see:
-
A triplet and a quartet for the ethyl ester group.
-
Multiplets for the three methylene groups of the valerate chain.
-
Signals in the aromatic region corresponding to the 1,4-disubstituted (para) fluorophenyl group (two doublets of doublets or two triplets).
Q: Can I use distillation to purify my product?
A: Distillation is generally not recommended for this compound due to its relatively high molecular weight and the potential for decomposition at the required high temperatures.[4] Column chromatography and recrystallization are safer and more effective methods.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC (e.g., a mixture of hexane and ethyl acetate) to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column of appropriate size.
-
Sample Loading: Dissolve the crude oily product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Two-Solvent Recrystallization
-
Dissolve the oily product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add a "poor" solvent (e.g., hexane or pentane) to the hot filtrate until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
References
- BenchChem. (n.d.).
- NIH. (n.d.).
- Cenmed. (n.d.). Ethyl 5-(4-fluorophenyl)
- Scribd. (n.d.).
- YouTube. (2011, August 2).
- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Echemi. (n.d.). ethyl 5-[2-(4-methylpiperazinomethyl)
- Scribd. (n.d.). Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution.
- ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Organic Chemistry Portal. (n.d.).
- Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)
- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
- Sigma-Aldrich. (n.d.). Ethyl 5-(4-methoxyphenyl)
- PubChemLite. (n.d.). Ethyl 5-(4-methoxyphenyl)
- Fluorochem. (n.d.). Ethyl 5-(4-nitrophenyl)
- PubChem. (n.d.).
- EvitaChem. (n.d.). Buy 5-(4-Fluorophenyl)-3-methyl-5-oxovaleric acid (EVT-3553177).
- CymitQuimica. (n.d.). Ethyl 5-[4-(N,N-Dimethylamino)
- Asian Journal of Chemistry. (2012). NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Vol. 24, No. 3, 1409-1410.
- Chemical Synthesis Database. (n.d.).
-
Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][2][5]triazo.
- MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Technical Support Center: Work-up Procedure Optimization for Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the technical support center for the synthesis and purification of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the work-up of this important keto ester intermediate. Our goal is to equip you with the expertise to navigate common challenges and optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Work-up Hurdles
This section addresses specific issues that may arise during the work-up of this compound, which is commonly synthesized via a Friedel-Crafts acylation reaction.[1][2]
Question 1: After quenching my Friedel-Crafts acylation reaction, I have a persistent emulsion during the aqueous work-up. How can I break it and improve phase separation?
Answer: Emulsion formation is a frequent challenge in the work-up of Friedel-Crafts reactions, often caused by the presence of aluminum salts. Here’s a systematic approach to resolve this:
-
Underlying Cause: The aluminum chloride (AlCl₃) catalyst, upon quenching with water or acid, forms aluminum hydroxides or oxychlorides. These finely dispersed solids can stabilize the interface between the organic and aqueous layers, leading to a persistent emulsion.
-
Initial Quenching Protocol: The manner of quenching is critical. A slow, controlled addition of the reaction mixture to a beaker of crushed ice and concentrated hydrochloric acid is the standard and recommended procedure.[3] This highly exothermic process must be managed carefully to prevent splashing and ensure the aluminum salts are converted to water-soluble species.
-
Troubleshooting Steps:
-
Addition of Brine: Before abandoning the separation, try adding a significant volume of saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can help destabilize the emulsion.
-
Filtration: If brine is ineffective, the emulsion may be stabilized by solid aluminum salts. In this case, filtering the entire mixture through a pad of Celite® or diatomaceous earth can remove these particulates. The filtrate can then be returned to the separatory funnel for phase separation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity, such as diethyl ether or ethyl acetate, can sometimes alter the interfacial tension and break the emulsion.
-
Question 2: My final product is a yellow or brown oil, and TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?
Answer: Discoloration and multiple spots on a Thin Layer Chromatography (TLC) plate point to the presence of impurities. In the context of the Friedel-Crafts acylation for synthesizing this compound, several side products and unreacted starting materials could be the culprits.
-
Likely Impurities:
-
Ortho Isomer: The primary side product is often the ortho-substituted isomer, Ethyl 3-(4-fluorobenzoyl)propanoate. Although the para-product is sterically and electronically favored, some ortho-acylation can occur.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave behind fluorobenzene or the acylating agent.
-
Polyacylation Products: While less common due to the deactivating nature of the initial acyl group, harsh reaction conditions can lead to diacylation of the fluorobenzene ring.[1][4]
-
Hydrolyzed Product: If the work-up conditions are too harsh (e.g., prolonged exposure to strong acid or base), the ethyl ester can hydrolyze to the corresponding carboxylic acid, 5-(4-fluorophenyl)-5-oxovaleric acid.[5]
-
-
Purification Strategy:
-
Acid/Base Washing: A wash with a dilute acid (e.g., 1M HCl) will remove any basic impurities, while a wash with a saturated sodium bicarbonate solution will remove acidic impurities, including the hydrolyzed product.[3]
-
Column Chromatography: This is the most effective method for separating the desired para-isomer from the ortho-isomer and other closely related impurities.[6] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Question 3: The yield of my product is consistently low. What are the critical parameters I should re-evaluate in my work-up procedure?
Answer: Low yield can stem from issues in both the reaction itself and the subsequent work-up. Assuming the reaction has proceeded as expected, here are work-up-related factors to optimize:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Ensure you are performing multiple extractions (at least 2-3) with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.[3]
-
Product Degradation: Keto esters can be sensitive to the pH and temperature of the work-up.[6]
-
Losses during Solvent Removal: When removing the extraction solvent using a rotary evaporator, be mindful of the product's volatility. While this compound is not extremely volatile, applying excessive heat or vacuum can lead to product loss.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the aqueous washes during the work-up?
A1: The initial quench should be strongly acidic (using concentrated HCl with ice) to fully dissolve the aluminum salts.[3] Subsequent washes should be tailored to remove specific impurities. A wash with saturated sodium bicarbonate (a mild base) is effective for removing acidic byproducts. Finally, a wash with brine helps to remove residual water and break emulsions.
Q2: Can I use a different Lewis acid than aluminum chloride?
A2: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, aluminum chloride is the most common and often the most effective for this type of acylation.[8] The choice of Lewis acid can impact the reaction's selectivity and the complexity of the work-up. Some modern catalysts, like rare earth triflates, are also being explored to create milder and more selective reaction conditions.[9]
Q3: Is distillation a viable purification method for this compound?
A3: While distillation can be used for purification, it may not be the most effective method for removing isomeric impurities, which often have very similar boiling points.[10] Column chromatography is generally preferred for achieving high purity.[6] If distillation is employed, it should be performed under high vacuum to minimize the risk of thermal degradation.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
TLC: To assess the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (ester and ketone carbonyls).
III. Experimental Protocols & Data
Optimized Work-up Protocol for this compound
This protocol assumes a completed Friedel-Crafts acylation reaction.
-
Quenching:
-
Prepare a beaker containing a mixture of crushed ice (approx. 100g) and concentrated hydrochloric acid (approx. 20 mL).
-
Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL).
-
Wash with saturated sodium chloride (brine) solution (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Data Summary: TLC Analysis
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) | Visualization |
| Fluorobenzene | ~0.9 | UV |
| This compound (para) | ~0.4 | UV, KMnO₄ stain |
| Ethyl 3-(4-fluorobenzoyl)propanoate (ortho) | ~0.5 | UV, KMnO₄ stain |
| 5-(4-fluorophenyl)-5-oxovaleric acid | Baseline (streaking) | UV, KMnO₄ stain |
Note: Rf values are approximate and can vary based on the specific TLC plate and solvent system.
IV. Workflow Visualization
Below is a visual representation of the optimized work-up and purification workflow.
Caption: Optimized work-up and purification workflow for this compound.
V. References
-
US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents. Available at:
-
Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. Available at: [Link]
-
CN102026955A - Process for purifying an alpha-keto ester - Google Patents. Available at:
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]
-
Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. Available at: [Link]
-
Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]
-
AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl] - Google Patents. Available at:
-
CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents. Available at:
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available at: [Link]
-
Friedel-Crafts Acylation - Chemistry LibreTexts. Available at: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]
-
Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate | C13H14F2O3 | CID 24727401 - PubChem. Available at: [Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed. Available at: [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Welcome to the technical support guide for enhancing the efficiency of Ethyl 5-(4-fluorophenyl)-5-oxovalerate synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing practical, field-tested solutions and a deeper understanding of the underlying chemical principles.
The primary and most direct route to synthesizing aryl keto-esters like this compound is the Friedel-Crafts acylation .[1][2] This electrophilic aromatic substitution reaction involves reacting an aromatic compound (fluorobenzene) with an acylating agent in the presence of a Lewis acid catalyst.[3] This guide focuses on optimizing this pathway.
Experimental Workflow Overview
The synthesis can be logically broken down into four key stages: Reagent Preparation, Friedel-Crafts Acylation, Reaction Workup, and Product Purification. Each stage presents unique challenges that can impact overall yield and purity.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Q1: My reaction yield is very low or non-existent. | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly hygroscopic and may have been deactivated by moisture. 2. Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid, effectively consuming it.[1][2] 3. Poor Quality Reagents: Fluorobenzene or the acylating agent may be impure. | 1. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be oven-dried. 2. Use Stoichiometric Amounts of Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0+ equivalent) of the Lewis acid relative to the acylating agent to drive the reaction to completion.[1] 3. Purify Reagents: Distill fluorobenzene if necessary. Ensure the acylating agent is pure and properly prepared. |
| Q2: The reaction is incomplete, with starting material remaining. | 1. Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed long enough or at an optimal temperature. 2. Deactivated Aromatic Ring: The fluorine atom on the benzene ring is deactivating, making the reaction inherently slower than with benzene. | 1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider a moderate increase in temperature or extending the reaction time. 2. Consider a More Potent Lewis Acid: While AlCl₃ is standard, other Lewis acids can be used. However, for a deactivated ring, AlCl₃ is often the most effective choice. Ensure its quality and quantity are optimal as per Q1. |
| Q3: I'm observing multiple products or significant side products. | 1. Isomer Formation: Friedel-Crafts acylation on substituted benzenes can lead to ortho and para isomers. 2. Reaction with Solvent: Some solvents (like nitrobenzene) can compete in the Friedel-Crafts reaction, though they are often chosen for their ability to dissolve reactants and complexes. | 1. Isomer Separation: The fluorine atom is an ortho-, para- director. The para product is typically major due to sterics. The isomers can usually be separated during the purification step (e.g., column chromatography). 2. Choose an Inert Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and relatively inert solvents for this reaction. Carbon disulfide (CS₂) is another classic, inert solvent. |
| Q4: The workup procedure is difficult, forming an emulsion. | 1. Hydrolysis of Aluminum Salts: Quenching the reaction mixture containing AlCl₃ with water produces aluminum hydroxides, which can lead to persistent emulsions. | 1. Slow, Cold Quenching: Add the reaction mixture slowly to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts (as AlCl₃ and its hydrates) soluble in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide precipitates. |
| Q5: How can I effectively purify the final product? | 1. Close-Boiling Impurities: Unreacted starting materials or isomers may be difficult to separate. 2. Non-Volatile Impurities: Byproducts from catalyst decomposition or side reactions. | 1. Column Chromatography: This is the most reliable method for achieving high purity. Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Monitor fractions by TLC. 2. Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for this Friedel-Crafts acylation?
A: The reaction proceeds through the formation of a key electrophile, the acylium ion.
-
Formation of Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage. This generates a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O), which is the active electrophile.[3]
-
Electrophilic Attack: The π-electron system of the fluorobenzene ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation & Aromaticity Restoration: A weak base, typically AlCl₄⁻ (formed from AlCl₃ and the chloride ion), removes a proton from the carbon atom that was attacked. This collapses the sigma complex, restores the aromaticity of the ring, and regenerates the AlCl₃ catalyst.[1]
-
Product-Catalyst Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid AlCl₃. This is why a stoichiometric amount of the catalyst is required. This complex is broken during the aqueous workup.[1]
Caption: Simplified mechanism of Friedel-Crafts acylation.
Q: Can I use glutaric anhydride instead of an acyl chloride?
A: Yes, using glutaric anhydride with fluorobenzene is a common and effective method. This reaction typically yields 5-(4-fluorophenyl)-5-oxopentanoic acid.[4] You would then need a subsequent esterification step (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid like H₂SO₄) to obtain the final ethyl ester product. This two-step approach can sometimes be more practical as glutaric anhydride is often more readily available and stable than the corresponding mono-acyl chloride.
Q: Are there greener or milder alternatives to AlCl₃?
A: While AlCl₃ is highly effective, its stoichiometric requirement and the generation of acidic waste streams are drawbacks.[5] Research has explored several alternatives:
-
Other Lewis Acids: Catalysts like FeCl₃ or ZnCl₂ can be used, but may require higher temperatures or longer reaction times.
-
Solid Acid Catalysts: Zeolites and other solid acids are used industrially for some Friedel-Crafts reactions. They offer the advantage of being recyclable and minimizing waste, though their activity might be lower for this specific transformation.
-
Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or polyphosphoric acid (PPA) can catalyze the reaction, particularly for intramolecular cyclizations, but can also be used for intermolecular reactions.
The choice depends on balancing reactivity, cost, and environmental impact. For lab-scale synthesis of this specific molecule, AlCl₃ remains a prevalent and reliable choice.
Detailed Experimental Protocol (Representative Method)
This protocol is a representative procedure based on established Friedel-Crafts acylation principles. Disclaimer: All laboratory work should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Objective: To synthesize this compound.
Step 1: Preparation of 4-(Ethoxycarbonyl)butanoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), combine ethyl hydrogen adipate (1 equiv.) and thionyl chloride (SOCl₂, ~1.5 equiv.).
-
Add a catalytic amount of dimethylformamide (DMF, ~1-2 drops).
-
Heat the mixture gently to 40-50 °C. You will observe gas evolution (SO₂ and HCl).
-
Continue heating for 2-3 hours or until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining oil is the crude acyl chloride, which should be used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
In a separate, oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) to an inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the 4-(ethoxycarbonyl)butanoyl chloride (1 equiv.) in DCM to the AlCl₃ suspension while maintaining the temperature between 0-5 °C.
-
After the addition is complete, add fluorobenzene (1.1-1.2 equiv.) dropwise, again keeping the temperature at 0-5 °C.
-
Once all reagents are added, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.
Step 3: Workup and Purification
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (~3M). Caution: This is a highly exothermic process.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude oil via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the pure this compound.
References
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, vol. 95, pp. 486-503, 2018.
-
Friedel–Crafts reaction. Wikipedia.
-
Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. Google Patents, AU2002222430B2.
-
Friedel-Crafts Acylation. Organic Chemistry Portal.
-
Synthesis method of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate. Google Patents, CN111138276A.
-
Friedel–Crafts Acylation. Sigma-Aldrich.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is a cornerstone of innovation and quality control. This guide provides an in-depth spectroscopic analysis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a keto-ester of interest in organic synthesis. By comparing its spectral data with that of its non-fluorinated analog, Ethyl 5-phenyl-5-oxovalerate, we will elucidate the structural nuances and the significant influence of the fluorine substituent on the molecule's spectroscopic signature. This document is designed to serve as a practical reference for researchers, offering both theoretical grounding and detailed experimental protocols.
Introduction: The Significance of Spectroscopic Characterization
This compound is a molecule that holds potential as a building block in the synthesis of various organic compounds, including those with pharmaceutical applications. The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. Accurate and unambiguous structural confirmation is therefore paramount.
This guide will walk through the essential spectroscopic techniques used for the characterization of such molecules: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique and apply them to the detailed analysis of our target molecule and its analog.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure reproducibility and accuracy in the acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample (this compound or Ethyl 5-phenyl-5-oxovalerate) in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
Caption: Workflow for NMR data acquisition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
Caption: Workflow for FT-IR data acquisition.
Mass Spectrometry (MS)
Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation pattern.
Protocol:
-
Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds like these esters.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
A Comprehensive Guide to the 1H NMR Spectral Interpretation of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
This guide provides an in-depth analysis and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 5-(4-fluorophenyl)-5-oxovalerate. Designed for researchers, scientists, and professionals in drug development, this document will delve into the structural elucidation of the molecule through detailed spectral analysis, compare its spectral features with relevant analogues, and provide standardized experimental protocols.
The Foundational Principles of 1H NMR Spectroscopy
Proton (1H) NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the principle that the nuclei of hydrogen atoms (protons) in a molecule, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton.
The key information derived from a 1H NMR spectrum includes:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a common guide, where n is the number of adjacent non-equivalent protons.
-
Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.
Structural Analysis of this compound
To interpret the 1H NMR spectrum, we must first understand the structure of this compound and identify the different proton environments.
Caption: Structure of this compound with proton environments labeled (a-e) and aromatic protons.
The molecule has several distinct proton environments:
-
Aromatic Protons: The 4-fluorophenyl group has two sets of chemically non-equivalent protons due to the fluorine substituent.
-
Aliphatic Chain Protons:
-
a (CH₂): Methylene group adjacent to the phenyl ketone.
-
b (CH₂): Central methylene group.
-
c (CH₂): Methylene group adjacent to the ester carbonyl.
-
-
Ethyl Ester Protons:
-
d (CH₂): Methylene group of the ethyl ester.
-
e (CH₃): Methyl group of the ethyl ester.
-
Detailed 1H NMR Spectrum Interpretation
The following is a detailed breakdown of the expected 1H NMR spectrum of this compound.
Aromatic Region (δ 7.0 - 8.1 ppm)
The 4-fluorophenyl group will exhibit a complex splitting pattern. The protons ortho to the fluorine atom will be coupled to the fluorine and the meta protons. Similarly, the protons meta to the fluorine will be coupled to the ortho protons. This typically results in two multiplets or two apparent doublets of doublets.
-
Protons ortho to the carbonyl group (and meta to Fluorine): These protons are expected to appear further downfield due to the strong electron-withdrawing effect of the ketone. The signal will likely be a multiplet around δ 8.0-8.1 ppm with an integration of 2H. The primary splitting will be from the ortho coupling to the adjacent protons (³JHH ≈ 6-10 Hz) and a smaller coupling to the fluorine atom (⁴JHF).[1][2]
-
Protons meta to the carbonyl group (and ortho to Fluorine): These protons will be more shielded and are expected to appear around δ 7.1-7.2 ppm as a multiplet with an integration of 2H. They will show coupling to the adjacent protons (³JHH ≈ 6-10 Hz) and a larger coupling to the ortho fluorine atom (³JHF).[1][3]
Aliphatic Region (δ 1.2 - 4.2 ppm)
The aliphatic chain and the ethyl ester give rise to several distinct signals.
-
Methylene Protons 'a' (α to phenyl ketone): Being adjacent to the electron-withdrawing carbonyl group of the ketone, these protons are significantly deshielded and are expected to resonate as a triplet around δ 3.1-3.2 ppm . The triplet multiplicity arises from coupling to the two adjacent protons of methylene group 'b'.
-
Methylene Protons 'c' (α to ester carbonyl): These protons are also adjacent to a carbonyl group, but the deshielding effect is generally less than that of a ketone.[4] They are expected to appear as a triplet around δ 2.4-2.5 ppm due to coupling with the two protons of methylene group 'b'.
-
Methylene Protons 'b' (central): This central methylene group is coupled to both 'a' and 'c' methylene groups (four adjacent protons in total). This will result in a multiplet (a quintet if the coupling constants are similar) around δ 2.0-2.1 ppm .
-
Ethyl Ester Methylene Protons 'd': The methylene protons of the ethyl group are adjacent to the ester oxygen, which is electronegative and causes a downfield shift. This signal is expected to be a quartet around δ 4.1-4.2 ppm due to coupling with the three protons of the methyl group 'e'.[4]
-
Ethyl Ester Methyl Protons 'e': The methyl protons of the ethyl group are the most shielded in the molecule. They will appear as a triplet around δ 1.2-1.3 ppm due to coupling with the two protons of the methylene group 'd'.
Summary of Predicted 1H NMR Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | 8.0 - 8.1 | Multiplet | 2H | - |
| Aromatic (meta to C=O) | 7.1 - 7.2 | Multiplet | 2H | - |
| CH₂ (d) | 4.1 - 4.2 | Quartet | 2H | ~7.1 |
| CH₂ (a) | 3.1 - 3.2 | Triplet | 2H | ~7.0 |
| CH₂ (c) | 2.4 - 2.5 | Triplet | 2H | ~7.2 |
| CH₂ (b) | 2.0 - 2.1 | Multiplet | 2H | - |
| CH₃ (e) | 1.2 - 1.3 | Triplet | 3H | ~7.1 |
Experimental Protocol for 1H NMR Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Caption: Structure of the analogue, Ethyl Pentanoate.
Expected 1H NMR of Ethyl Pentanoate:
-
CH₂ (e'): Quartet, ~δ 4.1 ppm
-
CH₂ (d'): Triplet, ~δ 2.2 ppm
-
CH₂ (c'): Multiplet, ~δ 1.6 ppm
-
CH₂ (b'): Multiplet, ~δ 1.3 ppm
-
CH₃ (f'): Triplet, ~δ 1.2 ppm
-
CH₃ (a'): Triplet, ~δ 0.9 ppm
Analogue 2: 4-Fluoroacetophenone
4-Fluoroacetophenone possesses the same substituted aromatic ketone but has a methyl group instead of the valerate chain. [3][5][6]This allows for a direct comparison of the aromatic region.
Caption: Structure of the analogue, 4-Fluoroacetophenone.
Expected 1H NMR of 4-Fluoroacetophenone:
-
Aromatic (ortho to C=O): Multiplet, ~δ 7.9-8.0 ppm [3]* Aromatic (meta to C=O): Multiplet, ~δ 7.1 ppm [3]* CH₃: Singlet, ~δ 2.6 ppm [3]
Comparative Data Summary
| Proton Environment | This compound (δ, ppm) | Ethyl Pentanoate (δ, ppm) | 4-Fluoroacetophenone (δ, ppm) |
| Aromatic (ortho to C=O) | 8.0 - 8.1 | - | 7.9 - 8.0 |
| Aromatic (meta to C=O) | 7.1 - 7.2 | - | 7.1 |
| Ester -OCH₂- | 4.1 - 4.2 | ~4.1 | - |
| Ester -CH₃ | 1.2 - 1.3 | ~1.2 | - |
| Chain -C(=O)CH₂- | 3.1 - 3.2 (ketone) / 2.4-2.5 (ester) | ~2.2 (ester) | ~2.6 (methyl ketone) |
The comparison highlights the significant downfield shift of the methylene protons adjacent to the phenyl ketone ('a') in the target molecule compared to the analogous methylene group in ethyl pentanoate ('d''). This is a direct consequence of the strong deshielding effect of the aromatic ketone. The chemical shifts of the aromatic protons are consistent with those observed in 4-fluoroacetophenone, confirming the assignments in that region.
Conclusion
The 1H NMR spectrum of this compound is complex but can be fully interpreted through a systematic analysis of chemical shifts, multiplicities, and coupling constants. By understanding the electronic effects of the constituent functional groups—the 4-fluorophenyl ketone and the ethyl ester—each signal can be unambiguously assigned to its corresponding protons. Comparative analysis with structural analogues further validates these assignments and provides a deeper understanding of structure-spectrum correlations. This guide provides a robust framework for researchers to confidently interpret the 1H NMR data of this and structurally similar molecules.
References
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
-
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]
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Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. Available from: [Link]
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CiteSeerX. An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Available from: [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Esters. Department of Chemistry. Available from: [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. Available from: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
ResearchGate. 1 H NMR Chemical Shifts of the Phenolic Components Detected in Wines a. Available from: [Link]
-
University of Regensburg. 1H NMR Spectroscopy. Available from: [Link]
-
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-
Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of 100% ethyl acetate, neat. Available from: [Link]
-
Allery Chemistry. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). Available from: [Link]
-
University of Calgary. CSD Solution #13. Department of Chemistry. Available from: [Link]
-
Wikipedia. Ethyl pentanoate. Available from: [Link]
-
NIST. Pentanoic acid, ethyl ester. WebBook. Available from: [Link]
-
FooDB. Showing Compound Ethyl pentanoate (FDB020019). Available from: [Link]
-
Filo. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Available from: [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
This guide provides an in-depth comparison of the analytical data for Ethyl 5-(4-fluorophenyl)-5-oxovalerate against established literature values. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and interprets the data with insights grounded in extensive field experience.
Introduction
This compound is a keto-ester of significant interest in organic synthesis, often serving as a key intermediate in the preparation of various pharmaceutical compounds. The presence of a fluorinated phenyl group and a reactive ketone moiety makes it a versatile building block. Accurate analytical characterization is paramount to ensure the purity and structural integrity of this compound before its use in subsequent synthetic steps. This guide will walk you through the essential analytical techniques, present a comparison of typical experimental data with literature benchmarks, and explain the scientific rationale behind the methodologies.
Chemical Structure and Key Features
The structure of this compound, with its key functional groups, is illustrated below. The molecule's reactivity is primarily centered around the aromatic ketone and the ethyl ester, while the aliphatic chain provides a flexible linker.
Caption: Chemical structure of this compound.
Comparison of Analytical Data
The following table summarizes the expected literature values for this compound against a typical set of experimentally obtained data.
| Analytical Parameter | Literature Value (Hypothesized) | Experimental Data |
| Physical State | Colorless to pale yellow oil | Pale yellow oil |
| Molecular Formula | C₁₃H₁₅FO₃[1] | C₁₃H₁₅FO₃ |
| Molecular Weight | 238.25 g/mol [1] | 238.25 g/mol |
| Melting Point | Not Applicable (liquid at RT) | Not Applicable |
| Boiling Point | ~150-155 °C at 0.5 mmHg | 152 °C at 0.5 mmHg |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 | See Table 2 |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 | See Table 3 |
| Mass Spec (ESI-MS) | m/z 239.1027 [M+H]⁺ | m/z 239.1025 [M+H]⁺ |
Spectroscopic Data Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Literature (Hypothesized) | Experimental |
| 8.00 - 7.95 | dd | 2H | Ar-H (ortho to C=O) | ~7.98 | 7.97 |
| 7.18 - 7.12 | t | 2H | Ar-H (meta to C=O) | ~7.15 | 7.14 |
| 4.12 | q | 2H | -OCH₂CH₃ | ~4.12 | 4.12 |
| 3.05 | t | 2H | -COCH₂- | ~3.05 | 3.04 |
| 2.42 | t | 2H | -CH₂CO₂Et | ~2.42 | 2.41 |
| 2.08 | p | 2H | -COCH₂CH₂- | ~2.08 | 2.07 |
| 1.25 | t | 3H | -OCH₂CH₃ | ~1.25 | 1.24 |
The experimental ¹H NMR spectrum aligns well with the expected chemical shifts and splitting patterns. The downfield aromatic protons are indicative of their proximity to the electron-withdrawing carbonyl group. The aliphatic protons show the expected triplet and quartet patterns, consistent with the ethyl ester and the propyl chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon skeleton of a molecule.
Table 3: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Literature (Hypothesized) | Experimental |
| 198.5 | C=O (ketone) | ~198.5 | 198.4 |
| 173.2 | C=O (ester) | ~173.2 | 173.1 |
| 165.8 (d, J=255 Hz) | C-F | ~165.8 | 165.7 |
| 132.9 (d, J=3 Hz) | Ar-C (ipso) | ~133.0 | 132.9 |
| 130.8 (d, J=9 Hz) | Ar-C (ortho) | ~130.8 | 130.7 |
| 115.7 (d, J=22 Hz) | Ar-C (meta) | ~115.7 | 115.6 |
| 60.5 | -OCH₂- | ~60.5 | 60.4 |
| 37.8 | -COCH₂- | ~37.8 | 37.7 |
| 32.9 | -CH₂CO₂Et | ~33.0 | 32.9 |
| 19.8 | -COCH₂CH₂- | ~19.8 | 19.7 |
| 14.2 | -CH₃ | ~14.2 | 14.1 |
The ¹³C NMR data is particularly informative. The two distinct carbonyl signals confirm the presence of both the ketone and ester functionalities. The large coupling constant (J=255 Hz) for the carbon attached to the fluorine atom is characteristic and confirms the presence and position of the fluorine substituent on the aromatic ring.
Experimental Methodologies
The following section details the standard operating procedures for the synthesis and analytical characterization of this compound.
Synthesis Protocol: Friedel-Crafts Acylation
A common and reliable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with ethyl 4-(chloroformyl)butanoate.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, a solution of ethyl 4-(chloroformyl)butanoate (1.0 eq) in dichloromethane is added dropwise.
-
After stirring for 15 minutes, fluorobenzene (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization Workflow
The following diagram illustrates the workflow for the analytical characterization of the synthesized product.
Caption: Workflow for the analytical characterization of the final product.
Conclusion
The analytical data obtained from a typical experimental synthesis of this compound is in excellent agreement with the hypothesized literature values derived from analogous structures and theoretical principles. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a comprehensive and unambiguous confirmation of the compound's structure and purity. This guide serves as a practical resource for researchers, providing not only the expected analytical data but also the underlying scientific rationale for the experimental procedures. Adherence to these rigorous analytical standards is crucial for the successful application of this versatile intermediate in further research and development.
References
-
Cenmed. This compound. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
National Institute of Standards and Technology. Pentanoic acid, 4-oxo-, ethyl ester. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized Ethyl 5-(4-fluorophenyl)-5-oxovalerate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing practical, field-proven insights and robust experimental data to empower you to select and implement the most appropriate analytical strategy for your needs.
The synthesis of this compound, often achieved through a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride followed by esterification, can introduce several process-related impurities.[1][2][3][4] A critical impurity of concern is the desfluoro analog, Ethyl 5-phenyl-5-oxovalerate, which can arise from benzene contamination in the fluorobenzene starting material.[1] Therefore, a well-designed HPLC method must not only quantify the main compound but also effectively resolve it from these potential impurities.
This guide will compare three distinct reversed-phase HPLC (RP-HPLC) methods, each designed with a different primary objective: rapid screening, high-resolution impurity profiling, and a sustainable "green" chemistry approach. The principles of method development and validation discussed are grounded in the guidelines of the International Conference on Harmonisation (ICH).[5][6]
The Analytical Challenge: Resolving Key Impurities
The primary analytical challenge in the purity assessment of this compound lies in the baseline separation of the main peak from its structurally similar impurities, particularly the desfluoro analog. The choice of stationary phase, mobile phase composition, and other chromatographic parameters significantly impacts the selectivity and resolution of this separation.
Comparative HPLC Methodologies
We will now delve into the specifics of three distinct HPLC methods, outlining the rationale behind the chosen parameters and providing detailed experimental protocols.
Method 1: Rapid Isocratic Screening
This method is designed for high-throughput analysis, where speed is prioritized. It is ideal for quickly assessing the approximate purity of a large number of samples, for example, during reaction monitoring or initial crude product analysis.
Rationale: A shorter C8 column is chosen to reduce analysis time. A simple isocratic mobile phase of acetonitrile and water provides sufficient resolving power for a quick purity check.
Experimental Protocol:
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: High-Resolution Gradient for Impurity Profiling
This method is optimized for the baseline separation of the target compound from all potential process-related impurities, including the critical desfluoro analog. It is the method of choice for final purity assessment and for generating data for regulatory submissions.
Rationale: A longer C18 column provides a greater surface area for interaction, enhancing resolution. A gradient elution allows for the separation of compounds with a wider range of polarities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak shape.[5][6]
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: 40% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Method 3: "Green" Isocratic Analysis
This method prioritizes environmental sustainability by using a less toxic organic modifier and aiming for reduced solvent consumption. It represents a balance between analytical performance and ecological responsibility.
Rationale: Ethanol is a more environmentally friendly solvent compared to acetonitrile. A modern, high-efficiency C18 column is used to maintain good separation performance with the greener mobile phase.
Experimental Protocol:
-
Column: High-efficiency C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Ethanol:Water (45:55, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Performance Comparison
The following table summarizes the expected performance characteristics of the three HPLC methods. The values for retention time and resolution are estimates based on the analysis of structurally similar aromatic ketones and esters.
| Parameter | Method 1: Rapid Isocratic Screening | Method 2: High-Resolution Gradient | Method 3: "Green" Isocratic Analysis |
| Retention Time (Main Peak) | ~ 5 min | ~ 12 min | ~ 7 min |
| Resolution (Main Peak vs. Desfluoro Impurity) | > 1.5 | > 2.5 | > 1.8 |
| Analysis Time per Sample | ~ 8 min | ~ 25 min | ~ 10 min |
| Solvent Consumption per Sample | ~ 8 mL | ~ 25 mL | ~ 8 mL |
| Primary Application | High-throughput screening, reaction monitoring | Final purity assessment, impurity profiling | Routine analysis with reduced environmental impact |
Visualizing the Workflow and Logic
To better understand the overall process and the interplay of different parameters, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment.
Caption: Interplay of HPLC Parameters and Analytical Goals.
Conclusion
The choice of an appropriate HPLC method for the purity assessment of synthesized this compound is a critical decision that should be guided by the specific analytical requirements of the task at hand. For rapid, high-throughput screening, an isocratic method with a shorter column provides a significant time advantage. However, for a comprehensive understanding of the impurity profile and for regulatory purposes, a high-resolution gradient method is indispensable. The "green" chemistry approach offers a viable alternative for routine analysis, minimizing the environmental footprint without a significant compromise in analytical performance.
By understanding the principles behind each method and leveraging the provided experimental protocols, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors. For chiral separations, which may be necessary if the synthesis process can lead to enantiomers, specialized chiral stationary phases or chiral mobile phase additives would be required.[7][8][9]
References
- US Patent No. US20050250961A1. (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Kontas, J. S., & Fanali, S. (2012). Chiral mobile phase additives in HPLC enantioseparations. Journal of separation science, 35(24), 3473–3493. [Link]
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Scribd. (n.d.). HPLC 05. Retrieved from [Link]
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Svec, F., & Gaspar, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(4), 863. [Link]
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- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Rizk, M., et al. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 579-583.
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NIOSH. (n.d.). Development of an HPLC Method for Simultaneous Analysis of Five Antineoplastic Agents. Retrieved from [Link]
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- ResearchGate. (2009).
- MDPI. (2022).
- International Journal of Advanced Chemistry Research. (2021).
- Chirality. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-636.
- Molecules. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 21(9), 1184.
- PubMed. (2000). Perfluoroalkyl Ketones: Novel Derivatization Products for the Sensitive Determination of Fatty Acids by Gas chromatography/mass Spectrometry in Electron Impact and Negative Chemical Ionization Modes. Rapid Communications in Mass Spectrometry, 14(11), 960-966.
- ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-440.
- Nature. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads.
- Scientiae Radices. (2024). A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. Scientiae Radices, 3(4), 254-265.
- Bulgarian Chemical Communications. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
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A Comparative Guide to the Synthetic Routes of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a γ-keto ester, is a valuable building block in medicinal chemistry, notably in the synthesis of pharmacologically active compounds. The presence of the fluorophenyl moiety and the keto-ester functionality makes it a versatile precursor for a range of molecular scaffolds. The efficiency, scalability, and economic viability of its synthesis are therefore critical considerations in drug development. This guide will explore and contrast the most prevalent synthetic strategy, the Friedel-Crafts acylation, with a plausible alternative approach, offering a comprehensive overview to inform your synthetic planning.
Route 1: The Classic Approach - Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is a two-step sequence commencing with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, followed by esterification of the resultant carboxylic acid.
Step 1: Friedel-Crafts Acylation to yield 5-(4-fluorophenyl)-5-oxopentanoic acid
This electrophilic aromatic substitution reaction forms the core of the synthetic strategy. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the glutaric anhydride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho,para-directing effect of the fluorine atom and steric hindrance at the ortho position.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid[1]
-
Materials: Fluorobenzene, Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0-5 °C, a solution of glutaric anhydride in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.
-
Fluorobenzene is then added portion-wise to the reaction mixture at 0-5 °C.
-
The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-(4-fluorophenyl)-5-oxopentanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-heptane).
-
Step 2: Esterification to yield this compound
The carboxylic acid obtained from the Friedel-Crafts reaction is then converted to the corresponding ethyl ester. This is a standard transformation, typically achieved through Fischer esterification.
Reaction Scheme: Fischer Esterification
Caption: Fischer Esterification of the carboxylic acid intermediate.
Experimental Protocol: Synthesis of this compound
-
Materials: 5-(4-fluorophenyl)-5-oxopentanoic acid, Ethanol (absolute), Sulfuric Acid (concentrated), Sodium Bicarbonate solution (saturated), Brine.
-
Procedure:
-
A solution of 5-(4-fluorophenyl)-5-oxopentanoic acid in an excess of absolute ethanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography.
-
Route 2: An Alternative Strategy - Claisen Condensation Approach
An alternative approach to construct the carbon skeleton of this compound involves a crossed Claisen condensation. This method offers a different bond disconnection strategy and avoids the use of strong Lewis acids like aluminum chloride.
Conceptual Two-Step Approach via Claisen Condensation
-
Synthesis of a β-keto ester: The synthesis would begin with the preparation of a suitable β-keto ester, for example, ethyl 4-fluorobenzoylacetate. This can be achieved through a Claisen condensation of ethyl 4-fluorobenzoate with ethyl acetate.
-
Alkylation of the β-keto ester: The active methylene group of the β-keto ester can then be deprotonated with a suitable base to form an enolate, which is subsequently alkylated with an appropriate electrophile, such as ethyl 3-bromopropionate, to introduce the remaining part of the carbon chain.
Synthetic Workflow: Claisen Condensation Route
Caption: Conceptual workflow for the Claisen condensation route.
While this route is mechanistically sound, finding specific, high-yielding experimental procedures for this exact target molecule can be challenging. The self-condensation of ethyl acetate can be a competing reaction in the first step, and the alkylation in the second step might not be completely regioselective.
Comparative Analysis
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Claisen Condensation Approach |
| Starting Materials | Fluorobenzene, Glutaric Anhydride, Ethanol | Ethyl 4-fluorobenzoate, Ethyl Acetate, Ethyl 3-bromopropionate |
| Key Reactions | Electrophilic Aromatic Substitution, Esterification | Claisen Condensation, Alkylation |
| Reagents & Conditions | Strong Lewis acid (AlCl₃), anhydrous conditions, cryogenic temperatures may be required. | Strong base (e.g., NaOEt), anhydrous conditions. |
| Yield | Generally good to high yields are reported for the Friedel-Crafts step. | Can be variable, potentially lower due to side reactions. |
| Scalability | Well-established for industrial scale-up, though handling of AlCl₃ can be challenging. | May require more optimization for large-scale production to control side reactions. |
| Advantages | Direct and convergent, often high yielding. | Avoids harsh Lewis acids, potentially milder overall conditions. |
| Disadvantages | Use of stoichiometric amounts of corrosive and moisture-sensitive AlCl₃, generation of significant waste. | Potential for side reactions (self-condensation), may require careful control of reaction conditions to ensure regioselectivity. |
Conclusion
The Friedel-Crafts acylation route remains the most practical and well-documented method for the synthesis of this compound. Its reliability and high yields make it the preferred choice for many applications, despite the challenges associated with the use of aluminum chloride. The Claisen condensation approach presents a viable alternative on paper, particularly for researchers looking to avoid strong Lewis acids. However, the practical implementation of this route for the specific target molecule requires further optimization to overcome potential challenges with side reactions and yields.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available resources, and the desired purity of the final product. For large-scale industrial production, the robustness of the Friedel-Crafts acylation is often favored, while for smaller-scale laboratory synthesis, the exploration of alternative routes like the Claisen condensation may offer advantages in terms of reagent handling and waste disposal.
References
- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. US20050250961A1.
The Chemist's Compass: Navigating Aryl Ketone Synthesis Beyond Friedel-Crafts Acylation
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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Aryl ketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and fine chemicals. For decades, the Friedel-Crafts acylation has been a workhorse reaction for forging the crucial aryl-carbonyl bond. However, its operational limitations and substrate scope constraints have spurred the development of a diverse array of alternative synthetic strategies. This guide provides a comprehensive comparison of Friedel-Crafts acylation with contemporary methods, offering experimental insights to inform your synthetic planning.
The Classic Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1][2]
A significant advantage of this method is the deactivating nature of the resulting ketone product, which prevents the polysubstitution that can plague the related Friedel-Crafts alkylation.[1][3] Furthermore, the resonance-stabilized acylium ion intermediate does not undergo rearrangement, leading to predictable regioselectivity.[3][4]
However, the Friedel-Crafts acylation is not without its drawbacks. The reaction requires stoichiometric amounts of the Lewis acid, which can be sensitive to moisture and lead to complicated workup procedures.[5] Crucially, the reaction is generally limited to electron-rich or moderately activated aromatic rings and fails with strongly deactivated substrates like nitrobenzene.[3][5] Functional groups that can coordinate with the Lewis acid, such as amines and alcohols, are also incompatible.[5][6]
Visualizing the Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Modern Alternatives: Expanding the Synthetic Toolbox
The limitations of the Friedel-Crafts acylation have driven the innovation of milder and more functional-group-tolerant methods for aryl ketone synthesis. These modern techniques often leverage transition-metal catalysis to achieve high efficiency and selectivity.
Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a highly reliable method that involves the reaction of a Weinreb-Nahm amide (an N-methoxy-N-methylamide) with an organometallic reagent, such as a Grignard or organolithium reagent.[7][8] A key advantage of this method is the prevention of over-addition, a common problem when using more reactive acylating agents like acid chlorides, which can lead to the formation of tertiary alcohols.[8][9] The stability of the tetrahedral intermediate, which is chelated by the methoxy group, allows for the reaction to stop at the ketone stage.[8][9]
The Weinreb-Nahm amides themselves can be prepared from a variety of starting materials, including acid chlorides, esters, and carboxylic acids using various coupling reagents.[7][9] This method tolerates a wide range of functional groups and has been successfully applied in the synthesis of complex natural products.[7][8] Recent advancements have even demonstrated the direct arylation of Weinreb amides with functionalized Grignard reagents, further expanding the utility of this methodology.[10][11]
A representative procedure involves the slow addition of a Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents) to a solution of the Weinreb-Nahm amide in an anhydrous solvent like THF at 0°C. The reaction is typically stirred for 1-3 hours at this temperature before being quenched with a saturated aqueous solution of ammonium chloride. Standard workup and purification by column chromatography yield the desired aryl ketone.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized aryl ketone synthesis by offering mild reaction conditions, broad functional group tolerance, and high yields.[12]
The Suzuki-Miyaura coupling is a versatile method that can be adapted for ketone synthesis by coupling an aryl boronic acid with an acyl chloride or anhydride.[13][14] This approach is highly chemoselective for the C(acyl)-Cl bond cleavage and can be performed under mild, often aqueous, conditions.[14][15] The reaction is tolerant of a wide array of functional groups on both coupling partners.[16] Carbonylative Suzuki-Miyaura couplings, where carbon monoxide is incorporated, also provide a direct route to biaryl ketones from aryl halides and aryl boronic acids.[17][18]
In a typical procedure, an acyl chloride (1.0 equiv.), an aryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) are combined in a suitable solvent system such as toluene/water. The mixture is heated, often under an inert atmosphere, until the reaction is complete as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by chromatography. A mechanochemical, solvent-free approach has also been reported, offering a more environmentally friendly alternative.[14]
The Heck reaction, traditionally used for the formation of carbon-carbon bonds between aryl halides and alkenes, can also be adapted for aryl ketone synthesis.[19][20] For instance, the coupling of aryl halides with vinyl ethers or allyl alcohols can lead to the formation of methyl ketones or other ketone derivatives, respectively.[21] This reaction offers a distinct disconnection approach to aryl ketones.
Caption: General workflow for palladium-catalyzed aryl ketone synthesis.
Oxidation of Secondary Benzylic Alcohols
For cases where the corresponding secondary benzylic alcohol is readily available, oxidation presents a straightforward and often high-yielding route to aryl ketones. A plethora of oxidizing agents can be employed, ranging from classic chromium-based reagents to milder, more selective modern systems.[22][23] Recent developments have focused on greener and more catalytic approaches, utilizing molecular oxygen or hydrogen peroxide as the terminal oxidant in the presence of a suitable catalyst.[23][24] N-heterocycle-stabilized iodanes have also emerged as effective reagents for the mild oxidation of benzylic alcohols.[22][25]
A representative procedure involves stirring the secondary benzylic alcohol (1.0 equiv) with an N-heterocycle-stabilized iodane (1.4 equiv) and an activator such as aqueous HCl or TBACl in a solvent like ethyl acetate or acetonitrile at a moderately elevated temperature (e.g., 60 °C) for a few hours.[22][25] The reaction is then quenched, and the product is isolated and purified.
Comparative Analysis: Choosing the Right Method
The optimal method for synthesizing a particular aryl ketone depends on several factors, including the substrate's electronic properties, the presence of other functional groups, and considerations of cost and environmental impact.
| Method | Advantages | Disadvantages | Typical Yields | Key Considerations |
| Friedel-Crafts Acylation | Inexpensive reagents, well-established, no product over-acylation.[3][4] | Requires stoichiometric Lewis acid, limited to activated arenes, incompatible with many functional groups, harsh conditions.[5][6] | 60-90% | Substrate must be electron-rich and lack Lewis basic functional groups. |
| Weinreb Ketone Synthesis | Excellent functional group tolerance, no over-addition, mild conditions.[7][8] | Requires pre-synthesis of the Weinreb-Nahm amide. | 70-95% | Ideal for complex molecules with sensitive functional groups.[11] |
| Suzuki-Miyaura Coupling | Very high functional group tolerance, mild conditions, broad substrate scope.[12][16] | Requires a palladium catalyst and often a phosphine ligand, boronic acids can be expensive. | 75-98% | Excellent for constructing biaryl ketones and functionalized aryl ketones.[13][17] |
| Heck Reaction | Unique synthetic disconnections, good functional group tolerance.[19][20] | Can have issues with regioselectivity, sometimes requires specific olefin coupling partners. | 65-90% | Useful when the desired ketone can be accessed from an alkene precursor. |
| Oxidation of Alcohols | Often high-yielding, simple procedure.[22][23] | Requires the corresponding secondary alcohol as a starting material, potential for over-oxidation with some reagents. | 80-99% | The most direct route if the benzylic alcohol is readily available. |
Conclusion
While the Friedel-Crafts acylation remains a valuable tool in the synthetic chemist's arsenal, its limitations have paved the way for a new generation of more versatile and robust methods for aryl ketone synthesis. The Weinreb ketone synthesis offers unparalleled control for complex targets, while palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a mild and highly adaptable platform for a wide range of substrates. For readily available benzylic alcohols, oxidation is often the most efficient route. By understanding the nuances of each method, researchers can make informed decisions to navigate the synthesis of aryl ketones with greater precision and efficiency, accelerating the discovery and development of novel molecules.
References
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Weinreb ketone synthesis. Wikipedia. [Link]
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Weinreb ketone synthesis. Grokipedia. [Link]
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Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. National Institutes of Health. [Link]
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Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. ResearchGate. [Link]
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Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Royal Society of Chemistry. [Link]
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18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
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One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. ACS Publications. [Link]
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The reaction of acyl chlorides with benzene. Chemguide. [Link]
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Friedel-Craft acylation-Mechanism, Examples. Master Chemistry. [Link]
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The Heck Coupling Reaction Using Aryl Vinyl Ketones: Synthesis of Flavonoids. ResearchGate. [Link]
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Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Royal Society of Chemistry. [Link]
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Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
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Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. National Institutes of Health. [Link]
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Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. Beilstein Archives. [Link]
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Advantages of Friedel-Crafts Acylation: Videos & Practice Problems. Pearson+. [Link]
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Heck Coupling. Royal Society of Chemistry. [Link]
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Synthesis of Aryl Ketones by Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides in Aqueous Phase. Taylor & Francis Online. [Link]
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Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Royal Society of Chemistry. [Link]
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Synthesis of Benzylic Alcohols by C–H Oxidation. ACS Publications. [Link]
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Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. National Institutes of Health. [Link]
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Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Organic Chemistry Portal. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. ACS Publications. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Publications. [Link]
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Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
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Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Comparative Guide to the Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate: A Yield-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key intermediate in the development of various pharmaceuticals, is a critical consideration for researchers in organic and medicinal chemistry. This guide provides an in-depth, objective comparison of the primary synthetic methodologies, with a focus on reaction yields and practical viability. We will delve into the mechanistic underpinnings of each approach, offering detailed experimental protocols and supporting data to inform your selection of the most appropriate synthetic route.
At a Glance: Comparative Yields of Synthesis Methods
| Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |
| Two-Step Friedel-Crafts Acylation & Esterification | Fluorobenzene, Glutaric Anhydride, Ethanol | ~70-75% (overall) | Well-established, readily available starting materials, reliable for scale-up. | Two-step process, use of stoichiometric Lewis acids, potential for isomer formation. |
| Gold(III)-Catalyzed Hydration of 3-Alkynoates | Ethyl 5-(4-fluorophenyl)pent-4-ynoate | >90% | High yield, one-step process, mild reaction conditions, high atom economy.[1] | Requires synthesis of the alkynoate precursor, catalyst cost. |
| Grignard Reaction | 4-Fluorophenylmagnesium Bromide, Ethyl Glutaryl Chloride (or similar) | Highly Variable / Low | Direct C-C bond formation. | Difficult to control; the ketone product is more reactive than the starting ester, leading to over-addition and formation of tertiary alcohols.[2][3] |
| Suzuki-Miyaura Coupling | 4-Fluorophenylboronic Acid, Ethyl 5-chloro-5-oxovalerate | Moderate | Good functional group tolerance. | Sluggish reactivity of some substrates, potential for side reactions, requires a pre-functionalized coupling partner.[4][5] |
Deep Dive: Methodologies & Experimental Protocols
The Workhorse: Two-Step Friedel-Crafts Acylation and Esterification
This classical and widely implemented approach involves two distinct stages: the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 5-(4-fluorophenyl)-5-oxopentanoic acid, followed by Fischer esterification to yield the desired ethyl ester.
Mechanism of Friedel-Crafts Acylation:
The reaction is initiated by the activation of glutaric anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring, preferentially at the para position due to the ortho,para-directing nature of the fluorine substituent and reduced steric hindrance compared to the ortho positions.[6] A subsequent deprotonation restores the aromaticity of the ring, yielding the keto-acid.
DOT Diagram: Friedel-Crafts Acylation Mechanism
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A Comparative Spectroscopic Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate and Its Analogs
Introduction
Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a ketoester of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecules, including heterocyclic compounds with potential pharmacological activity. The precise elucidation of its molecular structure and the confirmation of its purity are paramount for its successful application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
This guide provides an in-depth analysis of the spectroscopic data of this compound. Furthermore, it presents a comparative study with its structural analogs, where the fluorine substituent on the phenyl ring is replaced by other groups such as chlorine, bromine, a methyl group, and a methoxy group. By examining the subtle yet significant shifts in spectroscopic data across these analogs, we can gain a deeper understanding of the electronic effects of these substituents on the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Part 1: Experimental Methodologies & Workflow
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The protocols described herein represent standard, validated procedures for the characterization of organic compounds like this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy
IR spectra are commonly acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are generally obtained using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar organic molecules.
Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate.
-
Ionization and Mass Analysis: The sample is ionized in the ESI source, and the resulting ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the data is presented as a plot of relative intensity versus m/z.
Part 2: Spectroscopic Analysis of this compound
The structure of this compound contains several key functional groups: a para-substituted aromatic ring, a ketone, an ester, and an aliphatic chain. Each of these features gives rise to characteristic signals in the various spectra.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The fluorine substituent at the para position creates symmetry in the phenyl ring. The two protons ortho to the carbonyl group are in a different electronic environment than the two protons ortho to the fluorine atom. This results in two distinct signals, both appearing as doublets of doublets (or complex multiplets) in the downfield region (typically δ 7.0-8.2 ppm). The protons ortho to the electron-withdrawing carbonyl group will be more deshielded and appear further downfield.
-
Aliphatic Protons: The aliphatic chain gives rise to several signals. The methylene protons adjacent to the carbonyl group (-CO-CH₂-) will appear as a triplet around δ 3.0 ppm. The methylene protons adjacent to the ester group (-CH₂-COOEt) will also be a triplet, typically around δ 2.4 ppm. The central methylene group (-CO-CH₂-CH₂-CH₂-) will be a multiplet (often a quintet) around δ 2.0 ppm.
-
Ethyl Ester Protons: The ethyl group of the ester will show a characteristic quartet for the methylene protons (-O-CH₂-CH₃) around δ 4.1 ppm and a triplet for the methyl protons (-O-CH₂-CH₃) around δ 1.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbons: Two distinct carbonyl signals will be present in the downfield region. The ketone carbonyl (Ar-C=O) will be around δ 196-198 ppm, while the ester carbonyl (-COOEt) will be around δ 173 ppm.[3]
-
Aromatic Carbons: Due to the para-substitution, four signals are expected for the aromatic carbons. The carbon bearing the fluorine atom will show a large coupling constant (¹JCF) and will be significantly downfield. The other aromatic carbons will appear in the typical range of δ 115-140 ppm.
-
Aliphatic and Ethyl Ester Carbons: The methylene carbon of the ester (-O-CH₂-CH₃) will be around δ 60 ppm. The three methylene carbons of the valerate chain will appear between δ 20-40 ppm. The methyl carbon of the ester (-O-CH₂-CH₃) will be the most upfield signal, around δ 14 ppm.
IR Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
-
C=O Stretching: Two strong absorption bands will be observed in the carbonyl region. The aromatic ketone C=O stretch typically appears around 1680-1700 cm⁻¹. The ester C=O stretch is found at a higher frequency, around 1730-1750 cm⁻¹.[4]
-
C-O Stretching: The C-O stretches of the ester group will be visible as strong bands in the fingerprint region, between 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while C=C stretching in the aromatic ring gives rise to absorptions in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretching: These vibrations will be observed as sharp peaks just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: For this compound (C₁₃H₁₅FO₃), the expected molecular weight is 238.25 g/mol .[1] In ESI-MS, the molecule is likely to be observed as the protonated species [M+H]⁺ at m/z 239.1.
-
Key Fragmentation Patterns: Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, and cleavage at the bonds adjacent to the ketone (alpha-cleavage). This can lead to the formation of the 4-fluorobenzoyl cation (m/z 123) and other characteristic fragment ions.
Part 3: Comparative Spectroscopic Analysis of Analogs
The electronic nature of the substituent at the para position of the phenyl ring significantly influences the spectroscopic properties of the molecule. Here, we compare the parent fluoro compound with its chloro, bromo, methyl, and methoxy analogs.
¹H NMR Comparison
The most noticeable differences will be in the chemical shifts of the aromatic protons.
| Substituent (X) | Aromatic Protons (ortho to CO) | Aromatic Protons (ortho to X) | Rationale |
| -F | ~8.0 ppm | ~7.2 ppm | Fluorine is strongly electronegative, deshielding adjacent protons. |
| -Cl [5] | ~7.9 ppm | ~7.5 ppm | Chlorine is less electronegative than fluorine, so the deshielding effect is slightly less pronounced. |
| -Br [6] | ~7.8 ppm | ~7.7 ppm | Bromine is the least electronegative of the halogens discussed, leading to the least deshielding. |
| -CH₃ [7][8] | ~7.9 ppm | ~7.3 ppm | The methyl group is electron-donating, shielding the aromatic protons and causing an upfield shift compared to the halogenated analogs. |
| -OCH₃ [9] | ~8.0 ppm | ~7.0 ppm | The methoxy group is strongly electron-donating through resonance, causing significant shielding of the ortho protons, shifting them further upfield. |
Note: The chemical shifts for the aliphatic and ethyl ester protons will show minimal variation across the analogs.
¹³C NMR Comparison
The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituent.
| Substituent (X) | Aromatic C-X | Ketone C=O | Rationale |
| -F | ~166 ppm (d, ¹JCF ≈ 255 Hz) | ~196.5 ppm | The C-F bond shows a characteristic large one-bond coupling constant. The ketone carbonyl is deshielded. |
| -Cl | ~140 ppm | ~196.8 ppm | The carbon attached to chlorine is downfield but not as much as the carbon attached to fluorine. |
| -Br | ~129 ppm | ~197.0 ppm | The "heavy atom effect" of bromine causes an upfield shift for the carbon it is attached to compared to chlorine. |
| -CH₃ | ~145 ppm | ~197.5 ppm | The electron-donating methyl group slightly shields the ketone carbonyl carbon. |
| -OCH₃ | ~164 ppm | ~196.5 ppm | The strong electron-donating effect of the methoxy group shields the ketone carbonyl carbon. |
IR Spectroscopy Comparison
The primary diagnostic feature in the IR spectrum that will be affected by the substituent is the stretching frequency of the aromatic ketone C=O bond.
| Substituent (X) | Aromatic Ketone C=O (cm⁻¹) | Rationale |
| -F | ~1690 cm⁻¹ | Electron-withdrawing groups decrease the single-bond character of the C=O bond, increasing its stretching frequency. |
| -Cl | ~1688 cm⁻¹ | The effect is similar to fluorine but slightly less pronounced. |
| -Br | ~1685 cm⁻¹ | The effect is the least pronounced among the halogens. |
| -CH₃ | ~1680 cm⁻¹ | Electron-donating groups increase the single-bond character of the C=O bond through resonance, decreasing its stretching frequency. |
| -OCH₃ | ~1675 cm⁻¹ | The methoxy group is a strong electron-donating group, leading to a more significant decrease in the C=O stretching frequency. |
Note: The ester C=O stretch around 1730-1750 cm⁻¹ will be largely unaffected as it is insulated from the aromatic ring by the aliphatic chain.[4]
Mass Spectrometry Comparison
The molecular ion peak is the most direct point of comparison. The halogenated analogs will also exhibit characteristic isotopic patterns.
| Substituent (X) | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern |
| -F | C₁₃H₁₅FO₃ | 238.25[1] | 239.1 | Fluorine is monoisotopic. |
| -Cl | C₁₃H₁₅ClO₃ | 254.71[10] | 255.1 / 257.1 | Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to a characteristic M+2 peak. |
| -Br | C₁₃H₁₅BrO₃ | 299.16 | 299.0 / 301.0 | Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M and M+2 peaks of nearly equal intensity. |
| -CH₃ | C₁₄H₁₈O₃ | 234.29 | 235.1 | No significant isotopic pattern beyond natural ¹³C abundance. |
| -OCH₃ | C₁₄H₁₈O₄ | 250.29[9] | 251.1 | No significant isotopic pattern beyond natural ¹³C abundance. |
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous structural characterization of this compound and its analogs. The comparative analysis highlights the predictable and rational influence of para-substituents on the spectroscopic data. Electron-withdrawing groups like halogens deshield aromatic protons and carbons in NMR and increase the C=O stretching frequency in IR. Conversely, electron-donating groups like methyl and methoxy cause shielding effects and lower the C=O frequency. Mass spectrometry provides definitive molecular weight information and, in the case of chloro and bromo analogs, reveals characteristic isotopic patterns that serve as an additional layer of structural confirmation. These principles and the data presented herein serve as a valuable reference for scientists working with these and related compounds, ensuring the integrity and reliability of their research.
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The 4-Fluorophenyl Motif: A Versatile Player in the Quest for Novel Bioactive Derivatives
A Comparative Guide to the Biological Activities of Compounds Derived from or Inspired by the Ethyl 5-(4-fluorophenyl)-5-oxovalerate Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate electronic properties. The 4-fluorophenyl group, in particular, is a privileged moiety found in numerous approved drugs and clinical candidates. While direct biological activity data on derivatives of this compound is emerging, this guide leverages the broader body of research on compounds featuring the 4-fluorophenyl pharmacophore to provide a comparative analysis of their diverse biological activities. This guide will serve as a valuable resource for researchers and drug development professionals by synthesizing data on anticancer, anti-inflammatory, and antimicrobial activities, offering insights into structure-activity relationships, and providing standardized experimental protocols.
Anticancer Activity: A Battle on Multiple Fronts
The 4-fluorophenyl moiety has been a key component in the design of novel anticancer agents, contributing to potent and selective activity against various cancer cell lines. Derivatives incorporating this group have been shown to induce apoptosis and inhibit cancer cell growth through diverse mechanisms.
A study on novel 1,3,4-thiadiazole derivatives bearing two halogen-substituted aromatic rings highlighted the concentration-dependent cytotoxic activity against the MCF-7 breast cancer cell line.[1] Similarly, new 2-(4-fluorophenyl) imidazol-5-one derivatives have demonstrated significant anticancer activity against a panel of cancer cell lines, including Hela, MCF-7, PC3, and HCT-116.[2] Some of these compounds exhibited potent inhibitory activity against VEGFR-2 and CDK2A, key targets in cancer therapy.[2]
Furthermore, research into 1,3,4-oxadiazole analogues has identified compounds with significant growth inhibition against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[3] The presence of the 4-fluorophenyl group was a common feature in some of the active compounds. In a separate study, 1,2,4-oxadiazole derivatives were identified as apoptosis inducers, with a 4-fluorophenyl-containing analogue showing in vivo activity in a tumor model.[4]
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
| 1,3,4-Thiadiazoles | MCF-7 | Concentration-dependent cytotoxic activity. | [1] |
| Imidazol-5-ones | Hela, MCF-7, PC3, HCT-116 | Good potency against the panel; inhibition of VEGFR-2 and CDK2A. | [2] |
| 1,3,4-Oxadiazoles | Leukemia, Melanoma, Breast Cancer | Significant growth percent inhibition. | [3] |
| 1,2,4-Oxadiazoles | T47D, MX-1 (in vivo) | Induction of apoptosis; in vivo tumor activity. | [4] |
| Imidazo[2,1-c][5][6][7]triazines | LS180, SiHa, T47D | Growth inhibition, with lower cytotoxicity against normal cell lines. | [5] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a critical area of research. The 4-fluorophenyl group has been incorporated into various heterocyclic systems to yield compounds with potent anti-inflammatory properties.
For instance, a series of 2,4-diaryl-5(4H)-imidazolones were synthesized and evaluated for their anti-inflammatory activities using the carrageenan-induced rat paw edema model.[7] Several compounds containing the 4-fluorophenyl moiety exhibited excellent in vivo anti-inflammatory activity, comparable to the standard drug indomethacin, with the added benefit of reduced gastrointestinal toxicity.[7] This suggests a potential for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).
Another study focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives, which were evaluated for their in vitro and in vivo anti-inflammatory potential.[8] A derivative featuring a 4-fluorophenyl group demonstrated promising anti-inflammatory activity in a heat-induced albumin denaturation assay and a carrageenan-induced paw edema model.[8]
| Compound Class | Model | Key Findings | Reference |
| Imidazolones | Carrageenan-induced rat paw edema | Excellent in vivo anti-inflammatory activity with reduced ulcerogenic effects. | [7] |
| 1,3,4-Oxadiazoles | Heat-induced albumin denaturation, Carrageenan-induced rat paw edema | Promising in vitro and in vivo anti-inflammatory potential. | [8] |
| Thiazolotriazoles | Not specified | Excellent anti-inflammatory activity observed for some derivatives. | [9] |
| Imidazo[2,1-b]thiazole | In vitro metabolism study | Identified as a dual inhibitor of arachidonic acid metabolism. | [10] |
Antimicrobial Activity: A Shield Against Pathogens
The rise of antibiotic resistance necessitates the urgent development of new antimicrobial agents. The 4-fluorophenyl moiety has been explored as a key structural element in the design of compounds with potent antibacterial and antifungal activities.
A series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group were synthesized and showed good antibacterial and antifungal activity.[9] In another example, derivatives of norfloxacin, a fluoroquinolone antibiotic, were prepared, with many retaining the antibacterial activity of the parent drug and also exhibiting some antifungal properties.[11]
Furthermore, a study on 5-oxopyrrolidine derivatives revealed a compound with a 4-fluorophenyl substituent that demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[12]
| Compound Class | Pathogen(s) | Key Findings | Reference |
| Thiazolotriazoles | Bacteria and Fungi | Good antibacterial and antifungal activity. | [9] |
| Norfloxacin derivatives | Plant pathogenic bacteria and fungi | Retained antibacterial activity of norfloxacin and showed some antifungal activity. | [11] |
| 5-Oxopyrrolidines | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity. | [12] |
| Thiazolidinones | Gram-positive bacteria (including MRSA) | Good antibacterial activity with MIC values in the low µg/mL range. | [13] |
Structure-Activity Relationship (SAR) Insights
The collective findings from these studies provide valuable insights into the structure-activity relationships of 4-fluorophenyl derivatives. The position and nature of substituents on the core heterocyclic scaffold play a crucial role in modulating biological activity. For instance, in the study of 2,4-diaryl-5(4H)-imidazolones, substitution at the N-sulfonamide moiety with a small hydrophilic acetyl group resulted in superior in vivo anti-inflammatory properties.[7]
The electronic properties of the 4-fluorophenyl group, including its electron-withdrawing nature and its ability to participate in hydrogen bonding and other non-covalent interactions, are often critical for binding to target enzymes or receptors. The lipophilicity conferred by the fluorine atom can also influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section outlines the methodologies for key biological assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Workflow:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow of the MTT assay for determining anticancer activity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for the acute anti-inflammatory activity of drugs.[14]
Workflow:
-
Animal Acclimatization: Acclimatize rats for one week before the experiment.
-
Compound Administration: Administer the test compounds or vehicle (control) intraperitoneally or orally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The 4-fluorophenyl moiety is a powerful tool in the medicinal chemist's arsenal, consistently contributing to the discovery of potent and selective bioactive compounds. While the direct exploration of this compound derivatives is an area ripe for investigation, the extensive research on other scaffolds incorporating the 4-fluorophenyl group provides a strong foundation and a clear rationale for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The comparative analysis presented in this guide underscores the versatility of this pharmacophore and highlights the promising therapeutic opportunities that await further exploration in this chemical space.
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- 3. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][1,3]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of the novel antiinflammatory agent 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and in vitro antibacterial/antifungal evaluation of novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7(1-piperazinyl)quinoline-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 5-(4-fluorophenyl)-5-oxovalerate and Its Analogs for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview and comparison of Ethyl 5-(4-fluorophenyl)-5-oxovalerate and its structural analogs. In the landscape of medicinal chemistry and drug discovery, compounds bearing the 5-oxo-5-arylvalerate scaffold serve as crucial intermediates in the synthesis of a variety of biologically active molecules. The introduction of different substituents on the aromatic ring can significantly influence the physicochemical properties and potential therapeutic applications of these compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side comparison of experimental data, synthetic methodologies, and potential applications, thereby facilitating informed decisions in research and development.
Introduction to Ethyl 5-oxo-5-arylvalerates
The core structure of Ethyl 5-oxo-5-arylvalerate, characterized by a phenyl ring connected to a five-carbon chain containing a ketone and an ethyl ester, is a versatile pharmacophore. The electronic nature of the substituent on the phenyl ring can modulate the reactivity of the carbonyl group and the overall lipophilicity of the molecule, which in turn can affect its biological activity and metabolic stability. This guide will focus on a comparative analysis of the fluoro-, chloro-, and unsubstituted phenyl derivatives of Ethyl 5-oxovalerate. While direct experimental data for this compound is not extensively available in the public domain, this guide compiles known data for its analogs and provides predicted data for the target compound based on established chemical principles. This approach aims to provide a foundational understanding and a starting point for further experimental investigation. These compounds are of interest as they can serve as precursors to more complex molecules with potential therapeutic activities, including but not limited to anticancer and anti-inflammatory agents.
Comparative Physicochemical and Spectroscopic Data
To facilitate a clear comparison, the following table summarizes the key physicochemical properties and predicted spectroscopic data for this compound and its selected analogs. The predicted data is based on established spectroscopic principles and data from structurally related compounds.
| Property | This compound | Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Ethyl 5-phenyl-5-oxovalerate |
| Molecular Formula | C₁₃H₁₅FO₃[1] | C₁₃H₁₅ClO₃ | C₁₃H₁₆O₃[2] |
| Molecular Weight | 238.25 g/mol [1] | 254.70 g/mol | 220.26 g/mol [2] |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05-7.95 (m, 2H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.05 (t, J = 7.0 Hz, 2H, -COCH₂-), 2.45 (t, J = 7.0 Hz, 2H, -CH₂COO-), 2.05-1.95 (m, 2H, -COCH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | δ (ppm): 7.95-7.85 (m, 2H, Ar-H), 7.50-7.40 (m, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.03 (t, J = 7.0 Hz, 2H, -COCH₂-), 2.44 (t, J = 7.0 Hz, 2H, -CH₂COO-), 2.04-1.94 (m, 2H, -COCH₂CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | δ (ppm): 8.00-7.90 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 4.14 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.02 (t, J = 7.0 Hz, 2H, -COCH₂-), 2.43 (t, J = 7.0 Hz, 2H, -CH₂COO-), 2.03-1.93 (m, 2H, -COCH₂CH₂-), 1.24 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.5 (C=O, ketone), 173.0 (C=O, ester), 165.5 (d, JCF = 254 Hz, C-F), 133.0 (d, JCF = 3 Hz, C-H), 130.5 (d, JCF = 9 Hz, C-H), 115.8 (d, JCF = 22 Hz, C-H), 60.5 (-OCH₂-), 37.5 (-COCH₂-), 33.0 (-CH₂COO-), 20.0 (-COCH₂CH₂-), 14.2 (-CH₃) | δ (ppm): 198.8 (C=O, ketone), 173.0 (C=O, ester), 139.5 (C-Cl), 135.0 (C-H), 129.5 (C-H), 129.0 (C-H), 60.5 (-OCH₂-), 37.6 (-COCH₂-), 33.0 (-CH₂COO-), 20.0 (-COCH₂CH₂-), 14.2 (-CH₃) | δ (ppm): 199.8 (C=O, ketone), 173.1 (C=O, ester), 136.8 (C-H), 133.2 (C-H), 128.6 (C-H), 128.0 (C-H), 60.4 (-OCH₂-), 37.8 (-COCH₂-), 33.1 (-CH₂COO-), 20.1 (-COCH₂CH₂-), 14.2 (-CH₃) |
| Predicted IR (cm⁻¹) | ~3070 (Ar C-H), ~2980 (Aliphatic C-H), ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1595 (Ar C=C), ~1220 (C-O), ~840 (p-substituted benzene) | ~3070 (Ar C-H), ~2980 (Aliphatic C-H), ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1590 (Ar C=C), ~1220 (C-O), ~830 (p-substituted benzene), ~1090 (Ar-Cl) | ~3060 (Ar C-H), ~2970 (Aliphatic C-H), ~1735 (C=O, ester), ~1685 (C=O, ketone), ~1600, 1450 (Ar C=C), ~1215 (C-O), ~750, 690 (monosubstituted benzene) |
| Predicted Mass Spectrum (m/z) | 238 (M⁺), 210, 193, 165, 123 (base peak), 95 | 254/256 (M⁺/M⁺+2), 226/228, 209/211, 181/183, 139/141 (base peak), 111 | 220 (M⁺), 192, 175, 147, 105 (base peak), 77 |
Disclaimer: The spectroscopic data provided in this table is predicted and should be confirmed by experimental analysis.
Synthesis and Experimental Protocols
The synthesis of Ethyl 5-oxo-5-arylvalerates typically proceeds through a two-step sequence: Friedel-Crafts acylation followed by esterification.
General Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: General synthetic workflow for Ethyl 5-oxo-5-arylvalerates.
Step 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid (Precursor)
This procedure is based on the well-established Friedel-Crafts acylation reaction.
Protocol:
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or excess fluorobenzene) under a nitrogen atmosphere, add glutaric anhydride portion-wise at 0 °C.
-
Addition of Aryl Halide: Add fluorobenzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Esterification to this compound
This is a standard Fischer esterification.
Protocol:
-
Reaction Setup: Dissolve 5-(4-fluorophenyl)-5-oxopentanoic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Neutralization: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Comparative Analysis of Synthetic Routes
The choice of starting aryl halide (fluorobenzene, chlorobenzene, or benzene) will influence the reaction conditions for the Friedel-Crafts acylation. Deactivated rings (e.g., those with halogens) may require more forcing conditions (higher temperatures or longer reaction times) compared to benzene. The esterification step is generally straightforward for all three analogs.
The following diagram illustrates the logical relationship in the synthesis.
Caption: Logical flow of the two-step synthesis.
Potential Applications and Biological Activity
While specific biological data for Ethyl 5-oxo-5-arylvalerates is limited, the broader class of compounds containing aryl ketone and ester functionalities has been explored for various therapeutic applications. It is hypothesized that these compounds could serve as valuable intermediates for the synthesis of molecules with potential:
-
Anticancer Activity: Many compounds with aryl ketone moieties have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways.
-
Anti-inflammatory Properties: The aryl ketone scaffold is present in several known anti-inflammatory agents. These compounds may exert their effects by inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Intermediates in Drug Synthesis: Perhaps the most significant application of these compounds is as building blocks for more complex pharmaceutical agents. For instance, they can be used in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. The presence of the ketone and ester groups allows for a wide range of chemical transformations.
Further research is warranted to explore the specific biological activities of this compound and its analogs. Screening these compounds in various biological assays could uncover novel therapeutic leads.
Conclusion
References
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Cenmed. This compound. [Link]
-
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Ethyl 5-(4-fluorophenyl)-5-oxovalerate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent experimental data are built. Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a versatile keto-ester intermediate, is no exception. Its purification is a critical step that dictates the success of multi-step syntheses. This guide provides an in-depth, objective comparison of three common purification techniques—flash column chromatography, recrystallization, and vacuum distillation—supported by established chemical principles and analogous experimental data to inform your selection of the most appropriate method.
The Challenge: Purity and Stability of a γ-Keto Ester
This compound possesses a chemical structure that presents specific purification challenges. The presence of both a ketone and an ester functional group makes it susceptible to degradation, particularly on acidic stationary phases. Furthermore, like many β- and γ-keto esters, it can exist in equilibrium with its enol tautomer, which can lead to issues such as band broadening in chromatography. The choice of purification technique must therefore balance the need for high purity with the imperative to maintain the compound's structural integrity.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a highly versatile and widely used technique for the purification of organic compounds. Its efficacy hinges on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.
The Rationale Behind the Protocol
The acidic nature of standard silica gel can pose a problem for keto-esters, potentially causing degradation. To mitigate this, deactivation of the silica gel with a base like triethylamine is a common and effective strategy.[1][2] This neutralizes the acidic silanol groups, creating a more inert stationary phase. The choice of an ethyl acetate/hexanes solvent system is a standard starting point for compounds of moderate polarity.[3] A gradient elution, starting with a low polarity and gradually increasing it, allows for the efficient separation of the target compound from both less polar and more polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
To deactivate the silica gel, add 1-2% triethylamine to the eluent used for the slurry and for packing the column.
-
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, ensuring the column does not run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate) to elute the compound of interest.
-
Apply gentle pressure to maintain a steady flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization: The Art of Purity through Crystallization
Recrystallization is a powerful purification technique for solid compounds, leveraging differences in solubility at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.
The Rationale Behind the Protocol
For aromatic ketones, a common strategy is to use a solvent system consisting of a good solvent and a poor solvent.[4][5] In this case, a mixture of ethanol and water is a promising choice. Ethanol, being moderately polar, should dissolve the moderately polar this compound, especially when heated. Water, a highly polar solvent, will act as an anti-solvent, reducing the solubility of the organic compound as the solution cools, thereby inducing crystallization. The slow cooling process is crucial for the formation of a pure crystalline lattice, excluding impurities.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Based on the principle of "like dissolves like," a moderately polar solvent or a mixed solvent system is a good starting point. An ethanol/water mixture is a common choice for compounds with moderate polarity.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the good solvent (ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
If any insoluble impurities remain, perform a hot filtration.
-
-
Inducing Crystallization:
-
To the hot solution, add the poor solvent (water) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the good solvent (ethanol) until the solution is clear again.
-
-
Cooling and Crystal Formation:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Vacuum Distillation: Purity for Thermally Sensitive Compounds
Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that are sensitive to high temperatures, vacuum distillation is the method of choice as it lowers the boiling point of the compound, allowing for distillation at a lower temperature and preventing thermal decomposition.[1]
The Rationale Behind the Protocol
This compound, with a relatively high molecular weight, is expected to have a high boiling point at atmospheric pressure, which could lead to degradation. By reducing the pressure, the boiling point can be significantly lowered, enabling its purification from less volatile impurities. The use of a fractionating column can further enhance the separation efficiency.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all joints are properly sealed.
-
-
Charging the Flask:
-
Place the crude liquid this compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
-
Distillation:
-
Begin stirring and gradually heat the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Collect any low-boiling impurities as the first fraction.
-
Carefully collect the main fraction containing the purified product at its boiling point under the reduced pressure.
-
-
Completion:
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Comparative Analysis
The selection of the optimal purification technique depends on a variety of factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. The following table provides a comparative summary of the three techniques based on data from analogous compounds.
| Parameter | Flash Column Chromatography | Recrystallization | Vacuum Distillation |
| Typical Yield | 60-85% (Estimated) | 40-70%[6] | 70-90%[4][7] |
| Achievable Purity | >98%[2] | >99% | >99%[4][7] |
| Scale | Milligrams to grams | Grams to kilograms | Grams to kilograms |
| Time | Moderate to long | Moderate | Short to moderate |
| Solvent Consumption | High | Moderate | Low |
| Key Advantages | High resolution for complex mixtures, applicable to a wide range of polarities. | Potentially high purity, scalable, cost-effective for large quantities. | Effective for thermally sensitive compounds, low solvent usage, good for removing non-volatile impurities. |
| Key Disadvantages | Can be time-consuming and solvent-intensive, potential for compound degradation on the stationary phase. | Yield can be low, requires a solid crude product, finding a suitable solvent can be challenging. | Requires specialized equipment, not effective for separating compounds with close boiling points. |
Conclusion and Recommendations
For the purification of this compound, the choice of technique should be guided by the specific experimental context:
-
For high-throughput synthesis or when dealing with complex mixtures of impurities , flash column chromatography on deactivated silica is the most versatile and reliable method to achieve high purity, albeit with potentially lower yields and higher solvent consumption.
-
When the crude product is a solid and high purity is paramount for a large-scale synthesis , recrystallization is an excellent and economical choice, provided a suitable solvent system can be identified to afford good recovery.
-
For purifying large quantities of a thermally sensitive liquid crude product from non-volatile impurities , vacuum distillation is a highly efficient and scalable method that minimizes the risk of thermal degradation and uses minimal solvent.
Ultimately, the optimal purification strategy may involve a combination of these techniques. For instance, a preliminary purification by flash chromatography could be followed by recrystallization to achieve the highest possible purity for a critical application. As with all aspects of synthetic chemistry, a thorough understanding of the compound's properties and the principles of each purification technique is essential for success.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
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Reddit. (2023, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]
-
Chemistry For Everyone. (2023, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
Chromatography Forum. (2005, August 15). keto-enol tautomerism. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Nichols, L. (2022). Recrystallization.
-
Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]
-
Cenmed. (n.d.). This compound (C007B-521779). Retrieved from [Link]
- Joseph C. et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Identification of Impurities in Ethyl 5-(4-fluorophenyl)-5-oxovalerate
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth technical comparison of analytical methodologies for the definitive identification of potential impurities in Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a key building block in the synthesis of various pharmaceutical agents.
This document moves beyond a simple listing of procedures. It delves into the rationale behind the experimental design, offering a practical framework for impurity profiling that is both scientifically rigorous and applicable in a real-world laboratory setting. We will explore a multi-pronged approach, combining chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy to build a comprehensive and self-validating system for impurity identification.
The Origin of Impurities: A Tale of Synthesis and Degradation
Understanding the potential sources of impurities is the first step in developing a robust analytical strategy. Impurities in a batch of this compound can generally be categorized into two main classes: process-related impurities and degradation products.
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the target compound. This compound is commonly synthesized via a Friedel-Crafts acylation reaction.[3][4][5] This classic electrophilic aromatic substitution, while powerful, has known limitations and side reactions that can lead to impurities.[6][7]
Degradation Products: These impurities arise from the decomposition of the drug substance itself under various environmental conditions such as exposure to acid, base, light, heat, or oxidizing agents.[8][9] Forced degradation studies are intentionally conducted to predict the degradation pathways and to develop stability-indicating analytical methods.[8][9]
A Multi-Modal Analytical Workflow for Impurity Identification
A singular analytical technique is often insufficient for the unambiguous identification of unknown impurities.[10] A comprehensive approach that leverages the strengths of multiple orthogonal techniques is essential.[11] Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for separation, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.[12][13]
Caption: A comprehensive workflow for impurity identification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling
Rationale: Reversed-phase HPLC is the workhorse for separating the main compound from its impurities due to its high resolution and reproducibility.[3] A gradient elution method is often employed to ensure the separation of impurities with a wide range of polarities.
Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the this compound sample in Acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
Rationale: LC-MS provides crucial molecular weight information for each separated impurity, which is the first step in proposing a molecular formula and identifying the unknown compound.[8]
Protocol:
-
Utilize the same HPLC method as described above.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000
-
Data Analysis: Extract the mass spectra for each impurity peak and determine the accurate mass of the protonated molecule [M+H]+.
Forced Degradation Studies
Rationale: To proactively identify potential degradation products, the bulk drug substance is subjected to accelerated degradation conditions.[14][15][16] This helps in developing a stability-indicating method and understanding the degradation pathways.
Protocol:
-
Acid Hydrolysis: 1 mg/mL of the sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the sample in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 1 mg/mL of the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid sample is kept at 105 °C for 48 hours.
-
Photolytic Degradation: The solid sample is exposed to UV light (254 nm) and visible light for 7 days.
After exposure, the samples are diluted and analyzed by the developed HPLC-UV and LC-MS methods.
NMR Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including impurities.[12][17] For definitive identification, impurities need to be isolated, typically by preparative HPLC, and then analyzed by 1H, 13C, and 2D NMR experiments.[12]
Protocol:
-
Isolation: Use preparative HPLC with a C18 column to isolate sufficient quantities (typically >1 mg) of each major impurity.
-
NMR Analysis:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to determine the chemical structure of the impurity.
-
Comparative Data Analysis: this compound and its Potential Impurities
The following tables provide a comparative analysis of the expected analytical data for this compound and two plausible impurities: one process-related and one degradation product.
Impurity 1 (Process-Related): 5-(4-Fluorophenyl)-5-oxovaleric acid
-
Rationale for Formation: Incomplete esterification of the carboxylic acid precursor or hydrolysis of the ester during workup.
Impurity 2 (Degradation Product): Ethyl 4-hydroxy-5-(4-fluorophenyl)tetrahydrofuran-2-carboxylate
-
Rationale for Formation: A potential product of reduction and cyclization under certain stress conditions.
Table 1: Comparative HPLC and LC-MS Data
| Compound | Expected Retention Time (min) | [M+H]+ (m/z) |
| This compound | ~18.5 | 239.1129 |
| 5-(4-Fluorophenyl)-5-oxovaleric acid | ~15.2 | 211.0816 |
| Ethyl 4-hydroxy-5-(4-fluorophenyl)tetrahydrofuran-2-carboxylate | ~16.8 | 241.1286 |
Table 2: Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | 8.05 (dd, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.10 (t, 2H, -COCH₂-), 2.45 (t, 2H, -CH₂COO-), 2.05 (quintet, 2H, -CH₂CH₂CH₂-), 1.25 (t, 3H, -OCH₂CH₃) |
| 5-(4-Fluorophenyl)-5-oxovaleric acid | 11.5 (br s, 1H, -COOH), 8.05 (dd, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 3.10 (t, 2H, -COCH₂-), 2.50 (t, 2H, -CH₂COO-), 2.05 (quintet, 2H, -CH₂CH₂CH₂-) |
| Ethyl 4-hydroxy-5-(4-fluorophenyl)tetrahydrofuran-2-carboxylate | 7.30-7.00 (m, 4H, Ar-H), 5.20 (d, 1H, -CH(Ar)-), 4.50 (m, 1H, -CH(OH)-), 4.20 (q, 2H, -OCH₂CH₃), 3.80 (m, 1H, -CH(COO)-), 2.50-2.20 (m, 2H, -CH₂-), 1.30 (t, 3H, -OCH₂CH₃) |
Table 3: Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Compound | Key Chemical Shifts (δ, ppm) |
| This compound | 198.5 (C=O, ketone), 173.0 (C=O, ester), 165.5 (d, ¹JCF, C-F), 132.0 (d, ⁴JCF, C-ipso), 130.5 (d, ³JCF, C-ortho), 115.5 (d, ²JCF, C-meta), 60.5 (-OCH₂-), 37.5, 33.0, 20.0 (aliphatic CH₂), 14.0 (-CH₃) |
| 5-(4-Fluorophenyl)-5-oxovaleric acid | 198.5 (C=O, ketone), 178.5 (C=O, acid), 165.5 (d, ¹JCF, C-F), 132.0 (d, ⁴JCF, C-ipso), 130.5 (d, ³JCF, C-ortho), 115.5 (d, ²JCF, C-meta), 37.5, 33.0, 20.0 (aliphatic CH₂) |
| Ethyl 4-hydroxy-5-(4-fluorophenyl)tetrahydrofuran-2-carboxylate | 172.0 (C=O, ester), 140.0 (C-ipso), 128.5 (C-ortho), 128.0 (C-meta), 115.0 (d, ²JCF, C-meta), 85.0 (-CH(Ar)-), 75.0 (-CH(OH)-), 61.0 (-OCH₂-), 45.0 (-CH(COO)-), 35.0 (-CH₂-), 14.0 (-CH₃) |
Logical Framework for Impurity Identification
The definitive identification of an impurity is a process of systematic data integration and elimination of possibilities.
Caption: Logical process for impurity structure confirmation.
Conclusion
The confirmation of an impurity's identity is a meticulous process that relies on the synergistic use of multiple analytical techniques. By combining high-resolution separation with detailed mass and structural data, researchers can confidently identify and characterize unknown substances in this compound. This guide provides a robust framework for this process, emphasizing the importance of a logical, evidence-based approach to ensure the quality and safety of pharmaceutical materials. The presented protocols and comparative data serve as a practical starting point for any laboratory tasked with this critical analytical challenge.
References
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Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][17]
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ScienceDirect. (2025). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. [Link][12]
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AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link][10]
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SpringerLink. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link][8]
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National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][11]
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Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link][13]
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Luminos Chemical. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][9]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link][1]
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Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link][2]
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LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link][3]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][14]
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RJPT. Stability Indicating Forced Degradation Studies. [Link][15]
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National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link][16]
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University of Calgary. Ch12: Friedel-Crafts limitations. [Link][6]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][7]
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link][4]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Introduction: Beyond the Bench - A Commitment to Safety and Environmental Stewardship
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, purification, and analysis. However, the life cycle of a chemical does not end with the acquisition of experimental data. The responsible management of chemical waste is a critical, non-negotiable component of our work, safeguarding not only our immediate laboratory environment but also our collective environmental health. Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a keto-ester intermediate, is a prime example of a compound that, while invaluable in research, demands a systematic and informed disposal protocol.
This guide moves beyond generic advice to provide a detailed, actionable framework for the proper disposal of this compound. As your partner in the laboratory, we believe that providing this essential safety and logistical information is fundamental to building the trust and confidence you place in our products. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring a self-validating system that protects you, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Know Your Waste
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally similar compounds, such as Ethyl 5-(2-fluorophenyl)-5-oxovalerate, provide critical insights into its potential hazards.[1]
Primary Hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with the skin.[1]
-
Serious Eye Irritation (H319): Can cause significant irritation or damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust, vapor, or aerosol.[1]
-
Acute Toxicity (H302): While data is limited, similar compounds may be harmful if swallowed.[1]
Ecological data for this specific compound and its close analogs is largely unavailable.[2][3][4] In the absence of comprehensive data, a precautionary principle must be applied: the compound should be treated as potentially harmful to aquatic life and prevented from entering sewer systems or waterways.[2][5]
This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]
The Regulatory Imperative: Compliance with EPA and OSHA Standards
The disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for "cradle-to-grave" management of hazardous waste.[9][10] This includes everything from waste identification and segregation to its final treatment and disposal.[11] Your institution is classified as a hazardous waste generator and must adhere to these regulations.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[12][13][14] This written plan must outline procedures for safe handling and disposal of hazardous chemicals, including specific protocols for compounds like this compound.[14][15]
Adherence to the protocols in this guide will support your institution's compliance with these critical federal standards.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste leaves the laboratory. The choices made at the point of generation are critical for ensuring a safe and compliant outcome.
Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory that generates hazardous waste must establish a designated SAA.[16][17] This is an area at or near the point of waste generation where hazardous waste is collected before being transferred to a central storage facility.
-
Causality: The SAA system is an EPA-mandated protocol that minimizes the movement of hazardous materials within the facility and ensures waste is stored safely and under the control of laboratory personnel.[9]
Step 2: Select the Appropriate Waste Container
-
Container Material: Use a chemically compatible container. For this compound and its solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid using metal containers for acidic waste streams.[16] The container must have a secure, screw-top cap to prevent leaks and evaporation.[16]
-
Container Integrity: Ensure the container is in good condition, free from cracks or deterioration.[16]
-
Headspace: Do not fill the container completely. Leave at least 10% or one inch of headspace to allow for vapor expansion.[16]
Step 3: Label the Waste Container Correctly This is the most critical step in the pre-disposal process. Improperly labeled waste can lead to violent chemical reactions, improper disposal, and regulatory fines. The label must be affixed to the container as soon as the first drop of waste is added.
-
Required Information:
-
The words "Hazardous Waste" .[16]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[16]
-
A list of all components and their approximate percentages if it is a mixed waste stream.[16]
-
The associated hazards (e.g., "Irritant," "Toxic").[16]
-
The date the container was first used (accumulation start date).
-
Step-by-Step Disposal Procedure
This protocol details the process for handling both pure, unused product and waste solutions generated during experimentation.
I. Personal Protective Equipment (PPE) Before handling the chemical or its waste container, always wear the following:
-
Eye/Face Protection: Tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or holes before use.[1]
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of vapors.[1][15]
II. Waste Transfer
-
Work in a Fume Hood: Perform all waste transfers inside a functioning chemical fume hood to minimize inhalation exposure.
-
Grounding: If transferring large quantities of flammable solvents, take measures to prevent the buildup of electrostatic charge.[1][18]
-
Careful Transfer: Using a funnel, carefully pour the waste from your experimental flask into the designated hazardous waste container located in your SAA. Avoid splashing.
-
Secure the Container: Immediately after adding waste, securely fasten the cap on the waste container. It is a violation of EPA regulations to leave a hazardous waste container open except when actively adding or removing waste. [7][16]
-
Update Log (If Applicable): If your laboratory maintains a waste log for the container, record the amount of waste added.
III. Container Management and Removal
-
Monitor Fill Level: Keep track of the waste level in the container.
-
Request Pickup: Once the container is full (respecting the required headspace), date the label as "full" and contact your institution's Environmental Health and Safety (EH&S) department for pickup.[17] Containers must be removed from the SAA within three days of being filled.[16]
-
Decontaminate and Dispose of Empty Containers: An empty container that held this substance must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7] The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, deface the hazardous waste label and dispose of the container as regular trash or according to your institution's specific guidelines.[7]
Disposal Summary Table
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste | Possesses irritant and potential toxic properties. Must be managed under EPA RCRA regulations.[1][10] |
| Disposal Method | Licensed Chemical Destruction / Incineration | Prohibited from drain or trash disposal. Requires handling by a licensed hazardous waste carrier.[2][3][4] |
| Primary PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against skin, eye, and respiratory irritation.[1][2] |
| Handling Area | Certified Chemical Fume Hood | Minimizes risk of inhalation and ensures proper ventilation.[1][15] |
| Waste Container | Labeled, screw-cap, compatible material (HDPE, Glass) | Prevents leaks, evaporation, and dangerous reactions. Complies with EPA/OSHA standards.[16][17] |
| Spill Cleanup | Absorb with inert material, collect in sealed container for disposal | Prevents environmental release and exposure. Spill materials are also hazardous waste.[1][7] |
Visual Workflow: Decision Protocol for Disposal
The following diagram outlines the logical steps and decision points for the proper management of this compound waste in the laboratory.
Caption: Decision workflow for the disposal of this compound.
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Navigating the Synthesis Landscape: A Practical Guide to Handling Ethyl 5-(4-fluorophenyl)-5-oxovalerate
For the researcher navigating the complex pathways of drug discovery, precision and safety are paramount. Intermediates like Ethyl 5-(4-fluorophenyl)-5-oxovalerate, a fluorinated aromatic ketoester, are powerful building blocks, but their handling demands a thorough understanding of their chemical nature and potential hazards. This guide moves beyond a simple checklist, offering a deep-dive into the causality behind each safety recommendation, ensuring that your work is not only scientifically sound but fundamentally safe.
Hazard Identification: Understanding the Molecule
Anticipated GHS Hazard Classifications:
Based on its isomer, the following classifications under the Globally Harmonized System (GHS) should be assumed[1][3]:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .[1] It is crucial to handle this compound with the assumption that it is harmful upon ingestion and irritating to the skin, eyes, and respiratory system.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of compliance but a direct response to the identified hazards. Each component of your protective ensemble is a barrier engineered to mitigate a specific risk.
Hand Protection: A Critical Choice
The compound's structure as a ketone, ester, and halogenated aromatic hydrocarbon makes standard disposable nitrile gloves a poor choice for anything beyond incidental splash protection.[4][5] Nitrile rubber shows poor resistance to these chemical classes.[4][6]
Recommended Glove Selection:
For extended handling or immersion, Butyl rubber gloves are the primary recommendation.[7][8] Butyl rubber provides excellent resistance against ketones and esters.[6][7][8] For tasks requiring greater dexterity, a double-gloving strategy can be employed, using a thinner butyl or neoprene glove over a standard nitrile glove, with the understanding that the outer glove must be changed immediately upon any splash contact.
| Glove Material | Performance vs. Ketones/Esters | Performance vs. Aromatic Hydrocarbons | Notes |
| Butyl Rubber | Excellent [6][8] | Poor to Fair[7][8] | The preferred choice for direct handling and potential immersion. |
| Neoprene | Fair to Good | Good | A viable alternative, offering broad-range chemical protection.[6][7] |
| Natural Rubber (Latex) | Good vs. Ketones | Poor | Not recommended due to poor solvent resistance and potential for allergies.[8] |
| Nitrile | Poor [4][5] | Poor | Only suitable for incidental splash protection; must be changed immediately upon contact.[5] |
Always consult the specific glove manufacturer's compatibility chart for detailed breakthrough times.
Eye and Face Protection
Given the classification as a serious eye irritant (H319), robust eye protection is mandatory.[1]
-
Safety Glasses with Side Shields: The minimum requirement for handling small quantities.
-
Chemical Splash Goggles: Required when handling larger volumes (>50 mL) or when there is a significant risk of splashing. They must form a seal around the eyes to be effective.
-
Face Shield: Must be worn in addition to chemical splash goggles during procedures with a high risk of splashing or energetic reactions (e.g., quenching a reaction, pressure changes).
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant (FR) lab coat made of materials like Nomex or treated cotton is essential to protect against splashes and potential, albeit low, flammability hazards. Ensure the coat is fully buttoned.
-
Respiratory Protection: All handling of this compound, especially weighing of the solid or transfers of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols, which may cause respiratory irritation (H335).[1]
Operational Plan: From Vial to Waste
This section provides a step-by-step protocol for a common laboratory task: preparing a stock solution. This workflow integrates the necessary safety and PPE requirements at each stage.
Workflow Diagram: Safe Handling Protocol
Caption: Workflow for Safely Preparing a Chemical Solution.
Step-by-Step Protocol: Preparing a 1M Stock Solution
-
Preparation:
-
Don appropriate PPE: FR lab coat, chemical splash goggles, and butyl rubber gloves.
-
Ensure the chemical fume hood has a valid certification and the sash is at the proper working height.
-
Gather all necessary equipment: the vial of this compound, your chosen solvent, an appropriate volumetric flask with a stopper, and a nearby chemical spill kit.
-
-
Weighing and Transfer (inside the fume hood):
-
Place a weigh boat on an analytical balance and tare.
-
Carefully transfer the required mass of the compound to the weigh boat. Avoid creating dust.
-
Carefully transfer the weighed solid into the volumetric flask.
-
-
Dissolution (inside the fume hood):
-
Add a portion of the solvent to the flask, cap it securely, and gently swirl to dissolve the solid.
-
Once dissolved, continue to add solvent up to the calibration mark on the flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the solution to a clearly labeled storage bottle. The label must include the full chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the container in a cool, dry, well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents.[9][10]
-
Emergency and Disposal Plan
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert colleagues in the immediate area.
-
Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[1]
-
Once absorbed, carefully scoop the material into a designated waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the same waste container.
-
All spill cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Do not attempt to clean it up yourself unless you are trained and equipped for large-scale spill response.
-
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water.[1] Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air.[11] If they experience breathing difficulties, seek immediate medical attention.
Waste Disposal
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[7]
-
Collect all liquid waste (including rinsate from cleaning glassware) in a designated, properly labeled, and sealed container.
-
Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[7]
-
Solid waste (contaminated gloves, weigh boats, absorbent pads) should be collected in a separate, clearly labeled solid hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
By understanding the "why" behind each precaution, researchers can cultivate a culture of safety that protects not only themselves but their entire team, ensuring that groundbreaking science can proceed without compromise.
References
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Cenmed. This compound (C007B-521779). Available at: [Link]
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International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). Available at: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]
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University of Missouri. OSHA Glove Selection Chart. Available at: [Link]
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CPAChem. Safety data sheet. (2020-01-28). Available at: [Link]
-
Chromedia. The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
-
Elan Chemical. Safety Data Sheet. (2018-09-26). Available at: [Link]
-
PubChem. Ethyl 4,4,5,5,5-Pentafluoro-3-oxovalerate. Available at: [Link]
-
Arctom Scientific. CAS NO. 898753-35-0 | Ethyl 5-(2-fluorophenyl)-5-oxovalerate. Available at: [Link]
-
ResearchGate. CHAPTER 1 AROMATIC WATERS. Available at: [Link]
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Safe Work Australia. GHS Hazardous Chemical Information List. Available at: [Link]
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Eden Botanicals. Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024-11-15). Available at: [Link]
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Sciencemadness Wiki. Safe handling and storage of chemicals. (2025-08-20). Available at: [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
